Cholest-5-ene-3,7,26-triol
Description
Properties
IUPAC Name |
17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHNAKZMGJANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863442 | |
| Record name | Cholest-5-ene-3,7,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cholest-5-ene-3,7,26-triol: Biological Function, Pathway Dynamics, and Analytical Methodologies
Executive Summary
Cholest-5-ene-3,7,26-triol—frequently referred to in literature as 7α,26-dihydroxycholesterol or 7α,27-dihydroxycholesterol—is a highly specialized oxysterol intermediate[1]. Operating primarily within the "alternative" (or acidic) pathway of bile acid synthesis, this triol serves as a major metabolic node bridging cholesterol clearance, systemic lipid homeostasis, and neurosteroid signaling. For researchers and drug development professionals, understanding the enzymatic regulation and precise quantification of Cholest-5-ene-3,7,26-triol is critical for investigating congenital metabolic defects, neurodegenerative diseases, and novel lipid-lowering therapeutics.
Mechanistic Role in the Alternative Bile Acid Pathway
While the classical (neutral) pathway of bile acid synthesis is initiated in the liver by CYP7A1, the alternative pathway is initiated extrahepatically and accounts for a substantial portion of total bile acid production, particularly in neonates and within the central nervous system[2].
The biosynthesis and subsequent processing of Cholest-5-ene-3,7,26-triol follow a strict enzymatic cascade[3]:
-
Initiation: Mitochondrial sterol 27-hydroxylase (CYP27A1) converts cholesterol into 26-hydroxycholesterol (27-HC).
-
Triol Formation: The microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1) catalyzes the addition of a hydroxyl group at the 7α position of 27-HC, generating Cholest-5-ene-3,7,26-triol[4].
-
Oxidation & Isomerization: The triol is rapidly processed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), an endoplasmic reticulum (ER) membrane protein. HSD3B7 oxidizes the 3β-hydroxyl group and isomerizes the Δ5 double bond to a Δ4 configuration, yielding 7α,26-dihydroxy-4-cholesten-3-one[5].
-
Final Cleavage: Subsequent peroxisomal side-chain cleavage ultimately forms chenodeoxycholic acid (CDCA), a primary bile acid[2].
Alternative bile acid synthesis pathway highlighting the Cholest-5-ene-3,7,26-triol intermediate.
Pathophysiological Implications & Clinical Relevance
Because Cholest-5-ene-3,7,26-triol is a bottleneck intermediate in extrahepatic cholesterol clearance, enzymatic failures up- or downstream of this molecule lead to severe pathologies.
-
Congenital Bile Acid Synthesis (CBAS) Defects: Mutations in the CYP7B1 gene prevent the synthesis of the triol, resulting in CBAS Type 3, characterized by the accumulation of hepatotoxic oxysterols and severe neonatal cholestasis[4]. Conversely, mutations in HSD3B7 prevent the degradation of the triol, leading to CBAS Type 1[5].
-
Neurological Disorders (SPG5A & Parkinson's Disease): The inability to clear 26-HC via conversion to Cholest-5-ene-3,7,26-triol leads to toxic 26-HC accumulation in the central nervous system, causing Spastic Paraplegia 5A (SPG5A)[4]. Furthermore, recent multidimensional models of Parkinson's Disease (PD) etiology suggest that single nucleotide polymorphisms (SNPs) in cytochromes P450—specifically CYP27A1 and CYP7B1—alter the degradation of cholesterol in dopaminergic neurons, directly implicating the triol's biosynthetic pathway in midbrain dopaminergic neuron survival[6].
Quantitative Summary of Key Pathway Enzymes
| Enzyme | Gene | Subcellular Localization | Function regarding Cholest-5-ene-3,7,26-triol | Associated Pathology |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Upstream synthesis (forms 26-HC precursor) | Cerebrotendinous xanthomatosis |
| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Direct synthesis (converts 26-HC to Triol) | SPG5A, CBAS Type 3 |
| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Direct degradation (oxidizes Triol) | CBAS Type 1 |
Analytical Workflows & Experimental Methodologies
As a Senior Application Scientist overseeing lipidomics, I must emphasize that the most common point of failure in oxysterol quantification is ex vivo auto-oxidation. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: LC-MS/MS Quantification of Cholest-5-ene-3,7,26-triol
Oxysterols lack highly ionizable functional groups, making them notoriously difficult to detect via standard electrospray ionization (ESI) at physiological concentrations. To circumvent this, a derivatization protocol using Girard P reagent is required.
-
Sample Preparation & Protection: Spike 100 µL of plasma (or brain tissue homogenate) with a deuterated internal standard (e.g., d7-7α,26-DHC). Causality: You must immediately add Butylated Hydroxytoluene (BHT) to the matrix. BHT neutralizes free radicals, preventing the massive pool of endogenous cholesterol from auto-oxidizing into artificial oxysterols during extraction.
-
Liquid-Liquid Extraction (Folch Method): Extract lipids using a 2:1 Chloroform:Methanol mixture. Centrifuge at 3,000 x g for 10 minutes and collect the lower organic phase.
-
Solid Phase Extraction (SPE): Load the extract onto a silica-based SPE cartridge. Elute the non-polar unoxidized cholesterol with hexane/ether, then elute the oxysterol fraction with pure ethyl acetate. Causality: Unoxidized cholesterol is present at
higher concentrations than oxysterols. If not removed, it causes massive ion suppression in the mass spectrometer. -
Enzymatic Oxidation: Reconstitute the dried extract in buffer and incubate with bacterial cholesterol oxidase for 1 hour at 37°C. This specifically oxidizes the 3β-hydroxyl group of the triol to a 3-oxo group.
-
Girard P Derivatization: Add Girard P reagent and incubate overnight. Causality: The Girard P reagent reacts exclusively with the newly formed ketone to attach a permanent quaternary ammonium group. This chemical tagging increases ESI+ sensitivity by up to 100-fold, allowing for femtomolar detection limits.
-
LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
LC-MS/MS workflow for oxysterol quantification utilizing Girard P derivatization.
Protocol 2: In Vitro Enzymatic Assay for HSD3B7 Activity
When designing an in vitro assay to measure the conversion of Cholest-5-ene-3,7,26-triol to 7α,26-dihydroxy-4-cholesten-3-one, the selection of the biological matrix is paramount.
-
Microsome Isolation: Isolate endoplasmic reticulum (ER) microsomes from cultured hepatocytes via ultracentrifugation (100,000 x g for 60 mins). Causality: Using whole-cell lysates introduces competing pathways (e.g., non-specific esterases) and causes the highly lipophilic triol substrate to partition into irrelevant cellular membranes. Microsomes ensure HSD3B7 remains in its native lipid bilayer environment, preserving its conformational stability.
-
Reaction Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 100 mM Potassium Phosphate buffer (pH 7.4), and 1 mM NAD+. Causality: HSD3B7 strictly requires NAD+ as a cofactor to oxidize the 3β-hydroxyl group[5].
-
Initiation & Quenching: Initiate the reaction by adding 10 µM of Cholest-5-ene-3,7,26-triol. Incubate at 37°C for 15 minutes. Quench the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.
-
Readout: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the formation of 7α,26-dihydroxy-4-cholesten-3-one.
Conclusion
Cholest-5-ene-3,7,26-triol is far more than a transient metabolic stepping stone. As the linchpin of the alternative bile acid synthesis pathway, its precise regulation by CYP7B1 and HSD3B7 dictates cellular cholesterol efflux and protects the central nervous system from oxysterol toxicity. For drug development professionals, mastering the analytical extraction and derivatization of this molecule is the first step toward unlocking novel therapies for congenital hepatopathies and neurodegenerative diseases.
References
-
7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 . PubChem - NIH. 1
-
HSD3B7 Gene - GeneCards | 3BHS7 Protein . GeneCards. 5
-
CYP7B1 Gene - GeneCards | CP7B1 Protein . GeneCards. 4
-
Bile salts: structure, function, synthesis, enterohepatic circulation . Tuscany Diet.2
-
Regulation of bile acid synthesis . ResearchGate. 3
-
A multi-dimensional view on the etiology of Parkinson's disease . ResearchGate / npj Parkinson's Disease. 6
Sources
Synthesis of Cholest-5-ene-3,7,26-triol for research
Technical Synthesis Guide: Cholest-5-ene-3 ,7 ,26-triol
Part 1: Strategic Retrosynthesis & Biosynthetic Context
Biosynthetic Significance
In the acidic bile acid pathway, mitochondrial CYP27A1 first hydroxylates cholesterol at the C26 position, followed by C7-hydroxylation by CYP7B1. Synthetically, replicating this sequence is challenging due to the difficulty of selectively oxidizing the unactivated C26 methyl group in the presence of the sensitive
Synthetic Strategy: The "Diosgenin Logic"
Instead of attempting direct C-H activation of cholesterol, we utilize Diosgenin (a natural spirostanol). Diosgenin already possesses oxygenation at C26 (masked within the spiroketal ring F), effectively solving the "terminal functionalization" problem before the synthesis begins.
The Workflow:
-
Ring F Cleavage: Reductive opening of Diosgenin to yield the 26-hydroxyl group.
-
Deoxygenation: Removal of the extraneous C16-hydroxyl group (a byproduct of ring opening).
-
Allylic Oxidation: Introduction of the ketone at C7.
-
Stereoselective Reduction: Conversion of 7-ketone to the target
-alcohol.
Figure 1.1: Comparison of the biological acidic pathway and the semi-synthetic Diosgenin route.[1]
Part 2: Synthesis Phase I — Construction of the 26-Hydroxy Core
The first objective is to convert Diosgenin into (25R)-26-Hydroxycholesterol .[2][3] This requires opening the spiroketal rings (E and F) and removing the resulting hydroxyl at C16.
Protocol A: Reductive Cleavage & Deoxygenation
Starting Material: Diosgenin ((25R)-spirost-5-en-3
| Step | Reagents/Conditions | Transformation Description |
| 1. Clemmensen Reduction | Zn dust, HCl (conc), EtOH, Reflux, 4h | Reductive Opening: The spiroketal is cleaved. The C16-O bond is retained as an alcohol, while the C26-O bond opens to the primary alcohol. Intermediate: Cholest-5-ene-3 |
| 2.[2] Selective Protection | PivCl (Pivaloyl chloride), Pyridine, 0°C | Differentiation: The primary C26-OH and secondary C3-OH are sterically accessible and protected. The hindered C16-OH remains free. Intermediate: 3,26-Dipivaloyl-16-alcohol. |
| 3. Barton-McCombie | a) PhOC(S)Cl, Pyridineb) AIBN, Bu | Deoxygenation: The free C16-OH is converted to a thionocarbonate and then radically reduced (removed) to a methylene group (-CH |
| 4. Deprotection | LiAlH | Global Deprotection: Removal of pivalate esters to yield the pure diol core.Product: (25R)-Cholest-5-ene-3 |
Critical Control Point: Ensure the stereochemistry at C25 remains (R) . The Clemmensen reduction of Diosgenin preserves the natural configuration of the methyl group, which is essential for biological relevance (bile acid precursors are 25R).
Part 3: Synthesis Phase II — Functionalization of C7
With (25R)-26-hydroxycholesterol in hand, the next challenge is introducing the hydroxyl group at C7 with
Protocol B: Allylic Oxidation & Stereoselective Reduction
Pre-requisite: Protect the 3
Step 1: Allylic Oxidation to 7-Ketone
Direct oxidation of the allylic position (C7) is performed using chromium-free or chromium-based reagents.
-
Reagents:
-Butyl hydroperoxide (TBHP), CuI (catalyst), Acetonitrile, 50°C. -
Mechanism: Radical abstraction of the allylic proton at C7 followed by oxidation.
-
Product: (25R)-Cholest-5-en-7-one-3
,26-diacetate. -
Purification: Silica gel chromatography (Hexane/EtOAc) to remove unreacted material and 7-hydroxy byproducts.
Step 2: Stereoselective Reduction to 7
-OH
This is the most sensitive step. Reduction of 7-ketosteroids with standard hydrides (NaBH
Method A: L-Selectride Reduction (Steric Control)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.
-
Rationale: The bulky hydride attacks from the less hindered face. However, in
-steroids, the -face is sterically crowded (C19 methyl). While L-Selectride improves the : ratio, a mixture is often inevitable.
Method B: The "Equilibration/Separation" Approach (Recommended for Purity) Since obtaining 100% stereoselectivity is chemically difficult, the robust protocol relies on generating the mixture and separating it.
-
Reduction: Treat 7-ketone with CeCl
·7H O / NaBH (Luche Reduction) in MeOH at 0°C. (Yields ~80:20 mixture of ). -
Hydrolysis: Global deprotection (K
CO , MeOH/THF) to yield the crude triol mixture. -
HPLC Separation: The
and isomers have distinct retention times on reverse-phase C18 columns.-
Column: C18 Preparative (e.g., Phenomenex Luna).
-
Mobile Phase: Acetonitrile:Water (gradient 80:20 to 100:0).
-
Detection: ELSD or UV (210 nm - weak absorption).
-
Figure 2.1: Workflow for C7 functionalization and isomer resolution.
Part 4: Validation & Quality Control
Trustworthiness in oxysterol research relies on proving the position and stereochemistry of the hydroxyl groups.
Proton NMR Diagnostics ( H-NMR, 500 MHz, CDCl )
The chemical shift and multiplicity of the proton at C7 are diagnostic for distinguishing
| Proton Position | 7 | 7 |
| H-7 (Signal) | ||
| H-7 (Multiplicity) | Broad singlet (or narrow multiplet) | Doublet of doublets (J ~8 Hz) |
| H-6 (Vinylic) | ||
| H-26 (CH |
Note: The H-7 equatorial proton (in the 7
Mass Spectrometry (GC-MS/LC-MS)
-
Derivatization: For GC-MS, convert to TMS-ether (using BSTFA + 1% TMCS).
-
Fragmentation: Look for characteristic fragments of the side chain (m/z cleavage at C24-C25) and loss of water/TMSOH groups.
Part 5: Storage and Stability (Safety)
Oxysterols are prone to autoxidation , particularly at the C7 position.
-
Storage: Store neat powder at -80°C under Argon.
-
Solvents: Avoid storing in protic solvents for extended periods. Use ethanol or methanol only for immediate use.
-
Handling: 7-hydroxycholesterols can dehydrate to 7-dehydrocholesterol or oxidize to 7-ketocholesterol upon exposure to air and light. Always work under inert atmosphere (N
or Ar).
References
-
BenchChem. (2025).[3][4] Synthesis and Utility of (25R)-26-Hydroxycholesterol. BenchChem Application Notes. Link
-
Javitt, N. B. (2002).[5] Cholesterol, hydroxycholesterols, and bile acids.[5][6] Biochemical and Biophysical Research Communications, 292(5), 1147–1153. Link
-
Chicoye, E., Powrie, W. D., & Fennema, O. (1968).[7] Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551–556.[7] Link
-
Kurosawa, T., et al. (1995). Synthesis of 3 alpha, 7 alpha, 12 alpha-trihydroxy- and 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acids. Steroids, 60(7), 439-444.[8] Link
-
Kabalka, G. W., et al. (1977). Conjugate Reduction of α,β-Unsaturated p-Toluenesulfonylhydrazones to Alkenes. Organic Syntheses, 57, 16. Link
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- 5. Reactome | Synthesis of bile acids and bile salts via 24-hydroxycholesterol [reactome.org]
- 6. Reactome | Cholest-5-ene-3beta,7alpha,24(S)-triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one [reactome.org]
- 7. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3 alpha, 7 alpha, 12 alpha-trihydroxy- and 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acids by the use of beta-ketosulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholest-5-ene-3,7,26-triol role in metabolic pathways
Technical Guide: Cholest-5-ene-3 ,7 ,26-triol
Metabolic Signaling, Analytical Quantification, and Clinical Relevance[1][2][3]
Executive Summary & Molecular Identity[2]
Cholest-5-ene-3
Historically referenced as 7
Key Physicochemical Properties:
-
CAS Number: 13095-61-9[1]
-
Molecular Formula: C
H O -
Solubility: Lipophilic; requires organic solvents (Methanol, Chloroform) for stock preparation.
-
Stability: Susceptible to auto-oxidation at the C7 position; requires antioxidant protection (BHT/BHA) during extraction.[1][3]
Biosynthesis: The Acidic Pathway Convergence
Unlike the "neutral" pathway initiated by CYP7A1, 7
2.1 Enzymatic Cascade
The synthesis is a two-step hydroxylation process:[1]
-
Step 1 (Side-chain hydroxylation): Mitochondrial CYP27A1 (Sterol 27-hydroxylase) converts Cholesterol to (25R)-26-Hydroxycholesterol.[1][4][5]
-
Step 2 (Ring hydroxylation): Microsomal CYP7B1 (Oxysterol 7
-hydroxylase) hydroxylates 26-Hydroxycholesterol at the 7 position to form 7 ,26-diHC .[1]
Note: A minor route exists where CYP27A1 acts on 7
2.2 Metabolic Fate
Under physiological conditions, 7
2.3 Pathway Visualization
The following diagram illustrates the position of 7
Figure 1: The Acidic Pathway showing 7
Immunometabolic & Pathological Signaling
Recent research has shifted the view of 7
3.1 ROR
t Agonism and Th17 Differentiation
7
-
Mechanism: Unlike synthetic inverse agonists used in autoimmune therapy, 7
,26-diHC functions as an agonist .[1] -
Effect: Binding stabilizes the ligand-binding domain (LBD) of ROR
t, recruiting co-activators that drive the transcription of IL-17A and IL-17F.[1] -
Implication: Elevated levels of 7
,26-diHC may exacerbate Th17-driven autoimmune responses.[1]
3.2 Neurotoxicity and Parkinson’s Disease
In the central nervous system, 7
-
Observation: Levels of 7
,26-diHC are significantly elevated in the cerebrospinal fluid (CSF) of patients with Parkinson's Disease (PD).[6][4][7] -
Causality: It induces apoptosis in midbrain dopaminergic neurons.[6][1][4]
-
Therapeutic Angle: Inhibition of CYP7B1 (the enzyme producing it from 26-OHC) is currently being explored to reduce 7
,26-diHC burden and protect dopaminergic neurons.[6][1][4]
Analytical Protocol: LC-MS/MS Quantification
Quantifying 7
4.1 Reagents & Standards
-
Internal Standard (IS): d6-27-Hydroxycholesterol (or d7-7
-OHC if unavailable).[1] -
Derivatization Agent: Girard P reagent (1-[carboxymethyl]pyridinium chloride hydrazide).[1]
-
Oxidation Agent: Cholesterol Oxidase (to convert 3
-hydroxyl to 3-ketone for GP tagging).[1]
4.2 Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Extraction | Add 50 µL Plasma + 10 µL IS + 200 µL Ethanol (with 0.1% BHT).[1] Vortex 1 min. Centrifuge 10 min @ 14,000g. | Ethanol precipitates proteins; BHT prevents artifactual oxidation of cholesterol to oxysterols. |
| 2.[1] Enzymatic Oxidation | Evaporate supernatant.[1] Reconstitute in 50 mM Phosphate Buffer (pH 7). Add Cholesterol Oxidase (1 U). Incubate 37°C for 60 min. | Converts the 3 |
| 3. Derivatization | Add 150 µL Girard P reagent (150 mM in methanol with 1% acetic acid).[1] Incubate RT for 180 min (or overnight). | GP reacts with the newly formed ketone to form a charged hydrazone, drastically improving ESI+ response. |
| 4. SPE Cleanup | Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1] Wash with 10% Methanol.[1] Elute with 100% Methanol.[1] | Removes excess derivatizing reagent which can suppress ionization. |
| 5.[1] LC-MS/MS | Inject 10 µL onto C18 Column (e.g., Kinetex 1.7µm). Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1] | Separation of isomers (critical to separate 7 |
4.3 Mass Transitions (GP-Derivatives)
-
Precursor Ion: [M]+ (Calculated based on GP addition).
-
Target: 7
,26-diHC-GP derivative. -
Note: The derivatization adds mass and a permanent charge.[1] Ensure transitions are optimized for the oxidized and derivatized structure (3-oxo-GP form).
Clinical & Translational Applications
5.1 Biomarker Utility in Genetic Disorders
The ratio of 7
| Condition | Enzyme Defect | 26-OHC Level | 7 | Clinical Phenotype |
| SPG5 (Hereditary Spastic Paraplegia) | CYP7B1 | High ( | Low ( | Neurodegeneration due to 26-OHC accumulation.[1] |
| CTX (Cerebrotendinous Xanthomatosis) | CYP27A1 | Low ( | Low ( | Lipid storage, cataracts, tendon xanthomas. |
| Liver Failure | General | Variable | Variable | Used to assess alternative pathway shunting.[1] |
5.2 Drug Development Targets
-
SPG5 Therapy: Replacement of CYP7B1 or reduction of substrate (26-OHC).[1]
-
Autoimmune Disease: Antagonism of ROR
t to block the agonist effect of endogenous 7 ,26-diHC.[1] -
Parkinson's Disease: CYP7B1 Inhibition . By blocking the conversion of 26-OHC to 7
,26-diHC, neurotoxicity may be reduced (assuming 26-OHC is less toxic than the di-hydroxy form in this specific context, though this contrasts with SPG5 pathology, highlighting the complexity of tissue-specific toxicity). Refinement: Recent PD literature suggests 7 ,26-diHC specifically drives dopaminergic apoptosis.[1]
References
-
Griffiths, W. J., & Wang, Y. (2020).[7] "Oxysterol research: a brief review." Biochemical Society Transactions.
-
Theofilopoulos, S., et al. (2014). "Cholestenoic acids regulate motor neuron survival via LXR."[1] Cell Metabolism. (Discusses the downstream metabolites of the CYP27A1 pathway).
-
Soroosh, P., et al. (2014). "Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation."[6][8] Proceedings of the National Academy of Sciences.
-
Yutuc, E., et al. (2020).[7] "A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism." University of Surrey.[1]
-
Hennegan, J., et al. (2023).[7] "Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development."[1][7] Swansea University / ResearchGate.[1]
-
Russell, D. W. (2003).[1] "The enzymes, regulation, and genetics of bile acid synthesis." Annual Review of Biochemistry.
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- 1. Cholest-5-ene-3 beta,26-diol | C27H46O2 | CID 99470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development [cronfa.swan.ac.uk]
- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery, Isolation, and Analytical Quantification of Cholest-5-ene-3,7,26-triol in Biological Matrices
Executive Abstract
In the rapidly evolving field of lipidomics, oxysterols have transitioned from being viewed as mere metabolic byproducts to critical signaling molecules and biomarkers for neurodegenerative diseases. Among these, Cholest-5-ene-3,7,26-triol —more commonly referred to in modern literature as 7α,27-dihydroxycholesterol —stands out as a pivotal intermediate. As a Senior Application Scientist specializing in mass spectrometry and lipid metabolism, I have structured this technical guide to dissect the discovery, biological significance, and the rigorous analytical methodologies required to isolate and quantify this low-abundance oxysterol from complex biological matrices.
Chemical Identity & The Nomenclature Paradox
Before detailing the isolation protocols, it is imperative to address a historical nomenclature paradox that frequently confounds drug development professionals.
According to IUPAC lipid conventions, the terminal methyl groups of the cholesterol aliphatic side chain are designated C26 (pro-R) and C27 (pro-S). The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is stereospecific, exclusively hydroxylating the C27 position. However, legacy literature historically referred to this enzyme as "26-hydroxylase." Consequently, the chemical names Cholest-5-ene-3,7,26-triol and 3β,7α,27-trihydroxycholest-5-ene refer to the exact same physiological oxysterol[1]. For the remainder of this guide, we will use the biochemically precise term 7α,27-dihydroxycholesterol to reflect its enzymatic origins.
Biological Discovery: The Acidic Pathway of Bile Acid Synthesis
The discovery of Cholest-5-ene-3,7,26-triol is inextricably linked to the elucidation of the acidic (or alternative) pathway of bile acid synthesis[2]. Unlike the classical neutral pathway, which initiates with the 7α-hydroxylation of cholesterol by CYP7A1 in the liver, the acidic pathway can initiate in extrahepatic tissues[3].
-
Initiation: Cholesterol is first converted to 27-hydroxycholesterol by ubiquitous CYP27A1.
-
Triol Formation: 27-hydroxycholesterol is transported to the liver, where it acts as the specific substrate for oxysterol 7α-hydroxylase (CYP7B1) , an enzyme localized in the endoplasmic reticulum. CYP7B1 hydroxylates the sterol ring at the 7α position, yielding Cholest-5-ene-3,7,26-triol (7α,27-dihydroxycholesterol)[2].
-
Downstream Conversion: This triol is subsequently oxidized and undergoes peroxisomal β-oxidation to ultimately form chenodeoxycholic acid, a primary bile acid[2].
Pathophysiological Significance: SPG5
The clinical relevance of this specific enzymatic step was cemented by the discovery of its role in Spastic Paraplegia Type 5 (SPG5) . Patients with recessively inherited SPG5 harbor loss-of-function mutations in the CYP7B1 gene. This genetic blockade prevents the conversion of 27-hydroxycholesterol into Cholest-5-ene-3,7,26-triol, leading to a massive, neurotoxic accumulation of 27-hydroxycholesterol (up to 50-fold increases in cerebrospinal fluid)[4].
Fig 1. The acidic bile acid synthesis pathway highlighting CYP7B1 mediation.
Quantitative Oxysterol Profiling
Isolating and quantifying Cholest-5-ene-3,7,26-triol requires overcoming the vast dynamic range of lipids in human plasma. The data below summarizes the baseline physiological concentrations established through high-resolution LC-MS/MS techniques[5].
| Analyte | Alternative Nomenclature | Healthy Plasma Conc. (nM) | Degree of Esterification (%) | Pathological Relevance |
| 27-Hydroxycholesterol | Cholest-5-ene-3β,27-diol | ~100 - 200 | ~85% | Elevated 6-9x in SPG5 plasma |
| 7α,27-Dihydroxycholesterol | Cholest-5-ene-3,7,26-triol | 3.4 ± 0.1 | 82.0% | Depleted in SPG5 |
| 7α-Hydroxycholesterol | Cholest-5-ene-3β,7α-diol | ~50 - 100 | ~80% | Rate-limiting neutral pathway |
Methodological Framework: Isolation & LC-MS/MS Quantification
As an application scientist, I cannot overstate the fragility of oxysterol analysis. Cholesterol is present in biological fluids at concentrations
The following step-by-step protocol is designed as a self-validating system to ensure absolute scientific integrity during the isolation of Cholest-5-ene-3,7,26-triol[1].
Step 1: Quenching Auto-Oxidation (The BHT/EDTA Matrix)
-
Action: Collect plasma in K2-EDTA tubes on ice. Immediately spike the raw plasma with 50 µg/mL Butylated hydroxytoluene (BHT).
-
Causality: EDTA chelates iron/copper (catalysts for Fenton reactions), while BHT acts as a radical scavenger. This prevents the artifactual generation of 7-hydroperoxides during sample handling.
Step 2: Internal Standard Spiking (Self-Validation Checkpoint)
-
Action: Spike exactly 10 ng of deuterated internal standard (e.g.,
-27-hydroxycholesterol) into 100 µL of plasma. -
Causality: Adding the heavy isotope before any extraction steps allows it to undergo the exact same matrix suppression, hydrolysis, and derivatization losses as the endogenous analyte, enabling true absolute quantification.
Step 3: Hydrolysis & Solid Phase Extraction (SPE)
-
Action: Because 82.0% of 7α,27-dihydroxycholesterol is esterified to fatty acids[5], perform a mild alkaline hydrolysis (1M KOH in ethanol, 1h at room temperature) or enzymatic hydrolysis to release the free triol. Follow with SPE using a C18 cartridge, washing with 10% methanol and eluting with 100% methyl-tert-butyl ether (MTBE).
-
Causality: Hydrolysis is required to measure total oxysterol pools. SPE removes hydrophilic proteins and salts, concentrating the hydrophobic sterol fraction.
Step 4: Enzymatic Oxidation & Charge-Tagging Derivatization
-
Action: Dry the eluate under
. Resuspend and incubate with recombinant Streptomyces cholesterol oxidase to convert the 3β-hydroxyl group into a 3-ketone. Subsequently, react the mixture with Girard P (GP) reagent in methanol/acetic acid. -
Causality: Oxysterols are neutral molecules that exhibit extremely poor ionization efficiency in Electrospray Ionization (ESI). By enzymatically creating a ketone and reacting it with the GP reagent, we covalently attach a permanent quaternary ammonium moiety. This "charge-tagging" drops the Limit of Detection (LOD) from the nanogram to the low femtogram range[1].
Step 5: LC-ESI-MS/MS Analysis
-
Action: Inject the GP-derivatized sample onto a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.
-
Causality: The permanent positive charge from the GP tag ensures a robust precursor ion, while collision-induced dissociation (CID) yields highly specific product ions (e.g., the loss of the pyridine ring from the GP tag), allowing for the distinct chromatographic separation of Cholest-5-ene-3,7,26-triol from its isobaric isomers.
Fig 2. Self-validating LC-MS/MS workflow for oxysterol isolation.
Conclusion
The discovery and isolation of Cholest-5-ene-3,7,26-triol represent a triumph of modern analytical biochemistry. By understanding its precise origin in the CYP7B1-mediated acidic bile acid pathway, researchers can leverage this oxysterol as a powerful biomarker for metabolic and neurodegenerative disorders. However, unlocking its diagnostic potential requires strict adherence to self-validating analytical workflows—specifically, the integration of antioxidant protection, isotopic dilution, and charge-tagging derivatization to overcome the inherent limitations of mass spectrometry.
References
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Title: Discovering oxysterols in plasma: a window on the metabolome Source: Journal of Proteome Research / PubMed Central (PMC) URL: [Link]
-
Title: Bile salts: structure, function, synthesis, enterohepatic circulation Source: Tuscany Diet - Biochemistry and Metabolism URL: [Link]
-
Title: Determination of total plasma oxysterols by enzymatic hydrolysis, solid phase extraction and liquid chromatography coupled to mass-spectrometry Source: ResearchGate URL: [Link]
-
Title: Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet Source: Frontiers in Microbiology URL: [Link]
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- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Frontiers | Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stereochemistry and Metabolic Significance of Cholest-5-ene-3,7,26-triol: A Technical Guide
Executive Summary
Cholest-5-ene-3,7,26-triol is a critical oxysterol intermediate in the acidic (alternative) pathway of bile acid biosynthesis. Operating at the intersection of lipid metabolism and neurobiology, this molecule serves as a pivotal biomarker and therapeutic target for inborn errors of cholesterol metabolism, such as Hereditary Spastic Paraplegia type 5 (SPG5) and Cerebrotendinous Xanthomatosis (CTX). This technical guide provides a comprehensive analysis of its stereochemical architecture, enzymatic causality, and the self-validating analytical protocols required for its precise quantification in drug development and clinical diagnostics.
Structural and Stereochemical Foundations
The structural identity of this oxysterol has historically been a source of nomenclature friction within lipidomics. While commonly referred to in legacy literature as 27-hydroxycholesterol or cholest-5-ene-3β,7α,27-triol , systematic IUPAC conventions dictate a different designation[1].
When the terminal isopropyl group of the cholesterol side chain is hydroxylated, IUPAC rules state that the substituted carbon is assigned the lower number (C26), creating a new stereocenter at C25[1]. Because the biological hydroxylation catalyzed by CYP27A1 is stereospecific, the resulting epimer possesses an R configuration at C25[2]. Therefore, the precise systematic name is (25R)-cholest-5-ene-3β,7α,26-triol [3].
The molecule possesses three critical stereocenters that dictate its receptor affinity and enzymatic processing:
-
3β-hydroxyl: An equatorial hydroxyl group inherited from cholesterol, essential for initial structural recognition.
-
7α-hydroxyl: An axial hydroxyl group introduced by the enzyme CYP7B1, which commits the molecule to the bile acid synthesis trajectory[4].
-
25R-hydroxymethyl: The terminal modification that distinguishes the acidic pathway from the neutral pathway[2].
Enzymatic Causality and The Acidic Pathway
The generation of (25R)-cholest-5-ene-3β,7α,26-triol is governed by a strict sequence of cytochrome P450-mediated oxidations. Understanding the causality of this pathway is crucial for developing substrate reduction therapies or enzyme replacement strategies.
-
Initiation (CYP27A1): The pathway begins in the mitochondria, where sterol 27-hydroxylase (CYP27A1) hydroxylates cholesterol to form (25R)26-hydroxycholesterol (27-HC)[2]. This step is causal for facilitating cholesterol efflux from extrahepatic tissues, including the brain, across the blood-brain barrier[4].
-
Commitment (CYP7B1): 27-HC is translocated to the endoplasmic reticulum, where oxysterol 7α-hydroxylase (CYP7B1) introduces a 7α-hydroxyl group to form (25R)-cholest-5-ene-3β,7α,26-triol. This is the rate-limiting step of the acidic pathway[4].
-
Divergent Oxidation: The triol is subsequently processed by either HSD3B7 (3β-hydroxysteroid dehydrogenase type 7), which oxidizes the 3β-OH and isomerizes the Δ5 double bond to yield 7α,26-dihydroxycholest-4-en-3-one[5], or by further CYP27A1 oxidation to form 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA)[4].
Acidic bile acid synthesis pathway highlighting Cholest-5-ene-3β,7α,26-triol generation.
Quantitative Metabolite Profiling
To facilitate biomarker tracking in clinical trials, the quantitative data for the primary metabolites in this network are summarized below. The exact mass is critical for high-resolution mass spectrometry (HRMS) gating[6].
| Metabolite | Systematic Nomenclature | Exact Mass (Da) | Key Stereocenters | SPG5 Pathology | CTX Pathology |
| 27-HC | (25R)26-hydroxycholesterol | 402.3498 | 3β, 25R | Highly Elevated | Depleted |
| Triol | (25R)-cholest-5-ene-3β,7α,26-triol | 418.3447 | 3β, 7α, 25R | Depleted | Depleted |
| 3β,7α-diHCA | 3β,7α-dihydroxycholest-5-en-26-oic acid | 432.3239 | 3β, 7α, 25R | Depleted | Depleted |
| 7αH,3O-CA | 7α-hydroxy-3-oxocholest-4-en-26-oic acid | 430.3083 | 7α, 25R | Depleted | Depleted |
Self-Validating Analytical Methodology (EADSA)
Quantifying (25R)-cholest-5-ene-3β,7α,26-triol in biological matrices (e.g., cerebrospinal fluid or plasma) using direct LC-MS/MS is fundamentally flawed due to the molecule's lack of easily ionizable functional groups. This results in poor electrospray ionization (ESI) efficiency and unacceptable signal-to-noise ratios.
To overcome this, researchers must deploy Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) . This protocol is engineered with strict causality and self-validation mechanisms:
Step-by-Step Protocol & Causality
-
Matrix Spiking (The Self-Validation Engine): Before any extraction, the biological sample is spiked with a known concentration of a stable isotope-labeled standard (e.g., d7-cholest-5-ene-3β,7α,26-triol). Causality: Because the deuterated standard shares identical physicochemical properties with the endogenous triol, it undergoes the exact same extraction losses, enzymatic conversion rates, and ionization suppression. Any analytical variance is mathematically normalized in the final Multiple Reaction Monitoring (MRM) ratio, rendering the assay self-validating.
-
Solid Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to isolate neutral sterols from highly abundant phospholipids and proteins.
-
Enzymatic Oxidation: The eluate is treated with recombinant cholesterol oxidase. Causality: Girard reagents (used in the next step) only react with carbonyls. Since the triol only possesses hydroxyls, cholesterol oxidase is required to specifically oxidize the 3β-hydroxyl group to a 3-oxo moiety, simultaneously isomerizing the Δ5 double bond to Δ4.
-
Girard P Derivatization: The oxidized sterols are incubated with Girard P (GP) reagent. Causality: GP reagent forms a hydrazone bond with the newly created 3-oxo group, tagging the molecule with a permanent quaternary ammonium charge. This modification forces the molecule to fly efficiently in the positive ESI mode, amplifying the MS signal by orders of magnitude and enabling femtomolar detection limits.
-
LC-ESI-MS/MS: The derivatized sample is resolved on a reversed-phase C18 column and quantified via triple quadrupole mass spectrometry.
Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) workflow for triol quantification.
Clinical Implications in Neurodegeneration
The stereochemistry and metabolic flux of Cholest-5-ene-3,7,26-triol have profound implications in neurology.
In Hereditary Spastic Paraplegia type 5 (SPG5) , a mutation in the CYP7B1 gene abolishes the 7α-hydroxylation of 27-HC[4]. This breaks the causal chain of the acidic pathway, preventing the formation of (25R)-cholest-5-ene-3β,7α,26-triol. Consequently, 27-HC accumulates to neurotoxic levels, while downstream neuroprotective cholestenoic acids (like 3β,7α-diHCA) are severely depleted, leading to upper motor neuron degeneration[4].
Conversely, in Cerebrotendinous Xanthomatosis (CTX) , a deficiency in CYP27A1 prevents the initial 26-hydroxylation of cholesterol[2]. This starves the entire acidic pathway, resulting in the absence of both 27-HC and Cholest-5-ene-3,7,26-triol, triggering the activation of alternative shunt pathways that flood the system with neurotoxic 7α-hydroxy-4-cholesten-3-one[2]. Monitoring the exact stereoisomers of these triols is therefore not just an analytical exercise, but a fundamental requirement for diagnosing and evaluating therapeutic interventions for these severe metabolic disorders.
References
-
PubChem: 7alpha,27-Dihydroxycholesterol | CID 440985 National Institutes of Health (NIH)[Link]
-
Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one Reactome Pathway Database[Link]
-
Oxysterol research: a brief review Biochemical Society Transactions - Portland Press[Link]
-
Current trends in oxysterol research PubMed Central (PMC) - NIH[Link]
-
Role of Bile Acid Pathway Intermediates in Pathology of CTX Zenodo [Link]
-
27-Hydroxycholesterol, does it exist? On the nomenclature and stereochemistry of 26-hydroxylated sterols Ovid[Link]
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- 1. ovid.com [ovid.com]
- 2. zenodo.org [zenodo.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Current trends in oxysterol research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one [reactome.org]
- 6. 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cholest-5-ene-3,7,26-triol (7α,27-Dihydroxycholesterol): A Critical Node in Cholesterol Metabolism and Bile Acid Biosynthesis
Executive Summary
In the complex landscape of lipid metabolism, oxysterols serve as both metabolic intermediates and potent signaling molecules. Cholest-5-ene-3,7,26-triol —biochemically referred to as 7α,27-dihydroxycholesterol (7α,27-OHC) —occupies a critical junction in the alternative (acidic) pathway of bile acid biosynthesis .
Unlike the classical neutral pathway, which is initiated by CYP7A1 in the liver, the alternative pathway is initiated by the ubiquitous mitochondrial enzyme CYP27A1. The subsequent conversion of 27-hydroxycholesterol (27-OHC) to Cholest-5-ene-3,7,26-triol relies entirely on the microsomal enzyme CYP7B1 (oxysterol 7α-hydroxylase) . Understanding the precise quantification, metabolic flux, and pathological implications of this specific triol is paramount for researchers developing therapies for neurodegenerative lipid storage disorders, such as Hereditary Spastic Paraplegia Type 5 (SPG5).
Mechanistic Framework: The Alternative Bile Acid Pathway
The synthesis of primary bile acids, such as chenodeoxycholic acid (CDCA), via the alternative pathway is essential for maintaining cholesterol homeostasis, particularly in extrahepatic tissues like the brain and vascular endothelium.
-
Initiation: Cholesterol is hydroxylated by CYP27A1 to form 27-OHC. Because 27-OHC is an amphipathic molecule, it readily crosses the blood-brain barrier (BBB) and cellular membranes, acting as a cholesterol efflux mechanism.
-
The Critical Node (CYP7B1): 27-OHC is highly lipotoxic if allowed to accumulate. It is rapidly neutralized via 7α-hydroxylation by CYP7B1, yielding Cholest-5-ene-3,7,26-triol .
-
Downstream Processing: This triol is subsequently oxidized by HSD3B7 and further processed in the peroxisomes to yield CDCA.
When CYP7B1 is mutated or deficient, the pathway halts. The substrate (27-OHC) accumulates to toxic levels, while the product (Cholest-5-ene-3,7,26-triol) is severely depleted.
Caption: Alternative bile acid biosynthesis pathway highlighting the CYP7B1-mediated formation of Cholest-5-ene-3,7,26-triol.
Pathological Significance: The SPG5 Paradigm
Hereditary Spastic Paraplegia Type 5 (SPG5) is a severe neurodegenerative disorder caused by recessive loss-of-function mutations in the CYP7B1 gene .
From a diagnostic and drug-development perspective, SPG5 provides a perfect model of metabolic bottlenecking. Because CYP7B1 is inactive, the conversion of 27-OHC to Cholest-5-ene-3,7,26-triol fails. The un-metabolized 27-OHC crosses the BBB, accumulating in the cerebrospinal fluid (CSF) and exerting direct neurotoxicity on corticospinal motor neurons .
Quantitative Biomarker Profile
To accurately diagnose SPG5 or evaluate the efficacy of CYP27A1 inhibitors in clinical trials, analytical scientists monitor the ratio of 27-OHC to Cholest-5-ene-3,7,26-triol.
Table 1. Plasma Oxysterol Biomarker Profile in Healthy vs. SPG5 Patients
| Analyte | Healthy Baseline (Plasma) | SPG5 Pathology (Plasma) | Diagnostic Implication |
| 27-Hydroxycholesterol (27-OHC) | ~150 – 200 ng/mL | ~1,000 – 1,800 ng/mL | Substrate Accumulation (Lipotoxicity) |
| Cholest-5-ene-3,7,26-triol | ~1.4 ng/mL (3.4 nM) | Undetectable / Trace | Product Depletion (CYP7B1 Failure) |
| 27-OHC / 7α,27-OHC Ratio | ~120 : 1 | > 10,000 : 1 | Definitive SPG5 Biomarker |
Analytical Workflows: EADSA LC-MS/MS Protocol
Quantifying Cholest-5-ene-3,7,26-triol is notoriously difficult. Oxysterols circulate at nanomolar concentrations (a million times lower than unoxidized cholesterol), lack a strong chromophore, and ionize poorly in Electrospray Ionization (ESI). Furthermore, improper sample handling leads to the artifactual ex vivo auto-oxidation of cholesterol, creating false positives.
To solve this, we employ Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) coupled with cold-ethanol precipitation. This protocol is a self-validating system designed to guarantee absolute structural fidelity.
Step-by-Step Methodology
Step 1: Isotope Dilution (The Self-Validating Core)
-
Action: Aliquot 50 µL of human plasma. Immediately spike with 10 µL of deuterated internal standard mix (e.g., d7-7α,27-OHC at 100 ng/mL).
-
Causality: Adding the heavy isotope before any extraction step ensures that all subsequent matrix effects, extraction losses, and derivatization variances are mathematically normalized.
Step 2: Cold Ethanol Protein Precipitation
-
Action: Add 1 mL of absolute ethanol (pre-chilled to -20°C) dropwise while vortexing gently. Incubate at 4°C for 30 minutes, then centrifuge at 15,000 x g for 15 minutes.
-
Causality: Traditional liquid-liquid extractions at room temperature expose cholesterol to oxygen and free radicals, artificially generating oxysterols. Slow precipitation with cold ethanol instantly halts enzymatic activity and prevents auto-oxidation, preserving the true in vivo oxysterol profile.
Step 3: Solid Phase Extraction (SPE)
-
Action: Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 10% methanol in water to remove salts, and elute the oxysterol fraction with 100% methanol.
-
Causality: Removes bulk phospholipids and hydrophilic proteins that cause severe ion suppression in the mass spectrometer.
Step 4: EADSA Derivatization (Charge-Tagging)
-
Action: Evaporate the eluate under N₂. Reconstitute in KH₂PO₄ buffer (pH 7.0). Add 3 µL of bacterial Cholesterol Oxidase and incubate at 37°C for 1 hour (converts the 3β-hydroxyl group to a 3-ketone). Next, add 1.5 mg of Girard’s T (GT) reagent and incubate overnight at room temperature.
-
Causality: Cholest-5-ene-3,7,26-triol is a neutral lipid that is nearly invisible to ESI-MS. By enzymatically creating a ketone, we provide a docking site for the GT hydrazine. The resulting hydrazone derivative carries a permanent quaternary ammonium positive charge, lowering the Limit of Detection (LOD) by 100- to 1,000-fold.
Step 5: LC-ESI-HRMS/MS Analysis
-
Action: Inject onto a C18 reverse-phase column. Monitor the transition of the derivatized parent ion to its specific product ion using Multiple Reaction Monitoring (MRM).
Caption: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) workflow for artifact-free oxysterol quantification.
Therapeutic Targeting & Future Perspectives
For drug development professionals, the Cholest-5-ene-3,7,26-triol axis represents a highly actionable target. Because SPG5 is driven by the upstream accumulation of 27-OHC rather than the downstream absence of bile acids, therapeutic strategies are currently focused on CYP27A1 inhibition .
By administering targeted CYP27A1 inhibitors, researchers aim to throttle the production of 27-OHC at the source, preventing its accumulation in the brain. In these clinical trials, the accurate, artifact-free quantification of Cholest-5-ene-3,7,26-triol and 27-OHC using the EADSA LC-MS/MS workflow is the primary endpoint for determining target engagement and biochemical efficacy.
References
-
Title: 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: KEGG PATHWAY: hsa00120 (Primary bile acid biosynthesis) Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL: [Link]
-
Title: Hereditary spastic paraplegia type 5: natural history, biomarkers and a randomized controlled trial Source: Brain / PubMed Central (PMC) URL: [Link]
-
Title: Mining for Oxysterols in Cyp7b1−/− Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5 Source: International Journal of Molecular Sciences / MDPI URL: [Link]
-
Title: Marked accumulation of 27-hydroxycholesterol in SPG5 patients with hereditary spastic paresis Source: Journal of Lipid Research / PubMed URL: [Link]
Cholest-5-ene-3,7,26-triol: A Technical Guide to its Putative Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholest-5-ene-3,7,26-triol is a tri-oxygenated derivative of cholesterol, a class of molecules known as oxysterols that are gaining increasing attention for their diverse biological activities. While the presence of mono- and di-hydroxylated cholesterol species in various biological systems is well-documented, the natural occurrence of Cholest-5-ene-3,7,26-triol remains largely unexplored, suggesting it is a low-abundance, yet potentially significant, signaling molecule. This technical guide provides a comprehensive overview of the probable natural sources and biosynthetic pathways of this intriguing oxysterol. It further details state-of-the-art methodologies for its extraction, purification, and definitive identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to serve as a foundational resource for researchers aiming to investigate the presence and biological role of Cholest-5-ene-3,7,26-triol in health and disease.
Introduction: The Emerging Significance of Oxysterols
Oxysterols, the oxidized derivatives of cholesterol, are far more than simple metabolic byproducts. They are now recognized as critical signaling molecules involved in a plethora of physiological and pathological processes.[1][2] These molecules can be formed either through enzymatic action or by non-enzymatic auto-oxidation.[3] Their biological effects are diverse, ranging from the regulation of cholesterol homeostasis and lipid metabolism to the modulation of immune responses and inflammation.[2][4]
Key oxysterols such as 27-hydroxycholesterol and 7α-hydroxycholesterol are known to act as ligands for nuclear receptors, most notably the Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and glucose metabolism.[5][6] Dysregulation of oxysterol metabolism has been implicated in a variety of diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and certain types of cancer.[7][8][9]
Given the profound biological activities of mono- and di-hydroxylated sterols, there is a compelling rationale to investigate more complex, multi-hydroxylated species such as Cholest-5-ene-3,7,26-triol. The presence of three hydroxyl groups suggests a molecule with increased polarity and potentially unique receptor binding affinities and signaling properties. Although direct evidence of its natural occurrence is sparse, the existence of the necessary enzymatic machinery for its synthesis in mammalian systems provides a strong basis for its hypothetical formation.
Putative Biosynthesis of Cholest-5-ene-3,7,26-triol
The formation of Cholest-5-ene-3,7,26-triol in natural systems is most likely the result of sequential hydroxylation of the cholesterol backbone at the C-7 and C-26 positions. These reactions are catalyzed by specific cytochrome P450 (CYP) enzymes.
The Initial Hydroxylation Events:
Two primary enzymatic pathways can initiate the formation of the dihydroxylated precursors to our target molecule:
-
7α-Hydroxylation: This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal enzyme predominantly found in the liver.[10][11] This is the rate-limiting step in the "classic" or "neutral" pathway of bile acid synthesis.[10] The product of this reaction is 7α-hydroxycholesterol .
-
26-Hydroxylation (or more accurately, 27-hydroxylation): This is carried out by sterol 27-hydroxylase (CYP27A1) , a mitochondrial enzyme with a broad tissue distribution.[12] This enzyme is a key player in the "alternative" or "acidic" pathway of bile acid synthesis and produces 27-hydroxycholesterol (which is often referred to as 26-hydroxycholesterol in older literature, with the understanding that the terminal methyl group is hydroxylated).[12]
The Second Hydroxylation Step: Formation of a Dihydroxycholesterol Intermediate
The subsequent hydroxylation event could occur on either of the mono-hydroxylated intermediates. There is evidence to suggest that liver microsomes contain a cytochrome P-450 enzyme capable of 7α-hydroxylating 26-hydroxycholesterol. This indicates that a di-hydroxylated intermediate can serve as a substrate for further hydroxylation, a crucial step in the potential biosynthesis of Cholest-5-ene-3,7,26-triol.
The Final Hydroxylation: A Hypothetical Pathway
Based on the known specificities of the relevant enzymes, two plausible pathways for the formation of Cholest-5-ene-3,7,26-triol can be proposed:
-
Pathway A: Cholesterol is first converted to 7α-hydroxycholesterol by CYP7A1. Subsequently, CYP27A1 could catalyze the 26-hydroxylation of 7α-hydroxycholesterol to yield the triol.
-
Pathway B: Cholesterol is initially hydroxylated at the 26-position by CYP27A1 to form 26-hydroxycholesterol. This intermediate is then a substrate for 7α-hydroxylation by CYP7A1, resulting in the formation of Cholest-5-ene-3,7,26-triol.
The following diagram illustrates these putative biosynthetic pathways:
Sources
- 1. Oxysterols and Their Cellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 7. Oxysterol signaling in the central nervous system: cellular mechanisms and implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oxidized cholesterol as the driving force behind the development of Alzheimer’s disease [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 11. Cholesterol 7 alpha-hydroxylase - wikidoc [wikidoc.org]
- 12. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholest-5-ene-3,7,26-triol: Physicochemical Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of Cholest-5-ene-3,7,26-triol, a significant oxygenated derivative of cholesterol. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, chemical synthesis, analytical methodologies, and the pivotal biological roles of this trihydroxysterol. The information presented herein is curated to provide not just data, but also the scientific rationale behind experimental approaches, ensuring a deeper understanding of this important signaling molecule.
Introduction: The Significance of Hydroxylated Sterols
Cholest-5-ene-3,7,26-triol is a member of the oxysterol family, which are oxidized derivatives of cholesterol. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as crucial signaling molecules in their own right. They play integral roles in a variety of physiological processes, including lipid metabolism, inflammation, and cell signaling. Cholest-5-ene-3,7,26-triol, with its three hydroxyl groups positioned at C-3, C-7, and C-26, exhibits a unique polarity and stereochemistry that dictates its biological activity and metabolic fate. This guide will explore the fundamental properties of this molecule, providing a solid foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cholest-5-ene-3,7,26-triol is paramount for its handling, formulation, and interpretation in experimental settings.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₆O₃ | [1] |
| Molecular Weight | 418.65 g/mol | [1] |
| IUPAC Name | (3β,7α,25R)-Cholest-5-ene-3,7,26-triol | |
| CAS Number | 144300-24-3 | [1] |
| Appearance | Assumed to be a white or off-white solid | |
| Storage Temperature | -20°C | [1] |
Solubility
Due to its steroidal backbone, Cholest-5-ene-3,7,26-triol is expected to be poorly soluble in water. Its solubility in organic solvents is likely to be similar to other polyhydroxylated sterols, being soluble in alcohols such as ethanol and methanol, as well as chlorinated solvents like dichloromethane and chloroform. For cell-based assays, it is common practice to dissolve oxysterols in a minimal amount of an organic solvent like DMSO or ethanol before diluting into aqueous media.[3]
Chemical Synthesis and Reactivity
The synthesis of polyhydroxylated sterols like Cholest-5-ene-3,7,26-triol requires strategic chemical transformations to introduce hydroxyl groups at specific positions with the correct stereochemistry.
Synthetic Strategy
A common and efficient strategy for the synthesis of 26-hydroxycholesterols starts from the readily available natural product, diosgenin.[4][5][6] This multi-step process leverages the inherent stereochemistry of the starting material. A plausible synthetic route to Cholest-5-ene-3,7,26-triol would involve the following key transformations:
-
Reductive Opening of the Spiroketal: The spiroketal side chain of diosgenin is opened to form a key triol intermediate. This can be achieved through a modified Clemmensen reduction.[4][5]
-
Selective Protection of Hydroxyl Groups: To achieve regioselective modifications, the hydroxyl groups at C-3 and C-26 are often protected, for instance, as their acetate esters.
-
Allylic Oxidation at C-7: The introduction of the hydroxyl group at the C-7 position is a critical step. The Δ⁵ double bond activates the allylic C-7 position for oxidation. Various reagents can be employed for this purpose, with chromium trioxide-based reagents or other catalytic oxidation systems being common choices.[7] The stereoselectivity of this oxidation is a key consideration, often yielding a mixture of α and β isomers that may require separation.
-
Deprotection: The final step involves the removal of the protecting groups to yield the target triol.
Caption: A plausible synthetic pathway for Cholest-5-ene-3,7,26-triol from diosgenin.
Chemical Reactivity
The chemical reactivity of Cholest-5-ene-3,7,26-triol is dictated by its three main functional groups: the secondary hydroxyl group at C-3, the allylic secondary hydroxyl group at C-7, and the primary hydroxyl group at C-26, as well as the C-5 double bond.
-
Hydroxyl Groups: All three hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification. The primary hydroxyl at C-26 is generally more reactive than the secondary hydroxyls at C-3 and C-7.
-
Allylic Hydroxyl Group: The C-7 hydroxyl group is allylic, which makes it susceptible to oxidation to the corresponding 7-keto derivative. This is a common metabolic transformation and can also be achieved in the laboratory using mild oxidizing agents.
-
Double Bond: The Δ⁵ double bond can undergo addition reactions, such as hydrogenation or epoxidation. Epoxidation of the Δ⁵ double bond in steroids typically occurs from the less sterically hindered α-face.[7]
Analytical Methodologies
The accurate identification and quantification of Cholest-5-ene-3,7,26-triol in biological and synthetic samples require robust analytical techniques.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of oxysterols.[8][9] Due to their hydrophobicity, reversed-phase columns (e.g., C18 or C8) are commonly employed with mobile phases consisting of acetonitrile, methanol, and water mixtures.[8][9] To enhance sensitivity, especially for UV detection, derivatization of the hydroxyl groups may be necessary.
For complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[8][10][11][12]
Caption: A typical analytical workflow for the analysis of Cholest-5-ene-3,7,26-triol.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of Cholest-5-ene-3,7,26-triol.[13][14][15][16][17] The chemical shifts of the protons and carbons associated with the hydroxylated positions (C-3, C-7, and C-26) and the olefinic protons at C-6 are characteristic. 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity and stereochemistry of the molecule.[17]
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule.[10][18][19] In electron ionization (EI-MS), common fragmentation patterns for sterols include the loss of water from the hydroxyl groups and cleavage of the side chain. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used in conjunction with LC for sensitive detection.[19]
Biological Significance and Metabolism
Cholest-5-ene-3,7,26-triol is not just a metabolic intermediate but an active signaling molecule with important biological functions.
Role as a Signaling Molecule
Oxysterols, including hydroxylated cholesterol derivatives, are known to act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs).[4] LXR activation plays a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. The specific signaling roles of Cholest-5-ene-3,7,26-triol are an active area of research, but it is plausible that it contributes to the overall pool of signaling oxysterols that modulate these pathways. Some trihydroxysterols have also been shown to have neuroprotective effects.[20][21]
Metabolic Pathway
Cholest-5-ene-3,7,26-triol is an intermediate in the "acidic" pathway of bile acid synthesis.[22][23] This pathway is an alternative to the "classic" pathway that starts with 7α-hydroxylation of cholesterol.
The key enzymatic steps in the formation and further metabolism of related 26-hydroxycholesterols are:
-
26-Hydroxylation: Cholesterol is hydroxylated at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[22][23]
-
7α-Hydroxylation: The resulting 26-hydroxycholesterol is then hydroxylated at the C-7 position by oxysterol 7α-hydroxylase (CYP7B1), which is located in the endoplasmic reticulum, to form a cholestene-3,7,26-triol.[22]
-
Further Oxidation and Isomerization: The triol is then further metabolized through a series of oxidation and isomerization steps to form the primary bile acids, chenodeoxycholic acid and cholic acid.[24][25]
Caption: The metabolic pathway leading to the formation and subsequent metabolism of Cholest-5-ene-3,7,26-triol in the acidic pathway of bile acid synthesis.
Summary and Future Directions
Cholest-5-ene-3,7,26-triol is a multifaceted oxysterol with significant chemical and biological properties. Its role as a key intermediate in bile acid synthesis and as a potential signaling molecule underscores its importance in lipid metabolism and cellular regulation. While much is known about the synthesis and biological activities of related hydroxycholesterols, further research is needed to fully elucidate the specific physical properties and the precise signaling functions of Cholest-5-ene-3,7,26-triol. The methodologies and information presented in this guide provide a solid framework for researchers to advance our understanding of this intriguing molecule and its potential therapeutic applications.
References
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Javitt, N. B. (1986). 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities. Journal of Lipid Research, 27(4), 361–368. [Link]
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Martin, K. O., et al. (1995). Generation of Regulatory Oxysterols: 26-Hydroxylation of Cholesterol by Ovarian Mitochondria. Endocrinology, 136(9), 4047–4055. [Link]
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Masamune, A., & Shimosegawa, T. (2023). Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis. International Journal of Molecular Sciences, 24(10), 8969. [Link]
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Rodriguez, I. R., & Fliesler, S. J. (2018). Rapid analysis of oxysterols by HPLC and UV spectroscopy. BioTechniques, 64(6), 273–276. [Link]
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Parrish, E. J., et al. (2002). Synthesis of (25R)-26-hydroxycholesterol. Steroids, 67(13-14), 1041–1044. [Link]
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Hu, Y., et al. (2008). Synthesis of (25R)-26-hydroxycholesterol. ResearchGate. [Link]
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Javitt, N. B. (2002). 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles. Journal of Lipid Research, 43(5), 665–670. [Link]
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The Medical Biochemistry Page. (2026, February 13). Bile Acid Synthesis, Metabolism, and Biological Functions. [Link]
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Zhang, Z., et al. (2001). Key regulatory oxysterols in liver: analysis as Δ4-3-ketone derivatives by HPLC and response to physiological perturbations. Journal of Lipid Research, 42(4), 649–658. [Link]
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Salvador, J. A. R., et al. (2006). Catalytic oxidative processes in steroid chemistry: allylic oxidation, β-selective epoxidation, alcohol oxidations and remote functionalization reactions. Current Organic Chemistry, 10(17), 2227-2257. [Link]
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Salvador, J. A. R., Silvestre, S. M., & Moreira, V. M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Current Organic Chemistry, 10(17), 2227-2257. [Link]
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Salvador, J. A. R., Silvestre, S. M., & Moreira, V. M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Scilit. [Link]
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Rodriguez, I. R., & Fliesler, S. J. (2004). Rapid analysis of oxysterols by HPLC and UV spectroscopy. ResearchGate. [Link]
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The Good Scents Company. (n.d.). cholesterol (3b)-cholest-5-en-3-ol. [Link]
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Parish, E. J., et al. (2014). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Journal of Chemical and Process Engineering, 1(1), 102. [Link]
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Salvador, J. A. R., et al. (2016). Catalytic allylic oxidation of 5 -steroids by TBHP under heterogeneous conditions. ResearchGate. [Link]
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Anderson, K. E., Kok, E., & Javitt, N. B. (1972). Metabolism of 7α-Hydroxycholesterol - Bile Acid Synthesis in Man. The Journal of Clinical Investigation, 51(1), 112–117. [Link]
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Reactome. (2007). Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one. [Link]
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Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. ResearchGate. [Link]
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Gower, D. B., et al. (1986). 'H-NMR spectra of compounds HP-A and HP-B, their reduction products, and reference compounds. ResearchGate. [Link]
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Griffett, K., et al. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. ACS Omega, 5(27), 16675–16687. [Link]
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Weiland, M. J., et al. (2018). a) The 1 H NMR spectra of the initial mixture of cholesterol, OPCy 3 ,... ResearchGate. [Link]
-
Wang, Y., et al. (2022). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 13, 1032578. [Link]
-
Akihisa, T., et al. (1990). Synthesis of (25S)-[26-2H1]cholesterol and 1H N.m.r. signal assignments of the pro-R and pro-S methyl groups at C-25. Journal of the Chemical Society, Perkin Transactions 1, (1), 299-303. [Link]
-
Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 130(2), 363–371. [Link]
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Magritek. (n.d.). Cholesterol. [Link]
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SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. [Link]
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Kumar, A., et al. (2023). Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB) a thermotropic liquid crystalline material. Indian Journal of Chemistry - Section B, 62B(7), 896-901. [Link]
-
Paul, S. M., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11506–11518. [Link]
-
Kulle, A., et al. (2017). Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. Steroids, 128, 102–108. [Link]
-
Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1199, 123294. [Link]
-
PubChem. (n.d.). Cholest-5-ene-3 beta,26-diol. [Link]
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Methodological & Application
LC-MS/MS method for Cholest-5-ene-3,7,26-triol quantification
An Application Note and Technical Protocol for the High-Sensitivity Quantification of Cholest-5-ene-3,7,26-triol
Introduction & Biological Significance
Cholest-5-ene-3,7,26-triol —more commonly referred to in clinical and biochemical literature as 7α,27-dihydroxycholesterol (7α,27-diHC) —is a critical dihydroxylated oxysterol. It serves as a key intermediate in the acidic pathway of bile acid biosynthesis, catalyzed downstream of 27-hydroxycholesterol by the enzyme CYP7B1.
Beyond its metabolic role, 7α,27-diHC is a potent signaling lipid. It acts as an endogenous ligand for the G protein-coupled receptor GPR183 (EBI2) , directing the migration and positioning of immune cells (such as B cells and dendritic cells) within lymphoid tissues [1]. In drug development and clinical diagnostics, 7α,27-diHC is monitored as a biomarker for inborn errors of cholesterol metabolism, such as Cerebrotendinous Xanthomatosis (CTX), and is increasingly studied in the context of neuroinflammation and autoimmune disorders [2].
Biosynthetic pathway of Cholest-5-ene-3,7,26-triol and its dual physiological roles.
Analytical Challenges & The Causality of the Method (E-E-A-T)
Quantifying 7α,27-diHC in biological matrices (plasma, cerebrospinal fluid, or tissue) presents three profound analytical challenges:
-
Ultra-Low Abundance : Physiological concentrations of 7α,27-diHC in healthy human plasma are typically in the low nanomolar range (~1.5 to 4.0 nM) [3].
-
Poor Ionization Efficiency : Oxysterols lack readily ionizable functional groups (like basic amines), resulting in poor sensitivity in standard Electrospray Ionization (ESI).
-
Auto-Oxidation Artifacts : Unoxidized cholesterol is present in plasma at concentrations ~10⁶ times higher than oxysterols. During sample preparation, cholesterol can easily auto-oxidize, artificially inflating oxysterol measurements.
The Solution: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) To build a self-validating and highly robust system, this protocol utilizes the EADSA methodology [2].
-
Causality of SPE : We first use Solid Phase Extraction (SPE) to separate the trace oxysterols from the massive bulk of unoxidized cholesterol before any major chemical manipulation.
-
Causality of Oxidation : 7α,27-diHC lacks a ketone group. We use Cholesterol Oxidase to specifically convert the 3β-hydroxyl-5-ene structure into a 3-oxo-4-ene structure.
-
Causality of Derivatization : The newly formed ketone is reacted with Girard P (GP) reagent. This attaches a quaternary ammonium group, providing a permanent positive charge that boosts ESI-MS/MS sensitivity by 100- to 1000-fold.
-
Self-Validation : A deuterated internal standard (d6-7α,27-diHC) is added to the raw sample at step zero. Because it undergoes the exact same extraction, enzymatic oxidation, and derivatization processes, it perfectly corrects for variable enzyme efficiency, extraction losses, and MS matrix effects.
Step-by-step EADSA workflow for the quantification of oxysterols.
Experimental Protocol
Reagents & Materials
-
Standards : Cholest-5-ene-3,7,26-triol (7α,27-diHC) and 7α,27-dihydroxycholesterol-d6 (Avanti Polar Lipids) [4].
-
Enzyme : Cholesterol Oxidase from Pseudomonas sp. (2 mg/mL in 50 mM KH₂PO₄, pH 7.0).
-
Derivatization : Girard P (GP) reagent (1-(carboxymethyl)pyridinium chloride hydrazide).
-
Antioxidants : Butylated hydroxytoluene (BHT) and EDTA.
Step-by-Step Methodology
Step 1: Sample Aliquoting and Quenching
-
Transfer 100 µL of plasma into a 2 mL low-bind Eppendorf tube.
-
Immediately add 10 µL of BHT (5 mg/mL in ethanol) and 10 µL of 0.5 M EDTA to halt auto-oxidation.
-
Spike with 10 µL of the internal standard (d6-7α,27-diHC at 100 ng/mL). Vortex for 30 seconds.
Step 2: Protein Precipitation
-
Add 1.0 mL of absolute ethanol (chilled to -20°C) dropwise while vortexing.
-
Incubate at 4°C for 30 minutes to ensure slow, complete protein precipitation (minimizes co-precipitation of lipophilic sterols) [3].
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 1 mL of LC-MS grade water.
Step 3: First SPE (Cholesterol Removal)
-
Condition a C18 SPE cartridge (e.g., Sep-Pak 100 mg) with 2 mL methanol, followed by 2 mL water.
-
Load the diluted supernatant.
-
Wash with 2 mL of 70% methanol in water. Collect this fraction —it contains the 7α,27-diHC and other oxysterols.
-
(Optional) Elute with 2 mL of 100% methanol to remove bulk cholesterol (discard or retain for separate cholesterol profiling).
-
Evaporate the 70% methanol fraction to dryness under a gentle stream of nitrogen at 30°C.
Step 4: Enzymatic Oxidation
-
Reconstitute the dried extract in 100 µL of 50 mM KH₂PO₄ buffer (pH 7.0).
-
Add 3 µL of Cholesterol Oxidase (2 mg/mL).
-
Incubate at 37°C for 1 hour to quantitatively convert the 3β-hydroxyl group to a 3-ketone.
Step 5: Girard P Derivatization
-
To the oxidized sample, add 1.5 mL of methanol, 150 µL of glacial acetic acid, and 150 mg of Girard P reagent.
-
Vortex thoroughly and incubate at room temperature overnight (or at 37°C for 2 hours) to form the GP-hydrazone derivative.
Step 6: Second SPE (Excess Reagent Removal)
-
Evaporate the derivatized sample to ~200 µL. Dilute with 2 mL of water.
-
Condition an Oasis HLB SPE cartridge (60 mg) with 2 mL methanol, then 2 mL water.
-
Load the sample. Wash with 2 mL of 10% methanol in water to elute the highly polar excess GP reagent.
-
Elute the GP-derivatized oxysterols with 2 mL of 70% methanol.
-
Evaporate to dryness and reconstitute in 100 µL of 60% methanol for LC-MS/MS injection.
LC-MS/MS Analytical Conditions
Chromatographic separation is critical because 7α,27-diHC has isobaric isomers (e.g., 7α,25-diHC) that share identical mass transitions. A sub-2 µm C18 column is required to resolve these epimers.
Table 1: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) at 45°C. Flow rate: 0.4 mL/min.
| Time (min) | Mobile Phase A (H₂O + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) |
|---|---|---|
| 0.0 | 70% | 30% |
| 1.0 | 70% | 30% |
| 8.0 | 30% | 70% |
| 10.0 | 5% | 95% |
| 12.0 | 5% | 95% |
| 12.1 | 70% | 30% |
| 15.0 | 70% | 30% |
Table 2: MS/MS MRM Parameters (Positive ESI) The GP derivatization adds a mass of 134.1 Da (net) to the oxidized sterol. The primary fragmentation is the loss of the pyridine ring (-79 Da).
| Analyte | Precursor Ion [M]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 7α,27-diHC (GP) | 550.4 | 471.4 | 80 | 45 |
| d6-7α,27-diHC (GP) | 556.4 | 477.4 | 80 | 45 |
Table 3: Method Performance Summary
| Parameter | Performance Value |
|---|---|
| Linear Dynamic Range | 0.05 – 50 ng/mL |
| Limit of Detection (LOD) | 10 pg/mL (S/N > 3) |
| Intra-day Precision (CV) | < 8% |
| Extraction Recovery | 88% – 94% |
References
-
ScienceOpen. (2015). Oxysterols in intestinal immunity and inflammation. Retrieved from[Link]
-
Yutuc, E., Dickson, A. L., Pacciarini, M., et al. (2021). Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid. Analytica Chimica Acta. Retrieved from[Link]
-
Karuna, R., Christen, I., Sailer, A., Bitsch, Francis, & Zhang, Juan. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids. Retrieved from[Link]
Application Notes and Protocols for the In Vitro Use of Cholest-5-ene-3β,7α,26-triol
Introduction: Understanding the Significance of Cholest-5-ene-3β,7α,26-triol
Cholest-5-ene-3β,7α,26-triol, a key oxysterol, is an oxygenated derivative of cholesterol that plays a pivotal role as a signaling molecule in a variety of physiological and pathological processes. Also widely known in scientific literature as 26-hydroxycholesterol, and in some contexts as 27-hydroxycholesterol due to the stereospecificity of the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) that synthesizes it, this molecule is a critical endogenous ligand for the Liver X Receptors (LXRs).[1][2] LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as "cholesterol sensors."[3] Upon activation by ligands such as Cholest-5-ene-3β,7α,26-triol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the DNA. This binding initiates the transcription of target genes that are integral to cholesterol efflux, transport, and conversion to bile acids, thereby maintaining cellular and systemic cholesterol homeostasis.[4][5]
Given its central role in lipid metabolism, Cholest-5-ene-3β,7α,26-triol is a molecule of significant interest for researchers in fields such as cardiovascular disease, oncology, and neurodegenerative disorders. Understanding its effects on cellular signaling pathways is crucial for elucidating disease mechanisms and for the development of novel therapeutics. These application notes provide a comprehensive guide for the effective use of Cholest-5-ene-3β,7α,26-triol in cell culture, with a focus on experimental design, protocol optimization, and data interpretation.
I. Essential Preparatory Protocols: Handling and Storage
The lipophilic nature of Cholest-5-ene-3β,7α,26-triol necessitates careful handling to ensure its stability and solubility for cell culture applications.
Reconstitution of Lyophilized Powder
Cholest-5-ene-3β,7α,26-triol is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[6] Due to its poor aqueous solubility, a stock solution must be prepared in an organic solvent.
Recommended Solvents:
-
Anhydrous Ethanol
-
Dimethyl Sulfoxide (DMSO)
Protocol for Preparing a 10 mM Stock Solution:
-
Determine the required volume of solvent: The molecular weight of Cholest-5-ene-3β,7α,26-triol is 418.65 g/mol . To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 418.65 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 238.8 µL
-
-
Aseptic Reconstitution: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of anhydrous ethanol or DMSO to the vial containing the lyophilized powder.
-
Ensure Complete Solubilization: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[7] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles and protect from light. Store at -20°C. Under these conditions, the stock solution is generally stable for several months.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
Protocol for Preparing Working Solutions:
-
Thaw the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Solvent Concentration Control: It is critical to maintain a consistent and non-toxic final concentration of the organic solvent across all experimental conditions, including the vehicle control. The final concentration of ethanol or DMSO should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]
-
Pre-warming and Mixing: Pre-warm the cell culture medium to 37°C before adding the diluted Cholest-5-ene-3β,7α,26-triol. Mix gently by pipetting up and down before adding to the cells to prevent precipitation.[7]
II. Experimental Design and Cell Treatment
The biological effects of Cholest-5-ene-3β,7α,26-triol are cell-type and concentration-dependent. Therefore, careful experimental design is paramount.
Determining Optimal Working Concentrations
A typical starting concentration range for in vitro studies is between 0.5 µM and 10 µM.[8][9] However, it is essential to perform a dose-response experiment to determine the optimal concentration for the specific cell line and biological endpoint of interest.
Experimental Workflow for Dose-Response and Cytotoxicity Assessment:
Caption: Workflow for determining the optimal concentration of Cholest-5-ene-3β,7α,26-triol.
Cell Lines and Observed Biological Effects
Cholest-5-ene-3β,7α,26-triol has been studied in various cell lines, demonstrating a range of biological activities.
| Cell Line | Biological Effect | Typical Concentration Range | Reference(s) |
| Human and Rat Arterial Myocytes | Inhibition of cell proliferation and cholesterol biosynthesis. | 0.5 - 7.5 µM | [8] |
| Murine Epidermal Cells (HEL-30) | Non-toxic up to 200 µM; protective against LDH leakage. | 0.1 - 200 µM | [4] |
| HeLa Cells | Down-regulation of JAM-A protein levels. | 5 µM | [9] |
| HepG2 (Human Hepatoma) | LXR activation. | Inferred from LXR reporter assays | [3] |
| MCF-7 (ER+ Breast Cancer) | Cytotoxicity at higher concentrations. | 5, 10, 20 µM | [10] |
| MDA-MB-231 (ER- Breast Cancer) | Cytotoxicity at higher concentrations. | 10 µM | [10] |
| Caco-2 and SW620 (Colon Cancer) | Reduction in cell proliferation. | Not specified | [11] |
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Treatment Media: Prepare working solutions of Cholest-5-ene-3β,7α,26-triol and a vehicle control in the appropriate cell culture medium as described in section 1.2.
-
Cell Treatment: Remove the existing cell culture medium from the wells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The stability of the compound in the medium should be considered for longer incubation times, and media changes may be necessary.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as RNA or protein extraction, cytotoxicity assays, or functional assays.
III. Mechanism of Action: The LXR Signaling Pathway
The primary mechanism of action of Cholest-5-ene-3β,7α,26-triol is the activation of the Liver X Receptors.
Caption: LXR signaling pathway activated by Cholest-5-ene-3β,7α,26-triol.
In the absence of a ligand, the LXR/RXR heterodimer is bound to LXREs and recruits co-repressor proteins like SMRT and N-CoR, leading to the repression of gene transcription.[2][4] The binding of Cholest-5-ene-3β,7α,26-triol to LXR induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins such as the SRC family and p300/CBP.[1][4] This complex then activates the transcription of target genes involved in lipid metabolism.
IV. Key Experimental Protocols: Measuring Biological Activity
To quantify the biological activity of Cholest-5-ene-3β,7α,26-triol, a luciferase reporter assay for LXR activation is a robust and widely used method.[12][13]
LXR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate LXR-dependent gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for LXRα or LXRβ
-
Luciferase reporter plasmid containing LXREs
-
Transfection reagent
-
Cholest-5-ene-3β,7α,26-triol
-
Positive control (e.g., T0901317)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium.
-
Treat the cells with varying concentrations of Cholest-5-ene-3β,7α,26-triol, a vehicle control, and a positive control.
-
-
Incubation:
-
Incubate the cells for 24 hours to allow for LXR activation and subsequent luciferase expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the concentration of Cholest-5-ene-3β,7α,26-triol to generate a dose-response curve and determine the EC₅₀ value.
-
V. Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture medium | - Concentration exceeds solubility.- Final solvent concentration is too low. | - Prepare a fresh, more dilute stock solution.- Slightly increase the final solvent concentration (ensure it remains non-toxic).- Pre-warm the medium to 37°C before adding the compound.- Gently mix the working solution before adding it to the cells.[7] |
| High background or off-target effects | - Concentration is too high. | - Perform a dose-response curve to find the lowest effective concentration.- Reduce the incubation time. |
| Significant cell death in the vehicle control group | - Solvent concentration is toxic. | - Reduce the final solvent concentration to ≤ 0.1%.- Test the tolerance of your specific cell line to the solvent. |
| Inconsistent or not reproducible results | - Incomplete dissolution of the stock solution.- Degradation of the compound.- Variability in cell culture practices. | - Ensure complete dissolution of the stock solution before each use.- Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.- Maintain consistent cell passage number and seeding density. |
VI. Conclusion
Cholest-5-ene-3β,7α,26-triol is a potent endogenous regulator of lipid metabolism through its action as an LXR agonist. The protocols and guidelines presented in these application notes are designed to provide researchers with a robust framework for investigating the in vitro effects of this important oxysterol. By carefully considering compound handling, experimental design, and the underlying molecular mechanisms, scientists can generate reliable and reproducible data to advance our understanding of cholesterol homeostasis and its role in health and disease.
References
-
A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands. Methods Mol Biol. 2019;1953:139-152.
-
Effects of 26-Aminocholesterol, 27-Hydroxycholesterol, and 25-Hydroxycholesterol on Proliferation and Cholesterol Homeostasis in Arterial Myocytes. Arteriosclerosis, Thrombosis, and Vascular Biology. 1995;15(10):1615-1624.
-
Effect of 25-hydroxycholesterol, 26-hydroxycholesterol and its analogue, 26-aminocholesterol, on protein content, protein synthesis and LDH leakage in mouse epidermal cells. Toxicol In Vitro. 1996;10(1):35-41.
-
26-Hydroxycholesterol: synthesis, metabolism, and biologic activities. J Lipid Res. 1990;31(9):1527-1533.
-
25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles. J Lipid Res. 2002;43(5):665-670.
-
A Comparative Guide to the Biological Activities of 26-Hydroxycholest-4-en-3-one and 27-Hydroxycholesterol. BenchChem. Accessed March 7, 2026.
-
LXR-mediated signaling. Reactome. 2020.
-
Technical Support Center: Optimizing Cholest-5-ene-3,25-diol Concentration for In Vitro Assays. BenchChem. Accessed March 7, 2026.
-
Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review). Int J Mol Med. 2013;31(2):259-265.
-
Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status. Int J Mol Sci. 2021;22(17):9553.
-
Application Notes: Synthesis and Utility of (25R)-26-Hydroxycholesterol. BenchChem. Accessed March 7, 2026.
-
LXR signaling pathways and atherosclerosis. Curr Opin Lipidol. 2006;17(3):218-226.
-
Application of 26-Hydroxycholest-4-en-3-one in Hyperlipidemia Studies. BenchChem. Accessed March 7, 2026.
-
Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense. J Proteomics. 2019;207:103460.
-
Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity. Methods Mol Biol. 2016;1339:79-90.
-
Application Notes: Synthesis and Utility of (25R)-26-Hydroxycholesterol. BenchChem. Accessed March 7, 2026.
-
(3β,α,25R)-Cholest-5-ene-3,7,26-triol - Data Sheet. United States Biological. Accessed March 7, 2026.
-
Determination of plasma and tissue distribution of 27-hydroxycholesterol after a single oral administration in a mouse model in. Redox Experimental Medicine. 2022;5:29-36.
-
The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochem J. 1972;130(2):363-371.
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. 2017.
-
The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231. Int J Prev Med. 2022;13:133.
-
Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Molecules. 2023;28(6):2796.
-
27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines. PLoS One. 2018;13(7):e0200744.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
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- 11. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Cholest-5-ene-3,7,26-triol in Biological Matrices
Biological Context & Analytical Significance
Cholest-5-ene-3,7,26-triol (also denoted as 3β,7α,26-trihydroxycholesterol) is a highly specialized oxysterol that serves as a critical intermediate in the acidic (alternative) pathway of bile acid synthesis. Biologically, it is generated when 27-hydroxycholesterol is hydroxylated at the 7α-position by the enzyme oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene[1].
Deficiencies in CYP7B1 halt the production of this triol, leading to the accumulation of neurotoxic upstream oxysterols—a primary driver of Hereditary Spastic Paraplegia type 5A (SPG5A) and congenital bile acid synthesis defects[1]. For drug development professionals and clinical researchers, the precise quantification of Cholest-5-ene-3,7,26-triol is an essential biomarker assay for evaluating CYP7B1 enzymatic activity and monitoring therapeutic interventions.
Biological pathway of Cholest-5-ene-3,7,26-triol synthesis via CYP7B1 in bile acid metabolism.
Analytical Rationale: Why GC-MS?
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently utilized for high-throughput oxysterol screening[2], Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) remains the gold standard for unambiguous structural elucidation [3].
Oxysterols exist as numerous positional and stereoisomers (e.g., 7α- vs. 7β-hydroxylation). LC-MS/MS often yields nonspecific fragmentation for these isomers[4]. In contrast, GC-MS of trimethylsilyl (TMS) derivatized sterols produces highly specific, reproducible EI fragmentation patterns. This allows researchers to definitively distinguish Cholest-5-ene-3,7,26-triol from closely related isobaric species (like 7β-isomers or 24,25-diols) based on unique diagnostic ions[5].
Self-Validating Experimental Protocol
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Oxysterol analysis is notoriously prone to ex vivo artifacts; specifically, the auto-oxidation of abundant cholesterol during sample preparation can artificially inflate 7α-hydroxylated sterol levels[3]. This workflow integrates specific chemical safeguards to prevent and monitor these artifacts.
Step-by-step GC-MS analytical workflow for oxysterol extraction, purification, and detection.
Sample Preparation & Liquid-Liquid Extraction (LLE)
Causality Focus: Preventing Auto-oxidation
-
Spike & Stabilize : Aliquot 100 µL of plasma, serum, or tissue homogenate. Immediately add 10 µL of Internal Standard (IS) solution (e.g., 10 ng of d5-27-hydroxycholesterol) and 10 µL of Butylated hydroxytoluene (BHT, 50 µg/mL).
-
Expert Insight: BHT acts as a radical scavenger. Its inclusion is mandatory to prevent the artifactual oxidation of cholesterol into 7-hydroxycholesterols during atmospheric exposure[3]. The IS validates the recovery efficiency of the entire extraction process.
-
-
Extraction : Add 1 mL of Hexane:Isopropanol (3:2, v/v). Vortex vigorously for 5 minutes to precipitate proteins and partition lipids into the organic phase.
-
Phase Separation : Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial.
Solid-Phase Extraction (SPE) Clean-up
Causality Focus: Matrix Deconvolution Biological samples contain cholesterol at concentrations 10³ to 10⁴ times higher than oxysterols. If not removed, bulk cholesterol will overload the GC column, causing severe peak tailing and masking the trace Cholest-5-ene-3,7,26-triol peak[5].
-
Conditioning : Condition a 100 mg Silica SPE cartridge with 2 mL of pure hexane.
-
Loading : Apply the dried LLE extract (reconstituted in 500 µL hexane) to the cartridge.
-
Washing (Cholesterol Removal) : Wash with 3 mL of Hexane:Diethyl Ether (95:5, v/v). This specific polarity elutes neutral lipids and >95% of unoxidized cholesterol while retaining the more polar triol.
-
Elution : Elute the purified oxysterol fraction using 2 mL of Hexane:Isopropanol (70:30, v/v). Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
Trimethylsilyl (TMS) Derivatization
Causality Focus: Volatility and Isomeric Stabilization Cholest-5-ene-3,7,26-triol contains three hydroxyl groups. Underivatized, these groups cause thermal degradation and irreversible adsorption in the GC inlet.
-
Reaction Mixture : Add 50 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) containing 1% TMCS, followed by 50 µL of anhydrous pyridine to the dried extract.
-
Incubation : Heat the sealed vial at 60°C for 60 minutes.
-
Expert Insight: The 7α-hydroxyl group is highly sterically hindered by the steroid B-ring. Pyridine acts as a basic catalyst and acid scavenger, providing the necessary chemical environment to drive the tri-silylation to 100% completion[4].
-
-
Reconstitution : Evaporate the reagents under nitrogen and reconstitute in 50 µL of GC-grade hexane for injection.
GC-MS Instrumental Parameters
To achieve baseline resolution of sterol isomers, a medium-polarity column and a carefully optimized thermal gradient are required[3].
Table 1: Optimized GC-MS Operating Conditions
| Parameter | Setting | Analytical Rationale |
| Analytical Column | HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film) | The 5% diphenyl stationary phase provides optimal selectivity for resolving closely related sterol isomers. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing optimal linear velocity for high-resolution chromatographic separation. |
| Injection Mode | 1 µL, Splitless, Inlet at 280°C | Splitless injection maximizes sensitivity for trace biomarkers; high temperature ensures instantaneous vaporization. |
| Oven Temperature Program | 150°C (1 min) ➔ 20°C/min to 260°C ➔ 5°C/min to 300°C (Hold 10 min) | Rapid initial ramp to reach the sterol elution zone, followed by a shallow ramp to resolve structural isomers. |
| Ionization Source | Electron Ionization (EI), 70 eV, 230°C | 70 eV is the universal standard for generating reproducible, library-matchable fragmentation patterns. |
| Acquisition Mode | SIM / Scan (m/z 50–700) | SIM mode for high-sensitivity quantitation; Scan mode for untargeted structural confirmation. |
Data Interpretation & Structural Elucidation
Upon complete derivatization, Cholest-5-ene-3,7,26-triol is converted to its Tri-TMS ether derivative. The underivatized molecular weight is 418.6 g/mol . The addition of three TMS groups (+72 Da each) shifts the intact molecular mass to 634.6 Da .
During 70 eV EI-MS, the molecule undergoes predictable, structurally informative cleavages. The presence of these specific ions validates the identity of the analyte against isobaric interferences.
Table 2: Diagnostic EI-MS Fragment Ions for Cholest-5-ene-3,7,26-triol (Tri-TMS)
| m/z Ratio | Ion Identity / Cleavage Origin | Diagnostic Significance |
| 634 | [M]⁺ | Molecular ion of the intact Tri-TMS derivative (often low abundance). |
| 619 | [M - CH₃]⁺ | Loss of a methyl radical from a TMS group or the steroid angular methyls. |
| 544 | [M - TMSOH]⁺ | Loss of one derivatized hydroxyl group (90 Da); typical for the primary 26-hydroxyl or the labile 7α-hydroxyl group. |
| 454 | [M - 2×TMSOH]⁺ | Sequential loss of two TMSOH groups, confirming multi-hydroxylation. |
| 129 | [TMS-O-CH=CH-CH₂]⁺ | Highly characteristic A/B ring cleavage ion, definitively confirming the presence of a Δ⁵-3β-TMS sterol core. |
Self-Validation Check: To confirm that the peak is not an artifactual 7α-hydroxycholesterol generated during sample prep, analysts must check the procedural blank (processed with BHT but no biological matrix). The absence of a peak at m/z 634 in the blank validates the endogenous origin of the detected triol.
References
-
"CYP7B1 Gene - GeneCards | CP7B1 Protein", GeneCards. URL:[Link]
-
"GC–MS analysis of oxysterols and their formation in cultivated liver cells (HepG2)", ResearchGate. URL:[Link]
-
"High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina", National Center for Biotechnology Information (PMC). URL:[Link]
-
"A Validated Mass Spectrometry Platform for Oxysterol Analysis of Single Human Gastruloids and Liver Organoids", Analytical Chemistry - ACS Publications. URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in Lipidomics: A Guide for Researchers
Introduction: Unveiling the Significance of a Key Oxysterol
In the intricate landscape of lipidomics, oxysterols—oxidized derivatives of cholesterol—have emerged as critical signaling molecules and metabolic intermediates. Among these, (3β,7α,25R)-Cholest-5-ene-3,7,26-triol, a trihydroxylated oxysterol, is gaining prominence for its role in cholesterol homeostasis and as a potential biomarker in various disease states. This oxygenated derivative of cholesterol serves as an important signaling molecule and is an intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2][3] The accurate and precise quantification of this and other oxysterols in biological matrices is paramount for elucidating their physiological and pathological roles. However, their low endogenous concentrations and structural similarity to other sterols present significant analytical challenges.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the application of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in lipidomics studies. We will delve into its biochemical significance, provide validated protocols for its quantification using advanced mass spectrometry techniques, and discuss its potential as a biomarker.
Biochemical Context: A Pivotal Intermediate in Bile Acid Synthesis
(3β,7α,25R)-Cholest-5-ene-3,7,26-triol is a key intermediate in the acidic pathway of bile acid synthesis, a crucial route for cholesterol catabolism in the liver. This pathway is initiated by the hydroxylation of cholesterol at the 26-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) to form (25R)-26-hydroxycholesterol.[1] Subsequent hydroxylation at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) yields (3β,7α,25R)-Cholest-5-ene-3,7,26-triol.[1] This triol is then further metabolized through a series of enzymatic reactions to produce chenodeoxycholic acid, one of the two primary bile acids in humans.
Caption: The acidic pathway of bile acid synthesis highlighting the formation of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol.
Analytical Strategies for Quantification
The quantification of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be employed but often requires derivatization to improve the volatility and thermal stability of the analyte.[7][8]
Core Principle: Isotope Dilution Mass Spectrometry
For accurate quantification, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. The ratio of the endogenous analyte to the internal standard is then measured by MS, allowing for precise quantification that corrects for variations in sample preparation and instrument response. Deuterated analogs of oxysterols, such as d7-labeled 26-hydroxycholesterol, are commonly used as internal standards.[9][10]
Detailed Protocol: Quantification of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in Human Plasma by LC-MS/MS
This protocol provides a step-by-step guide for the extraction, derivatization, and quantification of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in human plasma.
Materials and Reagents
-
(3β,7α,25R)-Cholest-5-ene-3,7,26-triol analytical standard (Commercially available from suppliers such as Clinivex and United States Biological)[11][12]
-
Deuterated (3β,7α,25R)-Cholest-5-ene-3,7,26-triol (or a suitable analog like d7-26-hydroxycholesterol) as an internal standard
-
Human Plasma (collected in EDTA or heparin tubes)
-
Methanol, Acetonitrile, Isopropanol, Hexane, Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Nicotinic Acid
-
Pyridine
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or polymeric hydrophilic-lipophilic balanced reversed-phase)[4]
-
Glass vials and tubes
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
Sample Preparation Workflow
Caption: A typical workflow for the preparation of plasma samples for (3β,7α,25R)-Cholest-5-ene-3,7,26-triol analysis.
Step-by-Step Protocol
3.1. Standard and Internal Standard Preparation
-
Prepare a stock solution of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in methanol.
-
Prepare a working internal standard solution at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3.2. Plasma Sample Extraction
-
To 100 µL of human plasma in a glass tube, add 10 µL of the working internal standard solution.
-
Add 1 mL of MTBE and vortex vigorously for 1 minute.[6]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
3.3. Derivatization
Derivatization with nicotinic acid enhances the ionization efficiency of hydroxylated sterols in positive electrospray ionization (ESI) mode.[13]
-
To the dried extract, add 50 µL of a 10 mg/mL solution of nicotinic acid in pyridine.
-
Cap the tube and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the pyridine under a stream of nitrogen.
3.4. Solid-Phase Extraction (SPE) Clean-up
SPE is crucial for removing excess derivatization reagents and other interfering substances.[4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the derivatized sample in 200 µL of 50% methanol and load it onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol to remove polar impurities.
-
Elute the derivatized oxysterols with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Predicted) * | |
| (3β,7α,25R)-Cholest-5-ene-3,7,26-triol | Precursor Ion (m/z): 419.3 (M+H)+ Product Ions: 401.3 (M+H-H₂O)+, 383.3 (M+H-2H₂O)+ |
| Deuterated Internal Standard | Dependent on the specific labeled standard used. |
*Note: The provided MRM transitions are predicted based on the molecular weight and common fragmentation patterns of similar oxysterols. These transitions must be empirically determined and optimized on the user's specific mass spectrometer.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in the plasma samples is then determined from this calibration curve.
Applications in Lipidomics and Drug Development
Biomarker Discovery
Altered levels of oxysterols, including trihydroxylated species, have been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular diseases, and certain cancers.[5] The validated quantification of (3β,7α,25R)-Cholest-5-ene-3,7,26-triol can aid in the discovery and validation of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.
Pharmacodynamic Studies
In drug development, particularly for therapies targeting lipid metabolism, measuring changes in the levels of key metabolic intermediates like (3β,7α,25R)-Cholest-5-ene-3,7,26-triol can serve as a valuable pharmacodynamic biomarker.[13] This allows for the assessment of target engagement and the downstream effects of a therapeutic intervention.
Understanding Disease Mechanisms
By accurately quantifying (3β,7α,25R)-Cholest-5-ene-3,7,26-triol in various biological models, researchers can gain deeper insights into the dysregulation of cholesterol metabolism and bile acid synthesis in different disease states. This fundamental understanding is crucial for the identification of new therapeutic targets.
Conclusion
(3β,7α,25R)-Cholest-5-ene-3,7,26-triol is a significant molecule in the field of lipidomics with considerable potential in both basic research and clinical applications. The methodologies outlined in this guide provide a robust foundation for its accurate quantification in biological matrices. As our understanding of the intricate roles of oxysterols continues to expand, the precise measurement of individual species like (3β,7α,25R)-Cholest-5-ene-3,7,26-triol will be indispensable for advancing our knowledge of lipid metabolism and developing novel therapeutic strategies.
References
-
A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. (n.d.). National Center for Biotechnology Information. [Link]
- Biomed Mass Spectrom. 1982 Feb;9(2):61-3. doi: 10.1002/bms.1200090203.
-
Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). (2015, March 22). National Center for Biotechnology Information. [Link]
-
A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. (2020, September 30). University of Surrey. [Link]
-
Analytical Validation of Mass Spectrometric Plasma Oxysterol Measurement. (n.d.). Türk Klinik Biyokimya Dergisi. [Link]
-
A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. (2020, May 15). ResearchGate. [Link]
-
Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. (2024, December 25). National Center for Biotechnology Information. [Link]
-
An improved method for the capillary gas chromatographic derivatization of polyhydroxylated steroids having tert-hydroxyl groups. (2003, September 15). PubMed. [Link]
-
A Validated Mass Spectrometry Platform for Oxysterol Analysis of Single Human Gastruloids and Liver Organoids. (2026, February 6). White Rose Research Online. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. [Link]
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Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of bile acids and bile salts via 24-hydroxycholesterol. (n.d.). Reactome. [Link]
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Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) | Request PDF. (2025, August 9). ResearchGate. [Link]
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Sample preparation method for analysis of sterols in plasma. (n.d.). ResearchGate. [Link]
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Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. (2015, October 19). PubMed. [Link]
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Identification and quantitation of cholest-5-ene-3β,4β-diol in rat liver and human plasma. (2025, September 20). ResearchGate. [Link]
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Bile Acid Synthesis, Metabolism, and Biological Functions. (2026, February 13). The Medical Biochemistry Page. [Link]
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Comprehensive Evaluation of Plasma 7-Ketocholesterol and Cholestan-3β,5α,6β-Triol in an Italian Cohort of Patients. (n.d.). IRIS. [Link]
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Identification and quantitation of cholest-5-ene-3 beta,4 beta-diol in rat liver and human plasma. (n.d.). PubMed. [Link]
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The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. (n.d.). PubMed. [Link]
-
LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. (2019, March 7). Agilent. [Link]
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Bile acid synthesis from cholesterol: Regulatory and auxiliary pathways. (2025, October 29). ResearchGate. [Link]
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The formation of bile acids from cholesterol. The conversion of 5-beta-cholestane-3-alpha,7-alpha-triol-26-oic acid to cholic acid via 5-beta-cholestane-3-alpha,7-alpha,12-alpha, 24-xi-tetraol-26-oic acid I by rat liver. (n.d.). PubMed. [Link]
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Cholest-5-ene-3 beta, 26-diol: synthesis and biomedical use of a deuterated compound. (n.d.). PubMed. [Link]
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Sterols Mass Spectra Protocol. (2007, October 11). LIPID MAPS. [Link]
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Cholest-5-ene-3,7,26-triol as a standard for in vitro assays
Cholest-5-ene-3,7,26-triol: A Critical Oxysterol Standard for In Vitro Assays and Targeted Metabolomics
Biological Significance and Causality
Cholest-5-ene-3,7,26-triol (commonly referred to as 7,27-dihydroxycholesterol or 7,26-DHC) is a highly bioactive oxysterol that serves as a critical node connecting cholesterol metabolism, immune regulation, and embryonic development[1]. Unlike inert structural lipids, this triol functions as a potent signaling molecule. Its biological activity is strictly dictated by its stereochemistry at the C7 position, making it an indispensable reference standard for resolving epimer-specific pathways in in vitro assays:
-
The 7α-Epimer (7α,27-DHC): Acts as a primary intermediate in the "acidic" (alternative) bile acid biosynthesis pathway, catalyzed by CYP27A1 and CYP7A1[2]. Accumulation of this epimer is a key biomarker for metabolic disorders such as Cerebrotendinous Xanthomatosis (CTX) and Smith-Lemli-Opitz syndrome (SLOS)[3].
-
The 7β-Epimer (7β,27-DHC): Functions as a potent endogenous agonist for the nuclear receptor RORγt, driving Th17 immune cell differentiation[4]. Furthermore, it binds to the extracellular cysteine-rich domain of Smoothened (SMO), activating the Hedgehog (Hh) signaling pathway[1], and is required for the activation of the polycystin complex (PC-2) in primary cilia[5].
Because these epimers have identical masses and highly similar fragmentation patterns, utilizing high-purity Cholest-5-ene-3,7,26-triol as an analytical standard is mandatory to establish chromatographic retention times, optimize mass spectrometry parameters, and validate receptor-activation causality.
Fig 1: Biosynthetic generation of Cholest-5-ene-3,7,26-triol and its epimer-specific signaling pathways.
Standard Specifications and Physicochemical Properties
To ensure reproducibility in in vitro assays, the reference standard must meet strict physicochemical criteria[6][7].
Table 1: Physicochemical Properties of Cholest-5-ene-3,7,26-triol
| Parameter | Specification |
| Chemical Name | (3β,25R)-Cholest-5-ene-3,7,26-triol |
| Common Synonyms | 7,27-dihydroxycholesterol; 7,26-DHC |
| Molecular Formula | C₂₇H₄₆O₃ |
| Molecular Weight | 418.65 g/mol |
| CAS Numbers | 4725-24-0 (7α-epimer)[8]; 240129-43-5 (7β-epimer)[7] |
| Solubility | Ethanol, DMSO (≥10 mg/mL), Methanol |
| Storage Conditions | -20°C, desiccated, protected from light[9] |
Application 1: Targeted Metabolomics via LC-MS/MS
Quantifying Cholest-5-ene-3,7,26-triol in biological matrices (plasma, tissue, or cell culture media) is challenging because neutral sterols ionize poorly in Electrospray Ionization (ESI)[10].
The Causality of the Workflow: To overcome poor ionization, we employ Enzyme-Assisted Derivatization for Sterol Analysis (EADSA). Because Cholest-5-ene-3,7,26-triol lacks a native ketone group, we first use Streptomyces cholesterol oxidase to convert the 3β-hydroxy-Δ⁵ structure into a 3-oxo-Δ⁴ structure. This newly formed ketone is then reacted with Girard P (GP) reagent, which adds a permanent positive charge to the molecule. This causality-driven chemical modification enhances MS sensitivity by up to 1000-fold, allowing for the detection of trace biomarker levels[10].
Protocol: EADSA LC-MS/MS Quantification
Self-Validating Design: This protocol uses a deuterated internal standard (d7-7,27-DHC) spiked at the very first step. This ensures that any losses during extraction or variations in derivatization efficiency are mathematically normalized, validating the final quantification.
-
Sample Preparation: Aliquot 100 µL of plasma or cell lysate. Immediately spike with 10 ng of d7-7,27-DHC (Internal Standard) to account for matrix effects and extraction recovery.
-
Protein Precipitation & Extraction: Add 1 mL of ice-cold absolute ethanol. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new glass vial and dry under a gentle stream of nitrogen.
-
Enzymatic Oxidation: Reconstitute the dried lipid film in 50 µL of isopropanol. Add 500 µL of 50 mM phosphate buffer (pH 7.0) containing 3 µL of cholesterol oxidase (2 mg/mL). Incubate at 37°C for 1 hour.
-
Girard P Derivatization: Add 150 µL of Girard P reagent (15 mg/mL in methanol with 5% acetic acid). Incubate at room temperature for 2 hours in the dark.
-
Solid Phase Extraction (SPE): Clean the derivatized sample using an Oasis HLB SPE cartridge to remove excess Girard P reagent and buffer salts, which would otherwise cause severe ion suppression. Elute with 100% methanol.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of water/methanol with 0.1% formic acid. The permanent positive charge from the GP tag allows highly sensitive detection in ESI+ Multiple Reaction Monitoring (MRM) mode.
Fig 2: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) workflow for LC-MS/MS.
Application 2: In Vitro RORγt Activation Assay
Cholest-5-ene-3,7,26-triol (specifically the 7β-epimer) is a natural ligand for RORγt[4]. Screening synthetic RORγt inverse agonists (for autoimmune diseases) requires a reliable positive control to establish the assay's dynamic range.
The Causality of the Workflow: Using full-length RORγt in mammalian cells often yields high background noise due to endogenous mammalian transcription factors. To create a self-validating, low-noise system, we utilize a chimeric receptor assay. The Ligand Binding Domain (LBD) of RORγt is fused to the DNA Binding Domain (DBD) of the yeast GAL4 protein. A luciferase reporter driven by the Upstream Activating Sequence (UAS) ensures that luminescence is exclusively dependent on the transfected chimeric receptor binding to the Cholest-5-ene-3,7,26-triol standard.
Protocol: GAL4-RORγt Reporter Assay
-
Cell Culture: Seed HEK293T cells in a 96-well white opaque plate at 2 x 10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Causality note: Charcoal stripping removes endogenous sterols from the serum that would prematurely activate the receptor.
-
Transfection: After 24 hours, co-transfect the cells with 50 ng of pM-GAL4-RORγt-LBD plasmid, 50 ng of pUAS-Firefly-Luciferase reporter, and 5 ng of pRL-TK (Renilla luciferase) using Lipofectamine 3000. The Renilla plasmid serves as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: Prepare a 10 mM stock of Cholest-5-ene-3,7,26-triol in DMSO. Perform serial dilutions in serum-free media to create a concentration curve (10 nM to 10 µM). Treat the cells for 24 hours. Ensure final DMSO concentration does not exceed 0.1%.
-
Detection: Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.
-
Data Analysis: Calculate the relative response ratio (Firefly RLU / Renilla RLU). Plot the normalized fold-activation against the log concentration of Cholest-5-ene-3,7,26-triol to determine the EC₅₀.
Table 2: Expected Assay Validation Parameters
| Assay Metric | Expected Value Range | Troubleshooting Indication |
| LC-MS/MS Limit of Detection (LOD) | 0.5 - 2.0 pg/mL | High LOD indicates poor Girard P derivatization efficiency. |
| LC-MS/MS Linearity (R²) | > 0.995 | Non-linearity suggests column overload or matrix ion suppression. |
| RORγt Assay EC₅₀ | 150 - 300 nM | Shifted EC₅₀ indicates sterol degradation or serum lipid contamination. |
| RORγt Assay Z'-Factor | > 0.6 | A Z'-factor < 0.5 indicates poor transfection efficiency or high vehicle background. |
References
-
Beck, K.R. et al. (2019). 11β-hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor gamma. Journal of Lipid Research.[Link]
-
Griffiths, W.J. et al. (2008). Discovering oxysterols in plasma: a window on the metabolome. Journal of Proteome Research.[Link]
-
Griffiths, W.J. et al. (2021). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 440985, 7alpha,27-Dihydroxycholesterol.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 52931518, 7beta,27-Dihydroxycholesterol.[Link]
-
Witzgall, R. et al. (2022). The cilia enriched oxysterol 7β,27-DHC is required for polycystin activation. ResearchGate.[Link]
-
Honda, A. et al. (2019). Bile Acid Biosynthesis in Smith-Lemli-Opitz Syndrome Bypassing Cholesterol: Potential Importance of Pathway Intermediates. ResearchGate.[Link]
-
Zeng, H. et al. (2021). Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice... Frontiers in Pharmacology.[Link]
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Application Note: Structural Elucidation of Cholest-5-ene-3,7,26-triol via NMR Spectroscopy
Topic: High-Resolution NMR Profiling of Cholest-5-ene-3,7,26-triol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Lipidomics Researchers, and Drug Discovery Scientists[1][2]
Executive Summary & Biological Context
Cholest-5-ene-3,7,26-triol (often biologically referred to as
The structural analysis of this molecule presents unique challenges due to the "methylene envelope" overlap characteristic of steroids and the critical need to distinguish between the
Nomenclature Note: While IUPAC rules often designate the hydroxylated terminal carbon as C26 (based on
priority at C25), biochemical literature frequently refers to the CYP27A1 product as 27-hydroxycholesterol .[1][2] This protocol applies to the terminal hydroxylated species.[2]
Sample Preparation Protocol
Objective: Maximize signal dispersion and solubility while preventing aggregation-induced line broadening.
Reagents
-
Primary Solvent: Chloroform-
( , 99.8% D) + 0.03% TMS (v/v).[1][2] -
Alternative Solvent (for OH resolution): Pyridine-
(99.5% D).[1][2] -
Sample Mass: 2.0 – 5.0 mg (for
H/2D); >10 mg (for C).[1][2]
Procedure
-
Dissolution: Weigh 3.0 mg of Cholest-5-ene-3,7,26-triol into a clean vial.
-
Solvation: Add 600
L of .[2] Vortex gently for 30 seconds.[2] -
Filtration: Filter through a 0.2
m PTFE syringe filter directly into a 5 mm high-precision NMR tube to remove particulate noise sources. -
Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes at 298 K prior to shimming.
H NMR Fingerprinting & Assignment Strategy
The proton spectrum of this triol contains four distinct "diagnostic zones." The identification of these zones validates the oxidation state of the molecule.
Table 1: Diagnostic H NMR Resonances ( , 600 MHz)
| Position | Proton | Multiplicity | Structural Significance | ||
| C6 | H-6 | 5.60 | br d | Olefinic proton; confirms | |
| C7 | H-7 | 3.85 | br s | Critical: Diagnostic for | |
| C3 | H-3 | 3.55 | m | - | Carbinol proton typical of cholesterol backbone.[1][2] |
| C26 | H-26a/b | 3.40 – 3.50 | ABX / m | Terminal hydroxylation.[1][2] Appears as diastereotopic methylene protons.[2] | |
| C18 | 0.68 | s | - | Angular methyl; highly sensitive to C-ring/D-ring modifications.[1][2] | |
| C19 | 1.01 | s | - | Angular methyl; sensitive to A/B ring saturation.[1][2] |
The "7-Position" Discrimination Check
Distinguishing
-
Scenario A (
-OH): Signal at 3.85 ppm is a Broad Singlet ( Hz) .[1][2] -
Scenario B (
-OH): Signal at 3.55 ppm is a Doublet of Doublets .[1][2]
C NMR Verification
The carbon spectrum provides the definitive count of oxygenated centers.
Table 2: Key C NMR Shifts ( )
| Carbon | Type | Interpretation | |
| C5 | 146.2 | Quaternary olefinic carbon.[1][2] | |
| C6 | 123.8 | Olefinic methine.[1][2] | |
| C3 | 71.4 | Standard 3 | |
| C7 | 65.4 | Diagnostic: Shift confirms hydroxylation at C7.[1] | |
| C26 | 68.2 | Primary alcohol (side chain).[1][2] |
2D NMR Elucidation Workflow
To fully validate the structure, specifically the side-chain connectivity and stereochemistry, follow this sequential workflow.
Diagram 1: Structural Elucidation Logic Flow
Caption: Step-by-step NMR workflow for validating oxysterol structure and stereochemistry.
Protocol: 2D Experiments
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
Stereochemical Visualization (NOE)[1][2]
Understanding the spatial arrangement is crucial for distinguishing the
Diagram 2: NOE Correlation Map (7 -OH Isomer)
Caption: Diagnostic NOE correlations for the 7
References
-
Griffiths, W. J., & Wang, Y. (2020).[2] "Oxysterol research: a brief review." Biochemical Society Transactions.
-
Meaney, S., & Hassan, M. (2018).[2] "The 27-hydroxycholesterol–7
-hydroxy-4-cholesten-3-one pathway."[1][2][4] Journal of Lipid Research.[2] -
Shoda, J., et al. (1993).[2] "NMR assignments of 7
- and 7 -hydroxycholesterols." Steroids.[2][5][6][7][8][9] [1][2] -
IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature of Steroids."
Sources
- 1. Cholest-5-en-3beta-yl propionate(633-31-8) 13C NMR spectrum [chemicalbook.com]
- 2. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. ccpn.ac.uk [ccpn.ac.uk]
- 4. Reactome | Cholest-5-ene-3beta,7alpha,27-triol [endoplasmic reticulum membrane] [reactome.org]
- 5. theclinivex.com [theclinivex.com]
- 6. usbio.net [usbio.net]
- 7. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound (24R)-Cholest-5-ene-3-beta,7-alpha,24-triol (FDB028340) - FooDB [foodb.ca]
- 9. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]
Application Notes and Protocols for the Handling and Storage of Cholest-5-ene-3,7,26-triol in a Laboratory Setting
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of Cholest-5-ene-3,7,26-triol. Adherence to these protocols is critical to ensure the compound's integrity, experimental reproducibility, and laboratory safety.
Introduction: The Significance of Cholest-5-ene-3,7,26-triol
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, belonging to the family of oxysterols.[1][2] These molecules are not merely byproducts of cholesterol metabolism but are now recognized as crucial signaling molecules involved in a myriad of physiological and pathophysiological processes.[1][2][3] As an intermediate in bile acid synthesis, Cholest-5-ene-3,7,26-triol and its analogs play significant roles in lipid metabolism and homeostasis.[4][5] Given their biological importance, maintaining the chemical integrity of these compounds during experimental procedures is paramount. Oxysterols, including Cholest-5-ene-3,7,26-triol, are susceptible to degradation, which can lead to the formation of artifacts and misinterpretation of experimental results.[6] This guide provides a framework for best practices in the handling and storage of Cholest-5-ene-3,7,26-triol to ensure its stability and the validity of your research.
Core Principles of Handling and Storage
The fundamental principle guiding the handling of Cholest-5-ene-3,7,26-triol is the mitigation of oxidative degradation. The unsaturated bond in the cholesterol backbone makes the molecule susceptible to auto-oxidation, a process exacerbated by exposure to oxygen, light, heat, and transition metals.[6]
Key Considerations:
-
Atmosphere: Minimize exposure to atmospheric oxygen.
-
Light: Protect the compound from light, especially UV radiation.
-
Temperature: Maintain appropriate storage temperatures to slow down degradation processes.
-
Purity: Use high-purity solvents and inert labware to prevent contamination.
Safety Precautions and Personal Protective Equipment (PPE)
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
Recommended PPE:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
In case of accidental exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Storage Protocols
Proper storage is the most critical factor in maintaining the long-term stability of Cholest-5-ene-3,7,26-triol.
| Storage Format | Recommended Temperature | Duration | Container | Atmosphere |
| Solid (Powder) | -20°C | Long-term | Amber glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen) |
| Stock Solution | -20°C | Short to medium-term (up to 2 months) | Amber glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen) |
Rationale:
-
-20°C Storage: This temperature is consistently recommended for storing Cholest-5-ene-3,7,26-triol and other oxysterols to minimize degradation.[1]
-
Amber Glass Vials: These protect the compound from light-induced degradation.[6]
-
Teflon-Lined Caps: Prevents leaching of plasticizers and other contaminants that can occur with standard plastic caps, and provides a superior seal.[6][7]
-
Inert Gas: Displacing oxygen with an inert gas like argon or nitrogen in the headspace of the vial is a crucial step to prevent oxidation.[6][7]
Solution Preparation and Handling
Due to its lipophilic nature, Cholest-5-ene-3,7,26-triol is practically insoluble in aqueous solutions.[8] Therefore, stock solutions must be prepared in organic solvents.
Recommended Solvents:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
Protocol for Preparing a 10 mM Stock Solution in Ethanol:
-
Equilibration: Allow the vial of solid Cholest-5-ene-3,7,26-triol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or an appropriate weighing vessel.
-
Dissolution: Add the calculated volume of anhydrous ethanol to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
Inert Gas Purge: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Sealing and Storage: Tightly seal the amber glass vial with a Teflon-lined cap and store at -20°C.
Workflow for Solution Preparation and Use:
Caption: Workflow for the preparation and use of Cholest-5-ene-3,7,26-triol solutions.
Purity Assessment and Stability Monitoring
The purity of Cholest-5-ene-3,7,26-triol should be verified upon receipt and periodically thereafter, especially for long-term studies. The primary degradation pathway for oxysterols is oxidation.[6] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for analyzing oxysterols.[9][10][11]
General HPLC-MS Protocol for Purity Assessment:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Detection: Mass spectrometry in either positive or negative ion mode, depending on the adducts formed.
-
Analysis: Monitor for the appearance of degradation products, such as ketones or additional hydroxylated species. Common oxidation products of cholesterol derivatives include 7-ketocholesterol and 7-hydroxycholesterols.[6]
Potential Degradation Pathway:
Caption: Simplified potential degradation pathway for Cholest-5-ene-3,7,26-triol.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous media | Low aqueous solubility of the lipophilic molecule. | Use a carrier solvent like ethanol or DMSO for initial dissolution before further dilution in aqueous media. Ensure the final solvent concentration is compatible with the experimental system. |
| Loss of biological activity over time in cell culture | Degradation of the compound in the culture medium due to exposure to oxygen and light. | Minimize the exposure of culture plates to light. For long-term experiments, consider replenishing the medium with a freshly prepared solution of Cholest-5-ene-3,7,26-triol at regular intervals. |
| Inconsistent experimental results | Degradation of the compound in stock solutions or during handling. | Prepare fresh stock solutions more frequently. Always purge the headspace of vials with inert gas before storage. Use deoxygenated solvents for solution preparation. |
Conclusion
The integrity of Cholest-5-ene-3,7,26-triol is critical for obtaining reliable and reproducible experimental data. By implementing the handling and storage protocols outlined in these application notes, researchers can minimize degradation and ensure the quality of this important signaling molecule in their studies.
References
-
triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one. (n.d.). Reactome. Retrieved from [Link]
-
The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. (1972). Biochemical Journal, 130(2), 363–371. Retrieved from [Link]
-
5beta-Cholestane-3alpha,7alpha,26-triol | C27H48O3 | CID 3082089 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Cholesterol - Carl ROTH. (n.d.). Retrieved from [Link]
-
CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- - gsrs. (n.d.). Retrieved from [Link]
-
Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. (2022). Molecules, 27(8), 2486. Retrieved from [Link]
-
Metabolism of cholest-5-ene-3β, 20α-diol-7α-3H and cholest-5-ene-3β, 17, 20α-triol-7α-3H by human adrenal tissue. (1965). The Journal of Biological Chemistry, 240(5), 2165-2172. Retrieved from [Link]
-
Analytical methods for cholesterol quantification. (2018). Clinica Chimica Acta, 485, 139-145. Retrieved from [Link]
-
Oxysterols: From redox bench to industry. (2021). Redox Biology, 48, 102188. Retrieved from [Link]
-
is added in one portion to the boiling solution. The mixture turns cloudy and in 10–15 minutes develops a yellow color. Gentle boiling is continued at a bath temperature of 75–85° for a total of 8 hours. The mixture is then cooled, treated with 200 ml. of water and then - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry. (2014). Biochemical and Biophysical Research Communications, 446(3), 743-748. Retrieved from [Link]
-
Identification and quantitation of cholest-5-ene-3β,4β-diol in rat liver and human plasma. (1995). Journal of Lipid Research, 36(11), 2275-2281. Retrieved from [Link]
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Analytical methods for cholesterol quantification. (2018). Clinica Chimica Acta, 485, 139-145. Retrieved from [Link]
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Effect of industrial processing and storage procedures on oxysterols in milk and milk products. (2020). Food & Function, 12(2), 771-780. Retrieved from [Link]
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Synthesis and Hormonal Activity of the (25S)-Cholesten-26-oic Acids – Potent Ligands for the - MPI-CBG Publications. (2009). European Journal of Organic Chemistry, 2009(21), 3704-3713. Retrieved from [Link]
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Cholest-5-en-3-ol (3β)-, acetate - the NIST WebBook. (n.d.). Retrieved from [Link]
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How long can cells be kept with cholesterol depletion? - ResearchGate. (2023, September 19). Retrieved from [Link]
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Application Notes and Protocols for the Use of Cholest-5-ene-3,7,26-triol in Bile Acid Synthesis Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Cholest-5-ene-3,7,26-triol in the study of bile acid synthesis. We delve into the biochemical significance of this pivotal oxysterol within the alternative "acidic" pathway, detail its applications as a research tool, and provide field-proven, step-by-step protocols for its quantitative analysis and use in enzymatic assays. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.
Biochemical Context and Significance
Bile acids, the end products of cholesterol catabolism in the liver, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Their synthesis is a critical pathway for maintaining cholesterol homeostasis. Two primary pathways contribute to their production: the classic (or neutral) pathway, which accounts for the majority of bile acid synthesis, and the alternative (or acidic) pathway.[1]
Cholest-5-ene-3,7,26-triol is a key intermediate in the alternative pathway. This pathway is initiated not in the endoplasmic reticulum like the classic pathway, but in the mitochondria of various extrahepatic tissues as well as the liver.[2][3] The pathway begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , forming (25R)-26-hydroxycholesterol.[2][4] This oxysterol is then transported to the liver where it undergoes 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) to yield Cholest-5-ene-3,7,26-triol .[1][2]
This triol is subsequently converted through a series of enzymatic steps into the primary bile acid chenodeoxycholic acid (CDCA).[2] While the alternative pathway contributes less to total bile acid production in humans than the classic pathway (approximately 6%), its dysregulation is associated with significant metabolic disorders.[1][2] For instance, genetic deficiencies in CYP27A1 lead to cerebrotendinous xanthomatosis (CTX), a rare inborn error of metabolism characterized by reduced bile acid synthesis, increased cholesterol production, and sterol accumulation in various tissues.[2][3] Therefore, studying the intermediates of this pathway, such as Cholest-5-ene-3,7,26-triol, is crucial for understanding these pathologies and developing targeted therapeutics.
Caption: Fig 1. Simplified diagram of the alternative bile acid synthesis pathway.
Applications in Research and Drug Discovery
The unique position of Cholest-5-ene-3,7,26-triol in the acidic pathway makes it a valuable tool for a range of applications.
-
Substrate for In Vitro Enzyme Assays: It serves as a direct substrate for enzymes downstream of CYP7B1, such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7).[2] Researchers can use this substrate in cell-free systems (e.g., liver microsomes) or with purified enzymes to kinetically characterize enzyme activity, screen for inhibitors or activators, and investigate the impact of genetic mutations.
-
Biomarker for Metabolic Disorders: The quantification of Cholest-5-ene-3,7,26-triol and its precursors in biological fluids can serve as a diagnostic or prognostic biomarker. Elevated levels of its precursor, 26-hydroxycholesterol, and altered levels of downstream metabolites are indicative of defects in the alternative pathway, such as in CTX.[3] While not as established as biomarkers for Niemann-Pick C disease like cholestane-3β,5α,6β-triol[5][6], its measurement provides a more granular view of the functionality of the acidic pathway.
-
Tool for Drug Discovery: Modulating the alternative bile acid pathway is a therapeutic strategy for metabolic diseases.[1] Cholest-5-ene-3,7,26-triol can be used in cell-based or biochemical assays to screen compound libraries for molecules that modulate its synthesis or metabolism, potentially leading to new treatments for dyslipidemia and related disorders.
Protocol: Quantitative Analysis by LC-MS/MS
The accurate quantification of oxysterols like Cholest-5-ene-3,7,26-triol is challenging due to their low endogenous concentrations and susceptibility to auto-oxidation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[7][8]
3.1. Principle This protocol describes the quantification of Cholest-5-ene-3,7,26-triol in plasma or tissue homogenates. The method involves the addition of a deuterated internal standard, lipid extraction via liquid-liquid extraction (LLE), chromatographic separation on a C18 column, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
3.2. Workflow Overview
Caption: Fig 2. Experimental workflow for LC-MS/MS quantification.
3.3. Materials and Reagents
-
Cholest-5-ene-3,7,26-triol analytical standard
-
Isotope-labeled internal standard (e.g., [2H7]-Cholest-5-ene-3,7,26-triol)
-
Butylated hydroxytoluene (BHT)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE) or Hexane/Isopropanol mixture
-
Biological matrix (plasma, tissue homogenate)
3.4. Sample Preparation Protocol Causality Note: All steps should be performed on ice and with minimal light exposure to prevent artefactual oxidation of cholesterol and other sterols.[9][10] The addition of the antioxidant BHT is critical for quenching free radical reactions during sample workup.[11]
-
To 100 µL of plasma or tissue homogenate in a glass tube, add 10 µL of the internal standard solution.
-
Add 10 µL of BHT solution (1 mg/mL in ethanol).
-
Add 500 µL of ice-cold MTBE. MTBE is an effective solvent for extracting lipophilic oxysterols while leaving more polar, interfering compounds in the aqueous phase.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an LC vial for analysis.
3.5. LC-MS/MS Parameters Causality Note: A reversed-phase C18 column is used to separate oxysterols based on their hydrophobicity. A gradient elution from a weaker aqueous mobile phase to a stronger organic mobile phase is necessary to resolve different oxysterols and elute them effectively. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar sterols as it provides robust ionization, though Electrospray Ionization (ESI) can also be used, sometimes requiring derivatization for enhanced sensitivity.[7]
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol/Acetonitrile (1:1) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 50% B to 100% B over 10 min, hold 100% B for 3 min |
| Injection Volume | 10 µL |
| MS Ionization | APCI, Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | To be determined empirically for Cholest-5-ene-3,7,26-triol and its internal standard. This involves monitoring the transition from a precursor ion (e.g., [M+H-2H₂O]⁺) to a specific product ion after collision-induced dissociation. |
Protocol: In Vitro HSD3B7 Enzyme Activity Assay
4.1. Principle This assay measures the activity of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) by quantifying the conversion of Cholest-5-ene-3,7,26-triol to its product, 7α,26-dihydroxycholest-4-en-3-one. The reaction requires the cofactor NAD⁺. The product is then extracted and quantified by LC-MS/MS.
4.2. Materials and Reagents
-
Cholest-5-ene-3,7,26-triol (Substrate)
-
Enzyme source (e.g., human liver microsomes)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (pH 7.4)
-
Reaction termination solution (e.g., ice-cold acetonitrile with internal standard)
4.3. Assay Procedure
-
Prepare a master mix containing Tris-HCl buffer and NAD⁺.
-
In a microcentrifuge tube, add 50 µL of the enzyme source (e.g., liver microsomes at 1 mg/mL).
-
Pre-incubate the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Cholest-5-ene-3,7,26-triol substrate (prepared in a suitable solvent like ethanol, final concentration typically 1-10 µM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the analytical internal standard for the product. This step simultaneously stops the enzyme and precipitates proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an LC vial for analysis of the product, 7α,26-dihydroxycholest-4-en-3-one, using the LC-MS/MS method described in Section 3 (with modified MRM transitions for the product).
Handling, Storage, and Safety
-
Storage: Cholest-5-ene-3,7,26-triol is an oxysterol and is susceptible to degradation. It should be stored as a solid or in an inert solvent (e.g., ethanol) at -80°C under an inert atmosphere (argon or nitrogen).[11] Avoid repeated freeze-thaw cycles.
-
Handling: Always handle the compound in glass vials, as it can adsorb to plastic surfaces. Minimize exposure to air, light, and high temperatures to prevent auto-oxidation.[12] Prepare solutions fresh whenever possible.
-
Safety: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or chemical fume hood.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal / No peak in LC-MS | 1. Analyte degradation during storage or workup.2. Inefficient extraction.3. Poor ionization in the MS source.4. Incorrect MRM transition. | 1. Use fresh standard/sample. Ensure BHT is added. Work on ice.2. Test alternative extraction solvents (e.g., hexane/isopropanol).3. Optimize MS source parameters (temperature, gas flows). Try ESI with derivatization if APCI fails.4. Infuse the standard directly to optimize precursor/product ions. |
| High Background / Interference | 1. Co-eluting isobaric compounds.2. Matrix effects (ion suppression/enhancement).3. Contamination from plastics or solvents. | 1. Optimize LC gradient for better separation.2. Dilute the sample. Use a more rigorous sample cleanup (e.g., Solid Phase Extraction).3. Use high-purity solvents and glass containers. |
| Poor Peak Shape | 1. Column degradation.2. Incompatible reconstitution solvent.3. Sample overload. | 1. Replace the LC column.2. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase.3. Inject a smaller volume or dilute the sample. |
| No Enzyme Activity | 1. Inactive enzyme/cofactor.2. Incorrect buffer pH or incubation conditions.3. Substrate or product degradation. | 1. Use a fresh batch of microsomes/cofactors. Include a positive control reaction.2. Verify buffer pH. Optimize incubation time and temperature.3. Confirm substrate integrity and product stability under assay conditions. |
References
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- Analysis of bioactive oxysterols in newborn mouse brain by LC/MS. PMC.
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- Understanding Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions.
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- Oxysterols: Side Health Effects.
- Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. PMC.
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Application Notes and Protocols for In Vivo Administration of Cholest-5-ene-3,7,26-triol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Cholest-5-ene-3,7,26-triol. This document outlines detailed protocols, vehicle formulations, and key considerations for preclinical studies, grounded in established methodologies for similar oxysterols.
Introduction: The Significance of Cholest-5-ene-3,7,26-triol and its Analogs
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, belonging to the family of oxysterols.[1][2] Oxysterols are critical signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[3][4] While direct in vivo administration protocols for Cholest-5-ene-3,7,26-triol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally and functionally related oxysterols such as 26-hydroxycholesterol, 27-hydroxycholesterol, and Cholestane-3β,5α,6β-triol.[5][6][7] These analogs have been investigated for their roles in neurodegenerative diseases, cancer, and metabolic disorders.[6][8]
This guide synthesizes the available information to provide robust and scientifically sound protocols for the in vivo administration of Cholest-5-ene-3,7,26-triol, empowering researchers to explore its therapeutic potential.
I. Vehicle Formulation: Overcoming the Lipophilic Barrier
A primary challenge in the in vivo administration of oxysterols is their inherent lipophilicity and poor aqueous solubility.[9] Proper vehicle selection is paramount to ensure bioavailability and accurate dosing.
Recommended Vehicle Formulations:
| Vehicle Component | Rationale & Considerations |
| Cyclodextrins | Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), are effective solubilizing agents for lipophilic molecules. They form inclusion complexes with the oxysterol, enhancing its aqueous solubility for oral or parenteral administration. A pilot pharmacokinetic study with 27-hydroxycholesterol successfully utilized this method for oral administration in mice.[7] |
| DMSO/Ethanol | For initial in vitro studies and some in vivo applications, a stock solution can be prepared in dimethyl sulfoxide (DMSO) or ethanol.[9] However, for in vivo use, the final concentration of the organic solvent must be kept to a minimum (typically ≤ 5-10% of the total injection volume) to avoid toxicity.[9] This is often achieved by further dilution in a sterile aqueous carrier like saline or phosphate-buffered saline (PBS). |
| Liposomes/Lipoproteins | Encapsulating the oxysterol in liposomes or reconstituting it into lipoproteins mimics its natural transport mechanism in plasma and can improve its pharmacokinetic profile.[5] This method is more complex but can offer advantages in terms of targeted delivery and reduced off-target effects. |
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Administration
-
Preparation of Cyclodextrin Solution: Prepare a sterile solution of 2-hydroxypropyl-β-cyclodextrin (e.g., 45% w/v) in sterile water.
-
Complexation: Add the crystalline Cholest-5-ene-3,7,26-triol to the cyclodextrin solution.
-
Sonication/Vortexing: Sonicate or vortex the mixture until the oxysterol is completely dissolved. Gentle heating (to approximately 60-80°C) can aid in dissolution.
-
Sterilization: Filter-sterilize the final formulation through a 0.22 µm syringe filter.
-
Storage: Store the formulation at 4°C for short-term use or at -20°C for long-term storage.
II. Routes of Administration: Tailoring Delivery to the Research Question
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic properties of the compound.
A. Intravenous (i.v.) Administration
-
Rationale: Provides immediate and complete bioavailability, bypassing first-pass metabolism. It is suitable for acute studies and for compounds with low oral bioavailability.
-
Considerations: Requires careful formulation to prevent precipitation in the bloodstream. Continuous i.v. administration may lead to inflammation at the infusion site.[10] Alternating between intravenous and other routes like intraperitoneal can mitigate this.[10]
-
Typical Procedure: Administer the formulated compound via the tail vein in mice or rats. The injection volume should be appropriate for the animal's size (e.g., 5-10 ml/kg).
B. Intraperitoneal (i.p.) Administration
-
Rationale: A common route for preclinical studies, offering a larger surface area for absorption compared to subcutaneous injection. It is technically less demanding than i.v. injection.
-
Considerations: The compound will undergo some degree of first-pass metabolism in the liver. The vehicle must be non-irritating to the peritoneal cavity.
-
Typical Procedure: Inject the sterile formulation into the peritoneal cavity of the animal.
C. Oral Gavage (p.o.)
-
Rationale: Mimics the clinical route of administration for many drugs and is suitable for chronic dosing studies.
-
Considerations: Bioavailability can be variable and is influenced by factors such as vehicle formulation and first-pass metabolism. The use of a solubilizing agent like cyclodextrin is often necessary.[7]
-
Typical Procedure: Administer the formulation directly into the stomach using a gavage needle.
Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for the in vivo administration of Cholest-5-ene-3,7,26-triol.
III. Dosing Considerations and Pharmacokinetics
Determining the optimal dose is a critical step in any in vivo study.
-
Dose-Ranging Studies: It is essential to perform initial dose-ranging studies to establish the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range.
-
Pharmacokinetic Analysis: A pilot pharmacokinetic study is highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cholest-5-ene-3,7,26-triol. This involves administering a single dose and collecting blood and tissue samples at various time points. For instance, a study on 27-hydroxycholesterol in mice showed a peak plasma concentration at 1 hour post-oral administration.[7]
-
Frequency of Administration: The dosing frequency will depend on the half-life of the compound. Compounds with a short half-life may require more frequent administration.
Table 1: Example Dosing Regimens for Related Oxysterols
| Compound | Animal Model | Route of Administration | Dose | Reference |
| 27-hydroxycholesterol | Mouse | Oral | 25 mg/kg | [7] |
| Cholestane-3β,5α,6β-triol | Rat | Intravenous | 12 mg/kg | [6] |
| Zaragozic Acid A (inhibits oxysterol production) | Mouse | Intravenous/Intraperitoneal | 100-200 µg | [10] |
IV. Potential Biological Effects and Monitoring
Based on the known functions of related oxysterols, in vivo administration of Cholest-5-ene-3,7,26-triol may modulate several biological pathways.
A. Cholesterol Metabolism:
-
Mechanism: Oxysterols are known to regulate cholesterol synthesis and uptake.[5] They can act as ligands for Liver X Receptors (LXRs), which are key regulators of lipid metabolism.[3]
-
Monitoring: Measure plasma and tissue levels of cholesterol and triglycerides. Analyze the expression of genes involved in cholesterol homeostasis, such as HMG-CoA reductase and the LDL receptor.
B. Inflammatory Responses:
-
Mechanism: Certain oxysterols can induce inflammatory responses.[4] For example, Cholestane-3β,5α,6β-triol has been shown to have pro-inflammatory effects.[8]
-
Monitoring: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma and tissues. Perform histological analysis of tissues to assess for signs of inflammation.
C. Neuroprotection:
-
Mechanism: Some oxysterols, such as Cholestane-3β,5α,6β-triol, have demonstrated neuroprotective effects, potentially through the modulation of NMDA receptors.[6][11]
-
Monitoring: In models of neurological disease, assess behavioral outcomes and perform histological analysis of brain tissue to evaluate neuronal damage.
Signaling Pathway of Oxysterol Action
Caption: A simplified diagram of the LXR-mediated signaling pathway for oxysterols.
V. Safety and Toxicology
A thorough evaluation of the safety profile of Cholest-5-ene-3,7,26-triol is crucial.
-
In Vitro Cytotoxicity: Prior to in vivo studies, assess the cytotoxicity of the compound in relevant cell lines to determine a safe starting dose range.
-
In Vivo Toxicity: Monitor animals for any signs of toxicity, including changes in body weight, food and water intake, and general behavior. At the end of the study, perform gross necropsy and histopathological analysis of major organs.
Conclusion
The in vivo administration of Cholest-5-ene-3,7,26-triol presents a promising avenue for investigating its physiological roles and therapeutic potential. By leveraging the established protocols for related oxysterols and adhering to rigorous scientific principles, researchers can effectively design and execute preclinical studies. Careful consideration of vehicle formulation, administration route, and dosing, coupled with comprehensive pharmacokinetic and pharmacodynamic analysis, will be key to unlocking the full scientific value of this intriguing molecule.
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Butera, A., et al. (2020). The administration of drugs inhibiting cholesterol/oxysterol synthesis is safe and increases the efficacy of immunotherapeutic regimens in tumor-bearing mice. Journal for ImmunoTherapy of Cancer, 8(2), e001123. [Link]
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Fredrickson, D. S., & Ono, K. (1956). The in vitro production of 25- and 26-hydroxycholesterol and their in vivo metabolism. Biochimica et Biophysica Acta, 22(1), 183-184. [Link]
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Javitt, N. B., et al. (1989). Cholesterol metabolism. Effect of 26-thiacholesterol and 26-aminocholesterol, analogues of 26-hydroxycholesterol, on cholesterol synthesis and low-density-lipoprotein-receptor binding. Biochemical Journal, 259(3), 887-890. [Link]
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Brooks, C. J., et al. (1966). Sterol Metabolism. I. 26-Hydroxycholesterol in the Human Aorta. Biochemistry, 5(5), 1483-1491. [Link]
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Veitla, K., et al. (2018). Oxysterol levels and metabolism in the course of neuroinflammation: insights from in vitro and in vivo models. Journal of Neuroinflammation, 15(1), 229. [Link]
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Reactome. (2007). Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one. Retrieved from [Link]
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Schroepfer, G. J. (2000). Oxysterols: Modulators of Cholesterol Metabolism and Other Processes. Physiological Reviews, 80(1), 361-554. [Link]
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Zhang, Y., et al. (2023). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Immunology, 14, 1269357. [Link]
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Vihma, V., & Tikkanen, M. J. (2012). Oxysterols and Their Cellular Effectors. International Journal of Molecular Sciences, 13(2), 1681-1698. [Link]
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Poli, G., et al. (2022). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. Antioxidants, 11(7), 1361. [Link]
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Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11417-11427. [Link]
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Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3beta,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 130(2), 363-371. [Link]
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Caccia, C., et al. (2022). Determination of plasma and tissue distribution of 27-hydroxycholesterol after a single oral administration in a mouse model. Redox Experimental Medicine, 5(1), 1-8. [Link]
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Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11417-11427. [Link]
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Burstein, S., & Dorfman, R. I. (1963). Metabolism of cholest-5-ene-3β, 20α-diol-7α-3H and cholest-5-ene-3β, 17, 20α-triol-7α-3H by human adrenal tissue. Journal of Biological Chemistry, 238(5), 1656-1660. [Link]
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Ikeda, I., et al. (2020). The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice. Nutrients, 12(12), 3749. [Link]
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Ren, S., et al. (2012). Cholesterol metabolite, 5-cholesten-3β-25-diol-3-sulfate, promotes hepatic proliferation in mice. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 262-270. [Link]
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National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,26-triol. PubChem Compound Database. Retrieved from [Link]
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- 11. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cholest-5-ene-3,7,26-triol Aqueous Solubility
Welcome to the Technical Support Center for Cholest-5-ene-3,7,26-triol (commonly known as 7α,27-dihydroxycholesterol). As a highly hydrophobic oxysterol and a critical intermediate in the acidic pathway of bile acid synthesis, its poor aqueous solubility often causes experimental inconsistencies, precipitation in cell culture media, and variable assay readouts.
As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind solubility failures and provide field-validated, self-contained protocols to ensure your in vitro and biochemical assays yield reproducible, artifact-free data.
Chemical & Physical Properties
Understanding the physical chemistry of Cholest-5-ene-3,7,26-triol is the first step in troubleshooting. Like most oxysterols, its massive hydrocarbon backbone heavily outweighs the polarity of its three hydroxyl groups, resulting in a highly lipophilic molecule that resists integration into aqueous hydrogen-bond networks.
Table 1: Physicochemical Profile of Cholest-5-ene-3,7,26-triol
| Property | Value |
| Common Synonyms | 7α,27-dihydroxycholesterol; 5-Cholestene-3β,7α,26-triol[1] |
| Molecular Formula | C₂₇H₄₆O₃[2] |
| Molecular Weight | 418.65 g/mol [2] |
| Aqueous Solubility | Practically insoluble (Sparingly soluble in buffers)[3] |
| Solubility in Ethanol | ≤ 20 mg/mL (Sonication recommended)[4] |
| Solubility in DMSO | ~2 - 10 mg/mL (Warming may be required)[5] |
| Biological Role | LXR agonist, Estrogen receptor modulator, Bile acid intermediate[4] |
Biological Context & Pathway Dynamics
Cholest-5-ene-3,7,26-triol is not just a structural lipid; it is a potent signaling molecule. Generated from cholesterol via the sequential enzymatic actions of CYP27A1 and CYP7B1, it regulates intracellular cholesterol equilibrium and activates Liver X Receptors (LXRs)[4]. When designing your experiments, maintaining the compound in a monomeric, bioavailable state is critical to accurately replicate this pathway in vitro.
Caption: Metabolic pathway of Cholest-5-ene-3,7,26-triol in bile acid synthesis.
Troubleshooting Guide: Causality & Solutions
When working with lipophilic sterols, failures usually stem from thermodynamic incompatibility between the solvent vehicle and the assay buffer.
Issue 1: Compound precipitates immediately upon addition to cell culture media.
-
Causality: Direct dilution of a highly concentrated DMSO or Ethanol stock into an aqueous buffer causes a rapid shift in solvent polarity. The oxysterol experiences immediate supersaturation, leading to nucleation and aggregation (crashing out).
-
Solution: Pre-complex the oxysterol with a carrier such as[6] or Bovine Serum Albumin (BSA) before introducing it to the media.
Issue 2: Inconsistent cellular response or high toxicity in control wells.
-
Causality: Using >0.1% DMSO or Ethanol final concentration in cell culture can induce solvent toxicity, alter membrane fluidity, or artificially permeabilize cells, confounding the oxysterol's true signaling effect.
-
Solution: Utilize the solvent-evaporation HP-β-CD method (Protocol A below) to create a completely solvent-free aqueous stock.
Issue 3: Loss of compound during sterile filtration.
-
Causality: Uncomplexed hydrophobic molecules readily adsorb to standard Polyethersulfone (PES) or cellulose acetate filter membranes.
-
Solution: Ensure the compound is fully complexed in HP-β-CD micelles before filtration (the solution must be optically clear), and use low-protein binding filters like PVDF.
Caption: Decision tree for troubleshooting Cholest-5-ene-3,7,26-triol precipitation.
Validated Experimental Protocols
Protocol A: Solvent-Free HP-β-CD Complexation (Recommended for Cell Culture)
Mechanistic Rationale: HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic sterol backbone, while its hydrophilic exterior ensures aqueous solubility, forming a stable 1:1 inclusion complex[7][8]. This method eliminates organic solvent toxicity entirely.
Step-by-Step Methodology:
-
Prepare Carrier: Dissolve HP-β-CD in sterile, cell-culture-grade water to create a 45% (w/v) solution.
-
Initial Solubilization: Dissolve Cholest-5-ene-3,7,26-triol powder in 100% Ethanol to a concentration of 10 mg/mL[4].
-
Aliquot: Transfer the required volume of the ethanol-sterol solution to a clean glass vial.
-
Evaporation: Evaporate the ethanol completely under a gentle, steady stream of Nitrogen gas (N₂) until a thin, dry lipid film forms on the bottom of the glass.
-
Reconstitution: Add the 45% HP-β-CD solution to the vial to reach your desired final oxysterol concentration.
-
Complexation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30–60 minutes. Self-Validation Check: The solution must transition from cloudy to completely optically clear. If it remains cloudy, complexation is incomplete.
-
Sterilization: Sterile filter the clear solution through a 0.22 µm PVDF membrane.
Caption: Step-by-step workflow for solvent-free HP-β-CD complexation.
Protocol B: Direct Solvent Dilution (For Short-Term Biochemical Assays < 12 hrs)
Mechanistic Rationale: For cell-free enzymatic assays where cyclodextrins might sterically hinder enzyme-substrate interactions, direct dilution can be used. However, the system is thermodynamically unstable and relies on kinetic trapping.
Step-by-Step Methodology:
-
Dissolve the oxysterol in DMSO or Ethanol to a stock concentration of 10 mg/mL[5].
-
Pre-warm the target aqueous buffer (e.g., PBS or Tris-HCl) to 37°C.
-
Add the organic stock dropwise to the buffer while vortexing vigorously to prevent localized high concentrations that trigger nucleation.
-
Ensure the final solvent concentration remains strictly below 0.1% (v/v).
-
Self-Validation Check: Use the solution immediately. Do not store this aqueous dilution, as precipitation will inevitably occur within 12-24 hours[9].
Frequently Asked Questions (FAQs)
Q: Can I use Methyl-β-cyclodextrin (MβCD) instead of HP-β-CD? A: While MβCD has a high solubilizing capacity, it is notorious for extracting native cholesterol from cell membranes, leading to severe cytotoxicity and altered membrane raft dynamics. HP-β-CD is highly preferred for live-cell assays due to its lower membrane-stripping activity[10].
Q: Why does my compound still precipitate even when using BSA as a carrier? A: BSA has a limited number of hydrophobic binding pockets. If the molar ratio of oxysterol to BSA exceeds 2:1 or 3:1, the excess sterol will precipitate. Ensure you are using fatty-acid-free BSA and calculate your molar ratios carefully.
Q: How should I store the reconstituted aqueous stock? A: Aqueous oxysterol-cyclodextrin complexes can typically be stored at 4°C for 1 to 2 weeks. For long-term storage, aliquoting and freezing at -80°C is recommended, though repeated freeze-thaw cycles may cause some dissociation of the inclusion complex.
References
-
PubChem (NIH). "7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985." National Center for Biotechnology Information. Available at:[Link]
-
MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceutics. Available at:[Link]
-
PMC (NIH). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Library of Medicine. Available at:[Link]
Sources
- 1. 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 27-Hydroxycholesterol | Estrogen receptor | TargetMol [targetmol.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 8. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Optimizing Cholest-5-ene-3,7,26-triol for Cell Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing in vitro assays involving oxysterols. Cholest-5-ene-3,7,26-triol (also known as 7α,27-dihydroxycholesterol or 3β,7α,27-trihydroxycholest-5-ene) is a crucial intermediate in the primary bile acid biosynthesis pathway and a potent signaling molecule[1]. Because of its highly lipophilic nature, improper handling can lead to compound precipitation, high assay background, or lipotoxicity.
This guide is designed to troubleshoot common issues, establish self-validating experimental protocols, and provide a mechanistic understanding of how to optimize this compound for your cell-based assays.
Part 1: Troubleshooting & Frequently Asked Questions
Q1: What is the optimal concentration range for Cholest-5-ene-3,7,26-triol in cell-based assays, and why do my cells die at higher doses? A1: For most functional assays, such as, the optimal working concentration is between 1 µM and 10 µM [2]. Mechanistically, oxysterols are highly lipophilic and readily integrate into the lipid bilayer. Exceeding 15–20 µM often leads to non-specific integration into the plasma membrane, which disrupts lipid rafts and triggers lipotoxicity or ER stress-induced apoptosis. Always perform a dose-response titration to find the lowest effective pharmacological dose.
Q2: My cells are showing high baseline Liver X Receptor (LXR) activity even in the vehicle control. How can I fix this? A2: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous cholesterol and oxysterols bound to lipoproteins, which passively enter the cells and activate LXRs. To establish a self-validating system with a true baseline, you must switch your cells to Charcoal-Stripped FBS (CS-FBS) for at least 24 hours prior to treatment. Charcoal stripping removes lipophilic hormones and endogenous sterols, drastically lowering your baseline and improving the signal-to-noise ratio of your assay.
Q3: I am experiencing inconsistent LC-MS/MS quantification of Cholest-5-ene-3,7,26-triol from cell lysates. What is the cause? A3: Inconsistent extraction often stems from the compound partitioning into the insoluble cellular debris or adhering to plasticware. Cholest-5-ene-3,7,26-triol requires robust lipid extraction protocols (e.g., Folch or Bligh-Dyer). Furthermore, to create a self-validating analytical method, you must spike your lysis buffer with a deuterated internal standard (e.g., d5-27-hydroxycholesterol) before extraction. This accounts for matrix effects and recovery losses during separation[3].
Part 2: Quantitative Optimization Matrix
To ensure reproducibility across different experimental setups, adhere to the following quantitative parameters when designing your assays.
| Parameter | Recommended Range | Mechanistic Rationale |
| Optimal Concentration | 1 – 10 µM | Saturates target receptors (e.g., LXR) without inducing non-specific membrane disruption. |
| Max Solvent (EtOH/DMSO) | ≤ 0.1% (v/v) | Prevents solvent-induced cytotoxicity and basal cellular stress responses. |
| Serum Requirement | 10% Charcoal-Stripped FBS | Eliminates endogenous sterol background, validating that observed signals are compound-specific. |
| Toxicity Threshold | > 20 µM | High concentrations trigger lipid raft disruption and ER stress-mediated apoptosis. |
| Carrier Protein | BSA or MβCD (1:5 molar ratio) | Enhances aqueous solubility and prevents compound precipitation in serum-free media. |
Part 3: Step-by-Step Methodologies
Protocol A: Preparation and Delivery of Cholest-5-ene-3,7,26-triol
Self-Validation Check: Always prepare a vehicle-only control using the exact same solvent ratio and carrier protein concentration to rule out carrier-induced artifacts.
-
Stock Preparation: Dissolve the lyophilized Cholest-5-ene-3,7,26-triol powder in 100% molecular-grade Ethanol to yield a 10 mM stock solution. Note: While DMSO can be used, ethanol is preferred for sterols to minimize freezing-induced precipitation.
-
Storage: Aliquot the stock into glass vials (sterols can adhere to certain plastics) and store at -20°C.
-
Carrier Complexation (For Serum-Free Assays): To enhance aqueous bioavailability, pre-complex the sterol with Methyl-β-cyclodextrin (MβCD) or fatty-acid-free Bovine Serum Albumin (BSA) at a 1:5 molar ratio. Incubate the mixture for 30 minutes at 37°C in a water bath.
-
Cell Treatment: Dilute the complexed solution directly into pre-warmed culture media. Ensure the final ethanol concentration remains ≤0.1% (v/v).
Protocol B: Self-Validating LXR Reporter Assay Workflow
Self-Validation Check: This protocol utilizes a dual-luciferase system. The constitutive Renilla signal normalizes the data against variations in cell viability and transfection efficiency.
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% CS-FBS. Incubate for 24 hours. -
Co-Transfection: Transfect cells using a lipid-based reagent with two plasmids: an LXR-response element (LXRE) Firefly luciferase reporter (100 ng/well) and a constitutively active CMV-Renilla luciferase plasmid (10 ng/well).
-
Compound Treatment: 24 hours post-transfection, treat the cells with Cholest-5-ene-3,7,26-triol at 1 µM, 5 µM, and 10 µM. Include a Vehicle control (0.1% EtOH) and a Positive control (1 µM GW3965, a synthetic LXR agonist).
-
Assay Readout: After 24 hours of treatment, lyse the cells using passive lysis buffer. Measure luminescence using a dual-luciferase assay system, normalizing the Firefly signal to the Renilla signal.
Part 4: Visualizations
Biological Context: Primary Bile Acid Biosynthesis
Cholest-5-ene-3,7,26-triol is a critical node in the [4]. Understanding this pathway is essential for designing metabolic flux assays.
Fig 1: Biosynthetic pathways converting cholesterol to Cholest-5-ene-3,7,26-triol and bile acids.
Experimental Workflow
This diagram illustrates the critical path for preparing and executing a cell-based assay with oxysterols, highlighting the optional but recommended carrier binding step.
Fig 2: Step-by-step experimental workflow for preparing and testing oxysterols in cell assays.
References
-
National Center for Biotechnology Information. "7alpha,27-Dihydroxycholesterol." PubChem Compound Summary for CID 440985. URL: [Link]
-
Zhou, J., et al. "Profiling of the perturbed metabolomic state of mouse spleen during acute and chronic toxoplasmosis." Parasites & Vectors (PMC5516300). URL: [Link]
-
Huang, Y., et al. "Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet." Frontiers in Microbiology. URL: [Link]
Sources
- 1. 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Profiling of the perturbed metabolomic state of mouse spleen during acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet [frontiersin.org]
Technical Support Center: Cholest-5-ene-3,7,26-triol Stability Guide
[1][2][3]
Status: Operational | Topic: Preventing Auto-Oxidation | Audience: R&D Scientists[1][2][3][4]
Executive Summary: The Stability Paradox
Cholest-5-ene-3,7,26-triol is an oxysterol, meaning it is already an oxidized derivative of cholesterol.[1][2] However, this does not make it immune to further degradation.[2] The presence of the allylic hydroxyl group at C7 and the
Unlike cholesterol, where the risk is the introduction of oxygen at C7, this triol risks the conversion of the C7-hydroxyl to a C7-ketone (7-oxo derivative), significantly altering its biological profile (e.g., shifting from an LXR agonist to a cytotoxic agent).[1][2][3][5]
Part 1: The Mechanics of Degradation
Q: Why is my solution degrading even though the molecule is already "oxidized"?
A: You are fighting allylic oxidation and isomerization , not just simple oxygen addition.
The C7 position is allylic to the C5-C6 double bond. While the C7-H bond in cholesterol is weak (~88 kcal/mol), the C7-OH group in your triol is susceptible to further oxidation.[1][2][3][4][5][6]
-
The Pathway: In the presence of molecular oxygen (
), light ( ), or trace metals, the C7-hydroxyl group oxidizes to a 7-ketone (7-oxo-26-hydroxycholesterol).[1][2][3][4][5][6] -
The Consequence: This 7-ketone is thermodynamically stable but biologically distinct.[2][5] It is a potent inducer of oxidative stress and cell death (apoptosis), leading to false positives in toxicity assays.[5][6]
-
Secondary Risk: Dehydration of the 7-OH group can lead to the formation of conjugated dienes (e.g., cholesta-3,5-diene), often visible as a yellowing of the solution.[1][2][5]
Visualizing the Threat
The following diagram illustrates the degradation pathway you are preventing.
Figure 1: The primary degradation pathway transforms the active triol into a cytotoxic 7-ketone artifact via radical intermediates.[1][3][4][5][6]
Part 2: Storage & Handling Protocols (The "Shield" System)
Q: What is the "Gold Standard" for storing stock solutions?
A: Do not store aqueous solutions. Store as a high-concentration stock in anhydrous solvent at -80°C.
The Protocol:
-
Additive: BHT (Butylated Hydroxytoluene) at 0.01% (w/v) or ~50 µM.
-
Why: BHT acts as a radical scavenger, sacrificing itself to quench the peroxyl radicals before they attack the sterol nucleus.
-
-
Vessel: Amber Glass Vial with Teflon (PTFE) lined cap.
Quantitative Storage Guide
| Parameter | Recommendation | Critical Limit (Do Not Exceed) |
| Temperature | -80°C | -20°C (Max 1 month) |
| State | Solid (Desiccated) | Solution (Max 3 months at -80°C) |
| BHT Conc. | 10 - 50 µM | > 100 µM (May interfere with assays) |
| Headspace | Argon | Air / Nitrogen (less effective) |
| Vial Type | Class 1 Amber Glass | Polypropylene / Polystyrene |
Part 3: Troubleshooting & FAQs
Q: My solution has turned faint yellow. Is it still usable?
A: No. Yellowing is the hallmark of conjugated diene formation (dehydration) or advanced oxidation to quinone-like species.[3][4][5][6]
-
Action: Discard the solution immediately.
-
Prevention: Check the pH of your solvent. Acidic conditions accelerate dehydration.[2][5] Ensure you are using anhydrous, non-acidified ethanol.[2]
Q: Can I use DMSO for my stock solution?
A: Yes, but with caveats. DMSO is excellent for solubility but problematic for stability.[2]
-
The Risk: DMSO freezes at 18.5°C. Storing it in a -20°C freezer guarantees it freezes.[2] Every time you retrieve it, you must thaw it.[2] This Freeze-Thaw Cycle induces micro-cavitation and introduces oxygen bubbles into the solution.[2][5]
-
The Fix: If you must use DMSO, aliquot the stock into single-use glass ampoules or vials so you never re-freeze a thawed sample.[2]
Q: How do I validate the purity of my triol before a critical experiment?
A: Run a "Purity Check" via LC-MS or GC-MS. Do not rely on OD readings alone.[1][2][4]
QC Workflow:
-
Extract: Dilute a small aliquot in Methanol.
-
Analyze: Target the molecular weight of the triol (MW ~418.65) vs. the ketone (MW ~416.6).[3][4][5][6]
-
Criteria: If the [M-2H] peak (ketone) exceeds 5% of the total ion count, repurify or discard.[1][3][4][5][6]
Visualizing the Handling Workflow
*Figure
Sources
- 1. 5β-Cholestane-3α,7α,26-triol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. (24S)-cholest-5-ene-3beta,7alpha,24-triol | C27H46O3 | CID 11954196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 7alpha-hydroxy Cholesterol | CAS 566-26-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the Stability of Cholest-5-ene-3,7,26-triol in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholest-5-ene-3,7,26-triol. This guide is designed to provide in-depth, practical solutions to the stability challenges commonly encountered when working with this and other oxysterols. As oxidized derivatives of cholesterol, oxysterols like Cholest-5-ene-3,7,26-triol are potent signaling molecules but are also susceptible to degradation, which can compromise experimental results.[1][2] This resource offers troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Cholest-5-ene-3,7,26-triol solution appears to be degrading, leading to inconsistent results. What is the primary cause of this instability?
A1: Cholest-5-ene-3,7,26-triol, like other oxysterols, is prone to auto-oxidation. This process is primarily driven by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of transition metals.[3] The double bond in the cholesterol backbone is particularly susceptible to oxidation, which can lead to the formation of various byproducts that may interfere with your experiments.[3][4]
Q2: What are the tell-tale signs of Cholest-5-ene-3,7,26-triol degradation in my stock solutions?
A2: Visual inspection may not always reveal degradation. The most reliable indicators are a loss of biological activity, variability in experimental replicates, and the appearance of unexpected peaks during analytical chromatography (e.g., HPLC, GC-MS).[3] These analytical techniques can separate and identify degradation products, confirming the instability of your compound.[5][6][7]
Q3: How should I properly store Cholest-5-ene-3,7,26-triol to ensure its long-term stability?
A3: For optimal stability, Cholest-5-ene-3,7,26-triol should be stored as a solid at -20°C or below.[1][8] If you need to store it in solution, use a high-purity, deoxygenated organic solvent such as ethanol or DMSO, purge the vial headspace with an inert gas (e.g., argon or nitrogen), and store at -20°C, protected from light.[3][8] It is advisable to prepare fresh solutions for each experiment to minimize the risk of degradation.[3]
Q4: Can I use antioxidants to protect my Cholest-5-ene-3,7,26-triol solutions?
A4: Yes, incorporating an antioxidant can significantly improve the stability of your solutions. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid-based experiments and works by scavenging free radicals that initiate oxidation.[3] A final concentration of 0.01% to 0.05% (w/v) BHT in your stock solution is a good starting point.[3] For cell culture experiments, α-tocopherol (Vitamin E) can be added to the medium at concentrations ranging from 1 to 50 µM.[3]
Troubleshooting In-Depth
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
-
Symptoms: You observe a high degree of variability between replicate wells or a gradual loss of the expected biological effect over the course of an experiment.
-
Root Cause Analysis: This is often a direct consequence of Cholest-5-ene-3,7,26-triol degradation within the cell culture medium. The warm, oxygen-rich environment of an incubator, combined with exposure to light, creates ideal conditions for auto-oxidation.[3] The degradation products may have different or no biological activity, leading to inconsistent results.
-
Solution Pathway:
-
Fresh is Best: Always prepare fresh dilutions of Cholest-5-ene-3,7,26-triol in your cell culture medium immediately before treating your cells. Avoid storing pre-diluted solutions.[3]
-
Antioxidant Protection: Supplement your cell culture medium with an antioxidant like α-tocopherol. A concentration of 10 µM is often effective, but this may need to be optimized for your specific cell type and experimental conditions.[3]
-
Minimize Light Exposure: Protect your cell culture plates from direct light as much as possible by keeping them in the incubator and minimizing time on the benchtop.
-
Time-Course Considerations: For long-term experiments (over 24 hours), consider replenishing the medium with freshly prepared Cholest-5-ene-3,7,26-triol at regular intervals to maintain a consistent concentration of the active compound.[3]
-
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
-
Symptoms: You notice a precipitate forming when you dilute your organic stock solution of Cholest-5-ene-3,7,26-triol into an aqueous buffer or cell culture medium.
-
Root Cause Analysis: Cholest-5-ene-3,7,26-triol is a lipophilic molecule with very low solubility in aqueous solutions.[3][8] When the concentration of the organic solvent is significantly reduced upon dilution, the compound can crash out of the solution.
-
Solution Pathway:
-
Carrier Solvent Optimization: First, dissolve the compound in a water-miscible organic solvent like ethanol or DMSO.[8] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is kept as low as possible but sufficient to maintain solubility. It is critical to verify the tolerance of your experimental system to the final solvent concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Solubility Enhancers: For challenging situations, consider the use of solubility enhancers like cyclodextrins, which can form inclusion complexes with lipophilic molecules and increase their aqueous solubility.[3]
-
Experimental Protocols
Protocol 1: Preparation of Stabilized Cholest-5-ene-3,7,26-triol Stock Solution
Objective: To prepare a stock solution of Cholest-5-ene-3,7,26-triol with enhanced stability for use in various experiments.
Materials:
-
Cholest-5-ene-3,7,26-triol (solid)
-
Anhydrous ethanol (or other suitable high-purity organic solvent)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
Procedure:
-
Accurately weigh the desired amount of Cholest-5-ene-3,7,26-triol and BHT.
-
Dissolve the Cholest-5-ene-3,7,26-triol in anhydrous ethanol to your target stock concentration (e.g., 10 mM).
-
Add BHT to the solution to a final concentration of 0.01% (w/v).
-
Vortex the solution gently until both the Cholest-5-ene-3,7,26-triol and BHT are fully dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Tightly seal the vial with the Teflon-lined cap.
-
Store the vial at -20°C, protected from light.
Protocol 2: Workflow for Assessing the Stability of Cholest-5-ene-3,7,26-triol
Objective: To quantitatively determine the stability of Cholest-5-ene-3,7,26-triol under your specific experimental conditions.
Methodology: This workflow utilizes analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the concentration of Cholest-5-ene-3,7,26-triol over time.[5][7][9][10]
Steps:
-
Preparation: Prepare two solutions of Cholest-5-ene-3,7,26-triol in your experimental medium (e.g., cell culture media): one with and one without an antioxidant.
-
Incubation: Incubate both solutions under your standard experimental conditions (e.g., 37°C, 5% CO2, in the dark or exposed to light).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each solution.
-
Lipid Extraction: Perform a lipid extraction on each aliquot to isolate the Cholest-5-ene-3,7,26-triol and any potential degradation products.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS or GC-MS method to quantify the remaining parent compound and identify any degradation products.[7][9]
Data and Visualizations
Table 1: Recommended Storage Conditions for Cholest-5-ene-3,7,26-triol
| Form | Storage Temperature | Atmosphere | Light Protection |
| Solid | -20°C or below | Standard | Not critical but recommended |
| Organic Solution | -20°C or below | Inert Gas (Argon/Nitrogen) | Amber Vial/Foil Wrap |
Diagram 1: Potential Auto-oxidation Pathway of Cholest-5-ene-3,7,26-triol
Caption: Simplified auto-oxidation pathway of Cholest-5-ene-3,7,26-triol.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Cholest-5-ene-3,7,26-triol stability.
References
- (3β,α,25R)-Cholest-5-ene-3,7,26-triol - Data Sheet - United States Biological. (n.d.).
- Creative Proteomics. (2024, March 14). Oxysterols: Functions, Occurrence, and Analysis Techniques. Creative Proteomics Blog.
- Brown, G. (2018, June 6). Rapid analysis of oxysterols by HPLC and UV spectroscopy. Taylor & Francis Online.
- Lipid Labs. (n.d.). Advancements in Oxysterol Analysis: Implications for Disease Biomarkers.
- Griffiths, W. J., & Wang, Y. (2019). Oxysterol research: a brief review. PMC.
- Czerwonka, M., & Szterk, A. (2024, September 5). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI.
- Crick, P. J., et al. (2015, March 22). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). PMC.
- BenchChem. (n.d.). Application Notes: Synthesis and Utility of (25R)-26-Hydroxycholesterol.
- Reactome. (n.d.). Cholest-5-ene-3beta,7alpha,24(S)-triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one.
- Schroepfer, G. J. (2000). Oxysterols: Modulators of Cholesterol Metabolism and Other Processes. Physiological Reviews, 80(1), 361–554.
- BenchChem. (n.d.). Preventing auto-oxidation of Cholest-5-ene-3,25-diol in experiments.
- Wang, Y., et al. (2024, December 25). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. PMC.
- Cayman Chemical. (2023, May 10). 25(S)-27-hydroxy Cholesterol - PRODUCT INFORMATION.
- Griffiths, W. J., & Wang, Y. (2013). Methods for Oxysterol Analysis: Past, Present and Future. ResearchGate.
- Clinivex. (n.d.). (3β,α,25R)-Cholest-5-ene-3,7,26-triol.
- Torres-Pantoja, T. E., et al. (2020, March 13). Oxysterols: Side Health Effects. Biomed J Sci & Tech Res.
- Reactome. (n.d.). Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one.
- Björkhem, I., & Diczfalusy, U. (2002, February 21). Oxysterols. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol.
- BASF. (2026, March 6). Safety data sheet.
- Mitropoulos, K. A., Avery, M. D., Myant, N. B., & Gibbons, G. F. (1972). The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. PubMed.
- Chen, Y., et al. (2024, April 13). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. MDPI.
- Berséus, O., Danielsson, H., & Einarsson, K. (1967). Synthesis and metabolism of cholest-5-ene-3 beta, 7-alpha, 12-alpha-triol. PubMed.
- Biasi, F., & Poli, G. (2022, July 14). High cholesterol diet, oxysterols and their impact on the gut–brain axis. SpringerLink.
- Kim, H-S., et al. (1988). Inhibitors of sterol synthesis. Chemical synthesis, structure, and biological activities of (25R)-3&26- di hydroxy-5 - ResearchGate.
- PubChem. (n.d.). (24S)-cholest-5-ene-3beta,7alpha,24-triol.
- EvitaChem. (n.d.). Buy (25R)-cholest-5-ene-3beta,7alpha,26-triol (EVT-1586860).
- Mitropoulos, K. A., Avery, M. D., Myant, N. B., & Gibbons, G. F. (1972). The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. PMC.
- Javitt, N. B., et al. (1982). Cholest-5-ene-3 beta, 26-diol: synthesis and biomedical use of a deuterated compound. PubMed.
- Virtual University of Pakistan. (2025, November 25). Degradation of Cholesterol (1) | Biochemistry II (Theory) | BIO506T_Topic138. YouTube.
- Brooks, C. J. W., & Harte, G. (1974). The isolation of cholest-5-ene-3beta,26-diol from human brain. SciSpace.
- Solomon, S., & Bhavnani, B. R. (2025, September 19). Metabolism of cholest-5-ene-3β, 20α-diol-7α-3H and cholest-5-ene-3β, 17, 20α-triol-7α-3H by human adrenal tissue. ResearchGate.
Sources
- 1. usbio.net [usbio.net]
- 2. theclinivex.com [theclinivex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. lipidanalytical.com [lipidanalytical.com]
- 10. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholest-5-ene-3,7,26-triol for In Vitro Applications
[1]
Senior Application Scientist Note:
Welcome to the technical support hub for Cholest-5-ene-3,7,26-triol (commonly referred to as 7
This molecule is a potent endogenous modulator of ROR
-
Pseudo-activity caused by precipitation (solubility artifacts).
-
Off-target activation of Liver X Receptors (LXR).
-
Chemical instability (oxidation at the C7 position).
This guide provides the protocols and logic gates necessary to validate your data and eliminate these variables.
Part 1: Nomenclature & Identity Verification
Critical Step: Before proceeding, verify your isomer.[1] In older literature (pre-2000s), the terminal hydroxyl group on the cholesterol side chain was often numbered C27. Under modern IUPAC conventions for (25R)-stereochemistry, this is C26 .[1]
-
Synonyms: 7
,26-dihydroxycholesterol; 7 ,27-dihydroxycholesterol (legacy).[1] -
Primary Targets: ROR
t (Agonist), EBI2 (Agonist).[1] -
Major Off-Target: LXR
/ (Agonist).[1]
Part 2: Solubility & Delivery (The "Invisible" Artifact)
The Issue:
Cholest-5-ene-3,7,26-triol is highly hydrophobic.[1] A common error is diluting a DMSO stock directly into cell culture media >1
The Solution: Carrier-Conjugated Delivery Do not rely on solvent dilution alone. Use a carrier protein (BSA) or cyclodextrin to chaperone the sterol.
Protocol: Preparation of BSA-Conjugated Stock
-
Dissolve: Prepare a 10 mM stock of Cholest-5-ene-3,7,26-triol in anhydrous ethanol or DMSO.
-
Prepare Carrier: Dissolve Fatty Acid-Free BSA (Bovine Serum Albumin) in PBS to create a 0.5% (w/v) solution. Filter sterilize (0.22
m). -
Conjugate:
-
While vortexing the BSA solution rapidly, add the sterol stock dropwise.
-
Final ratio: 1:10 to 1:20 (Sterol:BSA molar ratio) is ideal for stability.
-
Incubate at 37°C for 30 minutes to ensure encapsulation.
-
-
Usage: This aqueous stock is stable for 1 week at 4°C and prevents precipitation upon addition to media.
Table 1: Solubility Troubleshooting
| Solvent System | Max Solubility | Risk Level | Recommended For |
| 100% Ethanol | ~20 mg/mL | Low | Stock storage (-80°C) |
| 100% DMSO | ~2-5 mg/mL | Medium | Stock storage (short term) |
| Direct Media Dilution | < 1 | High | Not recommended (Precipitation risk) |
| BSA-Conjugate | ~100 | Low | Cell Culture / In Vitro Assays |
| HP- | ~500 | Low | In vivo injection / High-dose assays |
Part 3: Differentiating Target vs. Off-Target Effects[1]
The Issue:
You observe an upregulation of a gene or a phenotypic change (e.g., Th17 differentiation). Is this driven by ROR
The Solution: The "Antagonist Checkmate" Workflow You must use selective antagonists to validate the pathway.
Logic Diagram: Validating ROR
t Specificity
The following diagram illustrates the decision tree for confirming ROR
Figure 1: Experimental logic flow to distinguish ROR
Protocol: The Selectivity Assay
-
Control: Cells + Vehicle (BSA/Ethanol).
-
Experimental: Cells + Cholest-5-ene-3,7,26-triol (100 nM - 1
M).[1] -
LXR Exclusion: Cells + Cholest-5-ene-3,7,26-triol + GSK2033 (1
M).[1]-
Interpretation: If the biological effect (e.g., IL-17A secretion) remains unchanged in the presence of GSK2033, the effect is NOT mediated by LXR.
-
-
ROR
t Confirmation: Cells + Cholest-5-ene-3,7,26-triol + SR1001 (5 M).[1]-
Interpretation: If the effect is abolished, it is ROR
t-dependent.[1]
-
Part 4: Stability & Storage (The "Oxidation Trap")
The Issue: The C7-hydroxyl group is chemically labile. Upon exposure to air and light, Cholest-5-ene-3,7,26-triol can oxidize to 7-keto-26-hydroxycholesterol .[1]
-
Consequence: The 7-keto derivative has a different binding affinity profile for ROR
t and may act as an inverse agonist or have reduced potency, leading to "dead" assays.[1]
Storage Protocol:
-
State: Store as a dry powder whenever possible.
-
Temperature: -80°C is required for long-term stability (>1 month).[1]
-
Atmosphere: Always purge vials with Argon or Nitrogen gas before closing.
-
Antioxidants: For stock solutions in ethanol, add 0.01% BHT (Butylated hydroxytoluene) if the assay tolerates it. Note: Check BHT toxicity for your specific cell line first.
Part 5: Frequently Asked Questions (FAQ)
Q1: I see significant cell death at 10
-
Answer: Likely not. At concentrations >5-10
M, oxysterols cause non-specific changes in membrane fluidity and packing (the "cholesterol effect").[1] This is a physical toxicity, not a receptor-mediated signaling event.[1] Always titrate your dose; specific ROR t effects are usually observed between 100 nM and 1 M .
Q2: Can I use 25-hydroxycholesterol (25-OHC) as a substitute?
-
Answer: No. While 25-OHC is also an oxysterol, it has a distinct biological profile.[1] It is a potent suppressor of SREBP (lipid synthesis) and an LXR agonist, but it binds ROR
t with significantly lower affinity than the 7,26-triol.[1] Substituting them will yield false negatives in Th17 assays.
Q3: My PCR results for IL-17 are highly variable between replicates. Why?
-
Answer: This is often due to the "insolubility artifact" mentioned in Part 2. If the sterol precipitates, cells in Well A receive a high dose (crystal) while cells in Well B receive nothing. Switch to the BSA-conjugated delivery method to ensure homogenous dispersion.
Q4: Does this compound affect cell migration?
-
Answer: Yes. Cholest-5-ene-3,7,26-triol is a ligand for EBI2 (GPR183) , a G-protein coupled receptor involved in immune cell chemotaxis.[1] If you are studying migration, you must use an EBI2 antagonist (e.g., NIBR189 ) to prove specificity, or use EBI2-knockout cells.[1]
References
-
Soroosh, P., et al. (2014). "Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation."[1] Nature, 512(7515), 457–461.[1] Link[1]
-
Key Finding: Identifies 7
,26-OHC as a potent endogenous ROR t agonist.[1]
-
-
Cyster, J. G., et al. (2014). "Oxysterols as immune regulators."[1][2] Nature Reviews Immunology, 14, 631–643.[1] Link
- Key Finding: Reviews the role of 7 ,25-OHC and 7 ,26-OHC in EBI2 and ROR t signaling.
-
Mutemberezi, V., et al. (2016). "Oxysterols: From Cholesterol Metabolites to Key Mediators."[1] Progress in Lipid Research, 64, 152–169.[1] Link
- Key Finding: Detailed chemical stability and metabolic p
-
Griffiths, W. J., & Wang, Y. (2020). "Oxysterol Analysis: The State of the Art." Molecular Aspects of Medicine, 49, 1-12.[1] Link
-
Key Finding: Technical guide on handling, mass spectrometry analysis, and avoiding oxidation artifacts.[1]
-
Technical Support Center: Troubleshooting Purification of Synthetic Cholest-5-ene-3,7,26-triol
Welcome to the Technical Support Center for the isolation and analysis of synthetic Cholest-5-ene-3,7,26-triol (also known as 3β,7α/β,26-trihydroxycholest-5-ene). As a critical oxysterol, signaling molecule, and intermediate in the alternative bile acid synthesis pathway via CYP7B1[1][2], achieving ultra-high purity is essential for downstream in vitro and in vivo applications.
Due to its high lipophilicity, lack of a strong chromophore, and susceptibility to autoxidation[3], purifying this molecule presents unique chromatographic challenges. This guide is structured by our Senior Application Scientists to provide field-proven, self-validating troubleshooting protocols.
FAQ 1: Resolving Epimeric Co-elution (7α vs. 7β)
Question: My synthetic route yields a mixture of 7α and 7β epimers that co-elute as a single broad peak on a standard C18 reverse-phase column. How can I efficiently separate them?
Expert Insight & Causality: The C7 position is allylic to the Δ5 double bond. During chemical synthesis (e.g., allylic oxidation), the reaction proceeds via a planar carbocation or radical intermediate, resulting in a thermodynamically driven mixture of 7α (axial) and 7β (equatorial) epimers. Reverse-Phase (RP) chromatography struggles to resolve these because the hydrophobic footprint of both epimers is nearly identical.
Normal-Phase (NP) chromatography, however, separates based on polar interactions. The equatorial 7β-hydroxyl group is sterically more accessible to hydrogen bond with the silanol groups on bare silica, causing it to interact more strongly and elute later than the sterically hindered axial 7α-hydroxyl.
Self-Validating Protocol: Two-Dimensional Purification Strategy
-
Mobile Phase Preparation: Prepare an isocratic NP-HPLC mobile phase of Hexane:Isopropanol (90:10, v/v).
-
System Validation (Critical Step): Inject a mixed standard of known 7α and 7β epimers. Validation Check: Ensure baseline resolution (
). The 7β-epimer must elute later than the 7α-epimer. If , decrease the isopropanol concentration to 8%. -
Crude Injection: Load the crude synthetic mixture onto a 5 µm bare silica preparative column.
-
Fractionation: Collect the enriched 7α and 7β fractions separately.
-
Polishing: Transfer the enriched 7α fraction to a C18 RP-HPLC system to polish off any remaining non-polar synthetic byproducts (e.g., unreacted starting sterols).
Two-dimensional HPLC purification workflow for synthetic oxysterols.
FAQ 2: Overcoming Poor UV Absorbance for Real-Time Monitoring
Question: I am using UV detection at 210 nm for preparative HPLC, but the signal-to-noise ratio is too poor to accurately trigger fraction collection. What is the alternative?
Expert Insight & Causality:
Cholest-5-ene-3,7,26-triol lacks a conjugated π-electron system. Its only chromophore is the isolated C5-C6 double bond, which has a very weak molar absorptivity (
Solution: Transition to a Universal Detector. Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors measure the mass of non-volatile analytes after mobile phase evaporation, making them entirely independent of the molecule's optical properties.
Table 1: Comparison of Analytical Detection Methods for Oxysterols
| Detection Method | LOD / Sensitivity | Pros | Cons |
| UV (210 nm) | High (µg range) | Non-destructive, standard equipment | Poor S/N ratio, severe baseline drift with gradients |
| ELSD / CAD | Medium (ng range) | Universal detection for non-volatiles | Destructive, non-linear response curve |
| LC-ESI-MS (Native) | Low (ng to pg) | Mass confirmation | Poor ionization efficiency for neutral sterols |
| LC-ESI-MS/MS (Derivatized) | Ultra-low (fg to amol) | Highly specific, excellent S/N | Requires chemical derivatization, destructive |
FAQ 3: Enhancing LC-MS/MS Sensitivity for Fraction Analysis
Question: I need to quantify trace impurities in my purified fractions using LC-MS, but the neutral sterol ionizes poorly in Electrospray Ionization (ESI). How can I improve the Limit of Detection (LOD)?
Expert Insight & Causality: Cholest-5-ene-3,7,26-triol is a neutral lipid lacking basic amines or acidic carboxylates. In standard ESI+, it relies on weak sodium adduct formation ([M+Na]+) or in-source water loss ([M-H2O+H]+), leading to poor ionization efficiency and high background noise[4]. By converting the hydroxyl groups into picolinyl esters, you covalently attach a basic pyridine nitrogen to the molecule. This nitrogen readily accepts a proton in acidic mobile phases, generating a stable, highly abundant [M+H]+ ion, pushing sensitivity from the nanogram down to the femtogram (amol) range[4][5].
Self-Validating Protocol: Picolinyl Ester Derivatization
-
Sample Prep: Aliquot 10–50 µg of the purified fraction into a glass vial and dry completely under a gentle stream of
. -
Reagent Addition: Add 50 µL of derivatization reagent (picolinic acid, 2-methyl-6-nitrobenzoic anhydride, and 4-dimethylaminopyridine dissolved in pyridine).
-
Incubation: Seal the vial and incubate at 80°C for exactly 60 minutes[5][6]. Note: Prolonged heating can cause autoxidation.
-
Extraction: Add 200 µL of hexane and 100 µL of water. Vortex vigorously. Validation Check: The presence of a sharp, visible phase separation confirms successful liquid-liquid extraction. Retain the upper organic (hexane) layer.
-
Analysis: Evaporate the organic layer, reconstitute in the LC-MS mobile phase, and inject. Validation Check: Monitor the specific precursor-to-product ion transitions for the picolinyl derivative to confirm successful synthesis[4].
Picolinyl ester derivatization pathway to enhance LC-MS/MS sensitivity.
FAQ 4: Preventing Product Loss During Post-Purification Concentration
Question: After pooling my pure HPLC fractions and evaporating the solvent, my recovery is low, and NMR shows new degradation peaks. Where is my product going?
Expert Insight & Causality: The allylic C7-hydroxyl is notoriously prone to autoxidation and dehydration when exposed to heat, light, and oxygen[3][6]. Furthermore, concentrating large volumes of acidic reverse-phase eluents (e.g., containing 0.1% TFA or formic acid) effectively concentrates the acid. As the water evaporates, the localized pH drops drastically, which catalyzes the dehydration of the C3 and C7 hydroxyls to form conjugated dienes.
Solution:
-
Neutralization: Neutralize fractions immediately upon collection using a weak volatile buffer (e.g., ammonium acetate) if acidic modifiers were used in the HPLC mobile phase.
-
Evaporation: Evaporate solvents under a gentle stream of inert Nitrogen (
) at temperatures strictly below 40°C. Never use a rotary evaporator with an ambient air bleed. -
Storage: Store the final lyophilized powder at -20°C in amber vials filled with argon to prevent autoxidation and ensure maximum recovery[1].
Table 2: Recommended HPLC Gradients for Oxysterol Purification
| Chromatography Phase | Column Type | Mobile Phase A | Mobile Phase B | Gradient Profile |
| Normal Phase (NP) | Bare Silica (5 µm) | Hexane | Isopropanol | Isocratic 8-10% B for 30 mins |
| Reverse Phase (RP) | C18 (1.9 - 3 µm) | Water + 0.1% Formic Acid | Acetonitrile/Methanol (1:3) | 50% B to 100% B over 20 mins |
References
-
MDPI. "Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality". mdpi.com.[Link]
-
NIH PMC. "Metabolism of oxysterols derived from nonenzymatic oxidation of 7-dehydrocholesterol in cells". nih.gov.[Link]
-
Türk Klinik Biyokimya Dergisi. "Analytical Validation of Mass Spectrometric Plasma Oxysterol Measurement". dergisi.org.[Link]
-
NIPH. "Highly sensitive quantification of key regulatory oxysterols in biological samples by LC-ESI-MS/MS". niph.go.jp.[Link]
-
Academia.edu. "LC–ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma samples of limited volume". academia.edu.[Link]
Sources
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of Cholest-5-ene-3,7,26-triol
Welcome to the technical support guide for the analysis of Cholest-5-ene-3,7,26-triol. This document is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of this and other related oxysterols. Here, we will delve into one of the most persistent challenges in bioanalysis: the matrix effect. Our goal is to provide you with not only troubleshooting steps but also a foundational understanding of why these effects occur and how to proactively mitigate them, ensuring the accuracy and reproducibility of your data.
Section 1: Understanding the Problem (FAQs)
This section addresses the fundamental questions surrounding Cholest-5-ene-3,7,26-triol and the analytical hurdles presented by matrix effects.
Q1: What is Cholest-5-ene-3,7,26-triol and why is its accurate quantification important?
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, also known as an oxysterol.[1] These molecules are not merely byproducts of cholesterol metabolism but are critical signaling molecules involved in various physiological and pathological processes, including lipid metabolism and bile acid synthesis.[2] For instance, specific oxysterols are being investigated as potential biomarkers for neurodegenerative diseases.[3] Given their low endogenous concentrations (pg/mL to ng/mL in human plasma) and significant biological roles, their precise and accurate quantification is paramount for understanding disease mechanisms and for the development of novel therapeutics.[4]
Q2: What are matrix effects and how do they specifically impact the analysis of oxysterols like Cholest-5-ene-3,7,26-triol?
A "matrix" refers to all the components in a sample other than the analyte of interest.[5] In bioanalysis, this includes a complex mixture of proteins, phospholipids, salts, and other endogenous substances.[6][7] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[6][8][9] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method.[8][10][11]
For oxysterols like Cholest-5-ene-3,7,26-triol, which are nonpolar and often present at low levels, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is common.[4][12] ESI is particularly susceptible to matrix effects, especially ion suppression caused by phospholipids, which are abundant in plasma and serum samples and can co-extract with the analytes of interest.[13] This can lead to underestimation of the true concentration, poor reproducibility, and a higher limit of quantification.[13]
Q3: What are the primary sources of matrix effects in common biological samples (e.g., plasma, serum)?
The primary culprits behind matrix effects in plasma and serum analysis are phospholipids.[13] These molecules are major components of cell membranes and have a tendency to co-extract with analytes during common sample preparation procedures like protein precipitation.[13] When they co-elute with the target analyte from the LC column, they compete for ionization in the ESI source, typically leading to significant signal suppression.[7][13] Other sources of interference include salts, proteins, and other endogenous metabolites that may be present at high concentrations.[6]
Section 2: Proactive Strategies for Mitigation (Pre-Analysis)
Effective mitigation of matrix effects begins with a robust sample preparation strategy. This section outlines how to choose the right techniques and internal standards to minimize interference before the sample is even introduced to the LC-MS system.
Q4: How do I choose the right sample preparation technique to minimize matrix effects?
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of your analyte.[14] While a simple "dilute-and-shoot" approach may be tempting for its speed, it is often insufficient for complex matrices and can lead to significant ion suppression.[5] The choice of technique depends on a balance between cleanliness, recovery, cost, and throughput.
Here is a comparison of common sample preparation techniques for oxysterol analysis:
| Technique | Principle | Effectiveness for Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol). | Poor to Moderate | Fast, simple, inexpensive. | Non-selective, significant matrix components (especially phospholipids) remain in the supernatant.[8] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Good | Effective at removing polar interferences like salts; can concentrate the analyte.[8] | Can be labor-intensive, requires larger volumes of organic solvents, may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent. | Excellent | Highly selective, provides the cleanest extracts, effectively removes phospholipids and other interferences.[8][10] | More expensive, requires method development, can be more time-consuming.[10] |
For the analysis of Cholest-5-ene-3,7,26-triol, Solid-Phase Extraction (SPE) is often the preferred method due to its superior ability to remove interfering phospholipids.[3][4] Specific SPE cartridges, such as those with C18 or hydrophilic-lipophilic balanced (HLB) sorbents, have been shown to be effective for oxysterol analysis.[4]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) and why is it critical for this analysis?
A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[15] It will therefore co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement.[5]
By adding a known amount of the SIL-IS to the sample at the very beginning of the sample preparation process, it can compensate for both analyte loss during extraction and for variability in ionization efficiency.[15] The final concentration is determined by the ratio of the analyte's signal to the SIL-IS's signal. This approach significantly improves the accuracy and precision of the quantification, especially when dealing with unavoidable matrix effects.[6][8] For the analysis of Cholest-5-ene-3,7,26-triol, using a deuterated analog (e.g., Cholest-5-ene-3,7,26-triol-d7) as an internal standard is highly recommended.[4][16][17]
Section 3: Troubleshooting Guide (Post-Analysis Issues)
Even with the best-laid plans, matrix effects can still manifest in your data. This section provides a systematic approach to identifying and addressing these issues when they arise.
Q6: My analyte signal is showing poor reproducibility between samples. How can I determine if this is due to matrix effects?
Poor reproducibility, particularly a high relative standard deviation (%RSD) in your quality control (QC) samples, is a classic sign of uncontrolled matrix effects.[13] The variability arises because the composition of the matrix can differ from sample to sample, leading to inconsistent ion suppression or enhancement.[10]
To investigate this, you can perform a post-extraction spike experiment . This involves comparing the analyte response in a sample extract that has been spiked with the analyte after the extraction process to the response of the analyte in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.[10][18]
Q7: I suspect ion suppression. What is a systematic way to confirm and quantify it?
The most direct and informative method to visualize and confirm ion suppression across your entire chromatographic run is the post-column infusion experiment .[14][19][20]
In this setup, a constant flow of your analyte standard is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source, using a T-junction.[19][21] This creates a stable, elevated baseline signal for your analyte. You then inject a blank, extracted matrix sample (e.g., an extract of plasma with no analyte). As components from the matrix elute from the column, any that cause ion suppression will result in a temporary drop in the stable baseline signal.[14][19] This allows you to see exactly where in the chromatogram ion suppression is occurring. If your analyte's retention time falls within one of these suppression zones, you have confirmed that its signal is being affected.[21]
Workflow for Troubleshooting Matrix Effects
Caption: A systematic workflow for identifying and mitigating matrix effects in LC-MS analysis.
Q8: My current sample cleanup is insufficient. What are the next steps to improve it?
If you have confirmed that matrix effects are the root cause of your issues, and chromatographic optimization is not sufficient, enhancing your sample cleanup is the next logical step.
-
Switching Extraction Methods: If you are using protein precipitation, moving to a more selective technique like liquid-liquid extraction (LLE) or, preferably, solid-phase extraction (SPE) will provide a significantly cleaner sample.[8][10]
-
Optimizing SPE: If you are already using SPE, you can further optimize the method. This could involve:
-
Testing different sorbents: Compare reverse-phase (e.g., C18), mixed-mode, or polymeric (e.g., HLB) sorbents to see which provides the best cleanup for your specific matrix.
-
Refining wash steps: Experiment with different wash solvents to remove interferences more effectively without eluting your analyte of interest.
-
Optimizing elution: Ensure your elution solvent is strong enough to recover your analyte completely but not so strong that it also elutes residual interferences.
-
-
Specialized Cleanup: For targeted removal of phospholipids, specialized techniques like HybridSPE-Phospholipid cartridges can be employed.[13]
Section 4: Protocols & Workflows
This section provides a detailed protocol for the post-column infusion experiment, a critical tool for diagnosing matrix effects.
Experimental Protocol: Post-Column Infusion for Matrix Effect Visualization
Objective: To qualitatively assess the presence and chromatographic location of ion-suppressing or enhancing components from an extracted sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-junction and necessary fittings
-
Analyte standard solution (e.g., 50 ng/mL of Cholest-5-ene-3,7,26-triol in mobile phase)
-
Blank matrix samples (e.g., human plasma)
-
All reagents and materials for your validated sample extraction protocol
Procedure:
-
System Setup: a. Plumb the T-junction between the outlet of your analytical column and the inlet of the mass spectrometer's ion source. b. Connect the syringe pump, containing your analyte standard solution, to the side arm of the T-junction. c. Set up your LC method as you would for a normal sample run. d. Set up your MS method to monitor the MRM transition of your analyte of interest.
-
Establishing a Stable Baseline: a. Begin the flow of the mobile phase from the LC pump. b. Start the syringe pump to infuse the analyte standard at a low, constant flow rate (e.g., 5-10 µL/min). c. Monitor the analyte's signal in the MS. You should observe a stable, elevated baseline once the system equilibrates.
-
Analysis: a. Prepare a blank matrix sample using your standard extraction protocol (e.g., perform an SPE extraction on a plasma sample that does not contain the analyte). b. Inject the prepared blank matrix extract onto the LC-MS system while the post-column infusion is running. c. Acquire data for the entire duration of the chromatographic run.
-
Data Interpretation: a. Examine the chromatogram of the infused analyte signal. b. A perfectly flat baseline would indicate a complete absence of matrix effects. c. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression . d. Any significant and reproducible rise in the baseline signal indicates a region of ion enhancement . e. Compare the retention time of your analyte from a standard injection with the locations of these suppression/enhancement zones. If there is an overlap, the matrix effect is impacting your quantification.
References
-
Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
-
Wang, Y., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(13), 3843–3849. [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]
-
Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 209-212. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. [Link]
-
Marcos, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 878-882. [Link]
-
Griffiths, W. J., et al. (2006). Discovering Oxysterols in Plasma: A Window on the Metabolome. Journal of Lipid Research, 47(8), 1849-1864. [Link]
-
van der Nagel, B. H., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Griffiths, W. J., et al. (2013). Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma. Free Radical Biology and Medicine, 59, 69-84. [Link]
-
ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma. [Link]
-
Yutuc, E., et al. (2021). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158999. [Link]
-
DeMuth, K., et al. (2021). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 62, 100067. [Link]
-
ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. [Link]
-
Stanford University Mass Spectrometry. (2012, May 8). Comparison of three platforms for absolute quantitation of oxysterols. [Link]
-
Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Crick, P. J., et al. (2020). Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry. Journal of Lipid Research, 61(1), 137-148. [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. [Link]
-
MDPI. (2024, December 25). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Agilent. (2019, March 7). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. [Link]
-
LIPID MAPS. (n.d.). A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Faeces by Isotope Dilu. [Link]
-
NRC Publications Archive. (2006, May 1). Ion suppression: a major concern in mass spectrometry. [Link]
-
ACS Publications. (2025, June 26). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. [Link]
-
Separation Science. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Mitropoulos, K. A., et al. (1974). The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 144(2), 363-371. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of cholest-7-ene-3,5,6 triol and.... [Link]
-
Smith, L. L., et al. (1973). The isolation of cholest-5-ene-3β,26-diol from human brain (Short Communication). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 326(3), 793-795. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sepscience.com [sepscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 12. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 16. Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Degradation of Cholest-5-ene-3,7,26-triol
Status: Operational Subject: Sample Preparation & Stability Protocol for 3β,7α/β,26-trihydroxycholest-5-ene Audience: Analytical Chemists, Lipidomic Researchers, Drug Development Scientists
The Stability Crisis: Why Your Analyte Disappears
Cholest-5-ene-3,7,26-triol (often referred to as 7,26-dihydroxycholesterol or 7,27-dihydroxycholesterol in mitochondrial nomenclature) is a high-risk analyte. Its structural fragility stems from the allylic hydroxyl group at Carbon-7 (C7) .
Unlike the relatively stable C3 or C26 hydroxyls, the C7-OH is adjacent to the
-
Dehydration (Acid-Catalyzed): In acidic conditions or high heat, the C7-OH eliminates water to form cholesta-3,5-diene-26-ol or cholesta-4,6-diene-26-ol . This results in peak broadening and signal loss.
-
Autoxidation (Radical-Mediated): The C7 position is a target for free radicals. If not protected, the molecule can oxidize further to 7-keto-26-hydroxycholesterol , or conversely, high levels of endogenous cholesterol in your sample can autoxidize during prep to form artifactual 7-OH species, leading to false positives.
The "Gold Standard" Preservation Protocol
The following workflow is designed as a self-validating system. Every step counteracts a specific degradation mechanism.
Phase A: Sample Collection (The "Golden Hour")
-
Matrix: Plasma, Serum, or Tissue Homogenate.
-
Immediate Action: You must arrest radical propagation immediately upon collection.
-
Add Antioxidant: Butylated Hydroxytoluene (BHT) at 50 µg/mL final concentration.
-
Add Chelator: EDTA (Disodium salt) at 1 mg/mL to sequester transition metals (Fe²⁺/Cu²⁺) that catalyze Fenton chemistry.
-
Atmosphere: Flush headspace with Argon or Nitrogen immediately.
-
Phase B: Extraction & Purification (The "Cold" Chain)
-
Method: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Critical Constraint: Avoid Hot Saponification.
-
Traditional Method: Heating at 60°C+ with KOH. DO NOT DO THIS. It dehydrates the C7-OH.
-
Recommended Method:Cold Saponification (room temp, overnight under Argon) or Enzymatic Hydrolysis (Cholesterol Esterase).
-
Step-by-Step Workflow:
| Step | Action | Rationale |
| 1 | Protein Precipitation | Add ice-cold Ethanol/Methanol (containing BHT) to plasma (ratio 3:1). Vortex. |
| 2 | Cholesterol Removal | Pass supernatant through a C18 SPE cartridge . Elute oxysterols selectively. |
| 3 | Derivatization (Optional) | Use Girard P (GP) or Picolinic Acid . |
| 4 | Reconstitution | Dissolve residue in MeOH/Water (50:50). |
Troubleshooting & FAQs
Q1: I see a "split peak" for my triol in the chromatogram. Is my column failing?
Diagnosis: Likely Isomerization , not column failure. Root Cause: The 7-OH group can isomerize between the
andconfigurations (epimerization) or dehydrate. Solution: Check your pH.[1] Ensure your mobile phase is not overly acidic (keep pH > 3.0). If using SPE, ensure the elution solvent was not acidified.
Q2: My control samples (healthy plasma) are showing suspiciously high levels of 3,7,26-triol.
Diagnosis: Artifactual Formation (The "Cholesterol Effect"). Root Cause: Endogenous cholesterol oxidized ex vivo during your benchwork, creating synthetic 7-OH-cholesterol species that mimic your analyte. Validation: Run a "Blank" spiked with pure Cholesterol (no triol). If you detect the triol, your prep is causing oxidation. Fix: Increase BHT concentration and strictly use Argon purging. Perform SPE cleanup before any drying steps.
Q3: Can I use GC-MS instead of LC-MS?
Diagnosis: High Risk. Reasoning: GC-MS requires high temperatures (250°C+) at the injection port. This thermally degrades the unstable triol into dienes. Workaround: If you must use GC-MS, you are required to derivatize both the hydroxyls (TMS-ether) and potentially the double bond to prevent thermal elimination. LC-MS/MS (ESI) is strongly preferred.
Q4: My signal intensity drops 50% after the sample sits in the autosampler for 12 hours.
Diagnosis: Solvent-Induced Instability. Root Cause: Protic solvents (methanol/water) can promote slow isomerization over time at room temperature. Fix: Keep the autosampler at 4°C . If possible, derivatize with Girard P reagent; the hydrazone derivative is significantly more stable in solution than the free triol.
Visualizing the Pathways
Diagram 1: The Degradation Trap
This diagram illustrates how the target analyte is lost to dehydration or masked by artifacts.
Caption: Pathways leading to analyte loss (yellow) or false positive interference (red).
Diagram 2: The Optimized Workflow
The logic flow for maximum recovery and stability.
Caption: Step-by-step protocol emphasizing early stabilization and cholesterol removal.
References
-
Griffiths, W. J., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA).
-
BenchChem Technical Support. (2025). Preventing auto-oxidation of 7-Hydroxycholesterol during sample preparation and analysis.[2][3]
-
McDonald, J. G., et al. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
-
Mitropoulos, K. A., et al. The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids.[4]
-
Creative Proteomics. Protocol for Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alleviating Redox Imbalance Enhances 7-Dehydrocholesterol Production in Engineered Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 4. The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Profiling of Cholest-5-ene-3,7,26-triol and Key Oxysterols: A Mechanistic and Analytical Guide
Executive Summary: The Oxysterol Landscape
Oxysterols are oxygenated derivatives of cholesterol that serve as critical signaling molecules, lipid transport regulators, and metabolic intermediates. While historically viewed merely as byproducts of cholesterol catabolism, modern lipidomics has redefined them as potent ligands for nuclear receptors (e.g., LXR, ER) and G-protein coupled receptors (e.g., EBI2).
This guide provides an objective, data-driven comparison between Cholest-5-ene-3,7,26-triol (commonly referred to as 3β,7α,26-trihydroxycholesterol or 7α,27-dihydroxycholesterol) and other prominent oxysterols, including 25-hydroxycholesterol (25-HC), 27-hydroxycholesterol (27-HC), 7α-hydroxycholesterol (7α-HC), and 7-ketocholesterol (7-KC). By understanding their divergent biosynthetic pathways, receptor affinities, and analytical vulnerabilities, researchers can better design targeted therapeutics for metabolic, autoimmune, and neurodegenerative diseases.
Mechanistic Framework & Biosynthetic Routing
To understand the unique biological niche of Cholest-5-ene-3,7,26-triol [1], we must first map the enzymatic bifurcation of cholesterol.
Cholest-5-ene-3,7,26-triol sits at the crucial intersection of the classic (neutral) and acidic (alternative) bile acid synthesis pathways. It acts as a metabolic sink for 27-HC, preventing the toxic accumulation of 27-HC in extrahepatic tissues. It is generated via two primary routes:
-
The Acidic Route: Cholesterol is hydroxylated by CYP27A1 to 27-HC, which is subsequently hydroxylated at the 7α-position by CYP7B1 (oxysterol 7α-hydroxylase) [2].
-
The Classic Route: Cholesterol is hydroxylated by CYP7A1 to 7α-HC[3], which is then hydroxylated at the 26/27 position by CYP27A1.
Once formed, Cholest-5-ene-3,7,26-triol is rapidly converted by HSD3B7 into 7α,26-dihydroxy-4-cholesten-3-one, ultimately yielding chenodeoxycholic acid (CDCA) [4].
Fig 1: Biosynthetic routing of cholesterol into distinct oxysterol signaling and metabolic pathways.
Comparative Profiling: Cholest-5-ene-3,7,26-triol vs. Alternatives
The table below synthesizes the quantitative and qualitative differences between these structurally similar but functionally divergent lipids.
| Oxysterol | Primary Synthesizing Enzyme(s) | Receptor / Target Affinity | Primary Biological Function | Pathological Implication of Dysregulation |
| Cholest-5-ene-3,7,26-triol | CYP7B1, CYP27A1 | EBI2 (GPR183) ligand, LXR (weak) | Intermediate in acidic bile acid synthesis; immune cell migration | Spastic Paraplegia 5A (CYP7B1 defect); Cerebrotendinous Xanthomatosis [5] |
| 27-Hydroxycholesterol | CYP27A1 | LXR (agonist), ER (antagonist/SERM) | Extrahepatic cholesterol efflux; estrogen modulation | Breast cancer progression; Atherosclerosis |
| 25-Hydroxycholesterol | CH25H | INSIG (binds), LXR (agonist) | Potent antiviral response; suppresses cholesterol synthesis | Autoimmune exacerbation; Neuroinflammation[6] |
| 7α-Hydroxycholesterol | CYP7A1 | Precursor molecule | Rate-limiting step in classic BA synthesis | Liver disease; Familial Hypercholesterolemia |
| 7-Ketocholesterol | Non-enzymatic (ROS) | Scavenger Receptors (CD36) | Induces apoptosis and foam cell formation | Atherosclerosis; Macular degeneration |
Data Interpretation Note: While 25-HC and 27-HC are potent terminal signaling molecules, Cholest-5-ene-3,7,26-triol is highly transient. Its physiological concentration in healthy human plasma is extremely low (~3.4 nM) [7] because it is rapidly metabolized by HSD3B7. Accumulation of this triol is a direct biomarker for downstream enzymatic blockades (e.g., HSD3B7 deficiency in congenital bile acid synthesis defects).
Self-Validating Experimental Methodologies
As an application scientist, I frequently observe laboratories failing to quantify oxysterols accurately due to artifactual oxidation (where atmospheric oxygen and sample handling convert baseline cholesterol into 7-KC or 7α-HC). The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Protocol A: Artifact-Free LC-ESI-MS/MS Quantification of Oxysterols
This protocol utilizes cold-ethanol precipitation rather than harsh saponification or heat, preserving the endogenous state of Cholest-5-ene-3,7,26-triol and preventing the artifactual generation of 7-oxidized sterols [8].
Step-by-Step Methodology:
-
Sample Aliquoting & Spiking (The Control Step):
-
Aliquot 100 µL of plasma into a pre-chilled glass vial.
-
Crucial Causality: Immediately spike with 10 µL of deuterated internal standards (e.g., d7-Cholest-5-ene-3,7,26-triol, d6-25-HC) and d7-Cholesterol .
-
Self-Validation: The d7-Cholesterol serves as an artifact monitor. If you detect d7-7α-HC or d7-7-KC in your final MS run, your extraction conditions caused auto-oxidation, and the run must be discarded.
-
-
Cold Protein Precipitation:
-
Add 1 mL of absolute ethanol (pre-chilled to -20°C) containing 0.1% BHT (butylated hydroxytoluene).
-
Why BHT? BHT acts as a radical scavenger, halting lipid peroxidation during extraction.
-
-
Centrifugation:
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash with 10% methanol in water to remove hydrophilic interferents.
-
Elute oxysterols with 100% acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 50 µL of methanol.
-
Inject onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI mode (Multiple Reaction Monitoring - MRM).
-
Protocol B: In Vitro CYP7B1 Enzymatic Activity Assay
To study the conversion of 27-HC to Cholest-5-ene-3,7,26-triol, an in vitro microsomal assay is required.
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl2, and 0.5 mg/mL human liver microsomes (or recombinant CYP7B1).
-
-
Substrate Introduction:
-
Add 27-HC (dissolved in ethanol) to a final concentration of 10 µM. Ensure the final ethanol concentration does not exceed 1% v/v to prevent enzyme denaturation.
-
-
Initiation & Incubation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Why a regenerating system? CYP enzymes require a continuous supply of reducing equivalents. Direct addition of NADPH degrades rapidly at 37°C, leading to non-linear reaction kinetics.
-
-
Termination:
-
After 20 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard (d7-Cholest-5-ene-3,7,26-triol).
-
-
Analysis:
-
Centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS (as described in Protocol A) to quantify the formation of Cholest-5-ene-3,7,26-triol.
-
Conclusion & Strategic Applications
When selecting an oxysterol for study, the biological context is paramount.
-
Use 25-HC when investigating acute innate immune responses and viral entry inhibition.
-
Use 27-HC when studying cholesterol efflux, atherosclerosis, or estrogen-receptor-driven oncology models.
-
Focus on Cholest-5-ene-3,7,26-triol when mapping the acidic bile acid pathway, investigating neurodegenerative conditions linked to CYP7B1 mutations (like Spastic Paraplegia 5), or assessing EBI2-mediated immune cell chemotaxis.
By employing rigorous, artifact-free analytical techniques, researchers can confidently delineate the subtle, yet profound, metabolic shifts governed by these oxygenated lipids.
References
-
PubChem. (2025). 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985. National Center for Biotechnology Information.[Link]
-
GeneCards. (2026). CYP7B1 Gene - Cytochrome P450 Family 7 Subfamily B Member 1. Weizmann Institute of Science.[Link]
-
GeneCards. (2026). CYP7A1 Gene - Cytochrome P450 Family 7 Subfamily A Member 1. Weizmann Institute of Science.[Link]
-
Tuscany Diet. (2016). Bile salts: structure, function, synthesis, enterohepatic circulation. [Link]
-
NP-MRD. (2022). Showing NP-Card for 7alpha,27-Dihydroxycholesterol (NP0087482). Natural Products Magnetic Resonance Database.[Link]
-
Ratna Karuna et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 99(Pt B), 131-138.[Link]
A Senior Application Scientist's Guide to the Validation of Cholest-5-ene-3,7,26-triol as a Novel Biomarker
For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. Among the myriad of endogenous molecules, oxysterols—oxidized derivatives of cholesterol—have emerged as critical signaling molecules and potential indicators of metabolic and degenerative diseases. This guide provides an in-depth technical roadmap for the validation of a lesser-known oxysterol, Cholest-5-ene-3,7,26-triol, as a putative biomarker. Drawing upon established methodologies for related compounds, we will explore the biochemical rationale, analytical validation strategies, and a framework for comparative analysis.
The Biochemical Rationale: Why Investigate Cholest-5-ene-3,7,26-triol?
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, positioning it within a class of molecules with significant biological activity.[1] While direct research on this specific triol is nascent, the well-documented roles of structurally similar oxysterols provide a compelling a priori reason for its investigation.
Many trihydroxysterols are implicated in a range of pathologies, including neurodegenerative diseases, cancers, and atherosclerosis.[2][3] For instance, cholestane-3β,5α,6β-triol (CT), another trihydroxylated oxysterol, is a recognized, albeit not entirely specific, biomarker for Niemann-Pick disease type C, a neurodegenerative disorder.[4] Furthermore, CT has been shown to have neuroprotective effects and to induce inflammatory responses and cancer cell death.[2][5]
The hydroxylation at the C7 and C26 positions in Cholest-5-ene-3,7,26-triol is particularly noteworthy. 26-hydroxycholesterol is a known intermediate in the alternative "acidic" pathway of bile acid synthesis.[6] Alterations in bile acid metabolism have been linked to dementia risk, suggesting that intermediates in this pathway could serve as valuable biomarkers.[7] The 7α-hydroxylation is a key regulatory step in the classic "neutral" pathway of bile acid synthesis. The presence of both hydroxyl groups suggests Cholest-5-ene-3,7,26-triol may be a key node in cholesterol metabolism.
Postulated Metabolic Pathway and Signaling Role
The metabolic pathway of Cholest-5-ene-3,7,26-triol is likely initiated by cholesterol hydroxylation, although the specific cytochrome P450 enzymes involved require elucidation. Based on known oxysterol metabolism, a plausible pathway can be hypothesized.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal cholesterol metabolism linked to dementia risk [alzheimers.gov]
A Comparative Guide to the Biological Activities of Cholest-5-ene-3,7,26-triol and 27-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cholesterol metabolism, oxysterols have emerged as critical signaling molecules, extending their influence far beyond their traditional roles as mere metabolic intermediates. Among these, 27-hydroxycholesterol (27-HC) has been extensively studied, revealing a multifaceted character as both a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist. In contrast, Cholest-5-ene-3,7,26-triol, a downstream metabolite of 27-HC, is primarily recognized for its position in the acidic pathway of bile acid synthesis. This guide provides an in-depth, objective comparison of the biological activities of these two pivotal oxysterols, supported by experimental data and methodologies, to aid researchers in navigating their distinct and overlapping functions.
Biosynthesis: A Tale of Two Hydroxylations
The generation of both 27-HC and Cholest-5-ene-3,7,26-triol is a testament to the precise enzymatic machinery governing cholesterol catabolism. Their synthesis is sequential, highlighting a direct precursor-product relationship.
27-Hydroxycholesterol (27-HC): The journey begins with cholesterol, which is converted to 27-HC by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene . This enzyme catalyzes the hydroxylation of the sterol side chain at position 27.[1] The expression of CYP27A1 is widespread across various tissues, underscoring the systemic importance of 27-HC production.[1]
Cholest-5-ene-3,7,26-triol: This tri-hydroxylated oxysterol is subsequently formed from 27-HC through the action of oxysterol 7α-hydroxylase , the protein product of the CYP7B1 gene .[2][3] This enzyme introduces a hydroxyl group at the 7α position of the steroid nucleus.[2][3] The expression of CYP7B1 in tissues such as the liver and brain points to its crucial role in steroid metabolism and bile acid synthesis.[4][5]
Caption: Biosynthetic pathway from cholesterol to Cholest-5-ene-3,7,26-triol.
Comparative Biological Activities
While intricately linked through their biosynthesis, the biological activities of 27-HC and Cholest-5-ene-3,7,26-triol appear to diverge, with 27-HC demonstrating a broader range of receptor-mediated signaling.
| Feature | 27-Hydroxycholesterol | Cholest-5-ene-3,7,26-triol |
| Primary Function | Endogenous SERM, LXR agonist, key regulator of cholesterol homeostasis.[6] | Intermediate in the acidic pathway of bile acid synthesis.[7] |
| Receptor Targets | Estrogen Receptors (ERα, ERβ), Liver X Receptors (LXRα, LXRβ).[6][8] | Primarily acts as a substrate for further enzymatic conversion; direct, high-affinity receptor binding is not well-documented. |
| Role in Cholesterol Homeostasis | Activates LXR, promoting reverse cholesterol transport.[9][10] | Contributes to the elimination of cholesterol through its conversion into bile acids.[7] |
| Role in Cancer | Promotes the proliferation of ER-positive breast cancer cells.[6][11] | No direct evidence of a role in cancer proliferation; its formation is part of a catabolic pathway. |
| Role in Neurobiology | Can cross the blood-brain barrier and modulate neuronal function through ERα.[12] | Its precursor, 27-HC, and downstream bile acids have neurological effects, but its specific role is less defined. |
27-Hydroxycholesterol: The Modulator
27-HC stands out as a potent signaling molecule with well-defined interactions with nuclear receptors.
-
Selective Estrogen Receptor Modulator (SERM): 27-HC binds to both ERα and ERβ and can exert both estrogenic and anti-estrogenic effects depending on the target tissue and gene.[6] This dual activity has significant implications in hormone-dependent pathologies. For instance, in breast cancer cells, 27-HC has been shown to stimulate proliferation, highlighting a potential link between hypercholesterolemia and breast cancer risk.[6][11]
-
Liver X Receptor (LXR) Agonist: As an LXR agonist, 27-HC plays a pivotal role in maintaining cholesterol homeostasis.[9][10] Activation of LXRs by 27-HC induces the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, facilitating the efflux of cholesterol from peripheral cells to the liver for excretion.[9][10]
Cholest-5-ene-3,7,26-triol: The Intermediate
The primary and currently understood function of Cholest-5-ene-3,7,26-triol is as a crucial intermediate in the acidic pathway of bile acid synthesis.[7] Following its formation from 27-HC, it undergoes further enzymatic modifications to ultimately be converted into bile acids, which are essential for the digestion and absorption of dietary fats and for cholesterol elimination.[7] While it is an important signaling molecule in the broader context of metabolic pathways, there is limited evidence to suggest it has potent, direct activity on nuclear receptors in a manner similar to 27-HC.[13] Its biological significance appears to be intrinsically tied to its role as a substrate in a catabolic cascade.
Experimental Protocols
To aid researchers in the functional characterization of these oxysterols, we provide the following validated experimental workflows.
Experimental Workflow: Assessing Nuclear Receptor Activation
Caption: Workflow for a luciferase reporter assay to measure LXR activation.
Protocol 1: Liver X Receptor (LXR) Activation Assay using a Dual-Luciferase Reporter System
This protocol is designed to quantify the ability of 27-HC and Cholest-5-ene-3,7,26-triol to activate LXR.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, transfect the cells using a suitable transfection reagent. The transfection mix should contain a firefly luciferase reporter plasmid under the control of an LXR response element (LXRE), an expression plasmid for human LXRα or LXRβ, and a Renilla luciferase plasmid for normalization.[14][15][16]
-
-
Oxysterol Treatment:
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Protocol 2: Analysis of LXR Target Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol assesses the downstream effects of LXR activation by measuring the expression of target genes.
-
Cell Culture and Treatment:
-
Plate human monocytic cells (e.g., THP-1) in 6-well plates and differentiate into macrophages.
-
Treat the differentiated macrophages with 27-HC, Cholest-5-ene-3,7,26-triol, or a positive control for 24 hours.[18]
-
-
RNA Isolation and cDNA Synthesis:
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.[21]
-
Concluding Remarks
The comparison between Cholest-5-ene-3,7,26-triol and 27-hydroxycholesterol reveals a fascinating interplay between a potent, pleiotropic signaling molecule and its downstream metabolic intermediate. While 27-HC actively modulates key cellular processes through its engagement with estrogen and liver X receptors, the primary role of Cholest-5-ene-3,7,26-triol appears to be within the confines of the bile acid synthesis pathway. For researchers in drug development, this distinction is critical. Targeting the synthesis or activity of 27-HC holds therapeutic potential for a range of conditions, from breast cancer to metabolic disorders. Conversely, modulating the levels of Cholest-5-ene-3,7,26-triol might offer a more focused approach to influencing bile acid production and cholesterol elimination. A thorough understanding of their distinct biological activities is paramount for the rational design of novel therapeutic strategies targeting cholesterol metabolism.
References
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Björkhem, I. (2002). Oxysterols. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(5), 734–742. [Link]
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Björkhem, I. (2002). Do oxysterols control cholesterol homeostasis? The Journal of Clinical Investigation, 110(6), 725-730. [Link]
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DuSell, C. D., et al. (2008). 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator. Molecular Endocrinology, 22(1), 65-77. [Link]
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The Medical Biochemistry Page. (2026, February 13). Bile Acid Synthesis, Metabolism, and Biological Functions. [Link]
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Rudling, M. (1999). The Role of Oxysterols in Cholesterol Homeostasis. Nutrition Reviews, 57(6), 196-198. [Link]
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Griffiths, W. J., & Wang, Y. (2021). Sterols, Oxysterols, and Accessible Cholesterol: Signalling for Homeostasis, in Immunity and During Development. Frontiers in Physiology, 12, 791852. [Link]
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Pikuleva, I. A. (2006). Mechanisms of oxysterol-induced disease: insights from the biliary system. American Journal of Physiology-Gastrointestinal and Liver Physiology, 291(5), G761-G768. [Link]
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Li, T., & Chiang, J. Y. (2012). The acidic pathway of bile acid synthesis: Not just an alternative pathway. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(6), 838-845. [Link]
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Norlin, M., & Wikvall, K. (2009). CYP7B1 (cytochrome P450, family 7, subfamily B, polypeptide 1). Atlas of Genetics and Cytogenics in Oncology and Haematology. [Link]
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Simigdala, N., et al. (2022). 27-Hydroxycholesterol, The Estrogen Receptor Modulator, Alters DNA Methylation in Breast Cancer. Frontiers in Oncology, 12, 843618. [Link]
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Russell, D. W. (2009). CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions. Journal of Biological Chemistry, 284(43), 29133-29137. [Link]
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Madak-Erdogan, Z., et al. (2018). 27-Hydroxycholesterol Is an Estrogen Receptor β–Selective Negative Allosteric Modifier of 17β-Estradiol Binding. Endocrinology, 159(7), 2636–2648. [Link]
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Park, S., et al. (2018). Estrogen Receptor Beta-Mediated Modulation of Lung Cancer Cell Proliferation by 27-Hydroxycholesterol. Houston, TX: University of Houston. [Link]
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Xu, Y., et al. (2021). 27-Hydroxycholesterol Acts on Estrogen Receptor α Expressed by POMC Neurons in the Arcuate Nucleus to Modulate Feeding Behavior. DigitalCommons@TMC. [Link]
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UniProt. (2002, February 11). CYP7B1 - Cytochrome P450 7B1 - Homo sapiens (Human). [Link]
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Wu, Z., et al. (1999). Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1. The Journal of Steroid Biochemistry and Molecular Biology, 71(1-2), 45-55. [Link]
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Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal, 4, 1-9. [Link]
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Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal, 4, 1-9. [Link]
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Paterniti, R., et al. (2008). Activation of Liver X Receptors Promotes Neuroprotection and Reduces Brain Inflammation in Experimental Stroke. Circulation, 118(12), 1250-1259. [Link]
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Geyeregger, R., et al. (2012). Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes. PLoS ONE, 7(11), e48738. [Link]
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Schuster, D., et al. (2011). Identification of Novel Liver X Receptor Activators by Structure-Based Modeling. Journal of Medicinal Chemistry, 54(11), 3797-3808. [Link]
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Ramirez-Sanchez, C., et al. (2025). Bioactive Glycosylated Flavonoids Exhibiting LXR Agonist Activity from a Lauraceae Colombian Species. Molecules, 30(21), 4867. [Link]
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York, A. G., et al. (2018). Oxysterol restraint of cholesterol synthesis prevents AIM2 inflammasome activation. Cell, 173(5), 1117-1131.e15. [Link]
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Gamba, P., et al. (2021). Quantification of oxysterols and gene expression analysis of the enzymes involved in cholesterol oxidation. ResearchGate. [Link]
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Corasaniti, M. T., et al. (2025). Intestinal Activation of LXRα Counteracts Metabolic-Associated Steatohepatitis Features in Mice. International Journal of Molecular Sciences, 26(8), 4349. [Link]
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Kuang, J., et al. (2018). An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research. PLoS ONE, 13(5), e0196438. [Link]
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Das, A., et al. (2023). Modulated protein-sterol interactions drive oxysterol-induced impaired CXCR4 signalling. bioRxiv. [Link]
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GSRS. (n.d.). CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)-. [Link]
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Reactome. (n.d.). triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one. [Link]
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Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 130(2), 363-371. [Link]
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Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 130(2), 363-371. [Link]
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Chen, Y., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Molecules, 29(8), 1774. [Link]
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A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity with Cholest-5-ene-3,7,26-triol
Introduction: The Challenge of Specificity in Oxysterol Research
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, part of a class of molecules known as oxysterols.[1][2] These molecules are not merely metabolic intermediates in the formation of bile acids but are critical signaling molecules that regulate a wide array of cellular processes.[3][4][5] Oxysterols are known to modulate the activity of nuclear receptors like Liver X Receptors (LXRs), influence inflammatory responses, and play a role in cholesterol homeostasis.[3][6] Given their involvement in diseases ranging from inflammatory bowel disease to neurodegenerative disorders, the ability to accurately detect and quantify specific oxysterols is paramount for advancing research and therapeutic development.[7][8]
However, the structural similarity among different oxysterols presents a significant analytical challenge, particularly for immunoassays.[9] An antibody developed against one oxysterol may exhibit significant cross-reactivity with other, structurally related family members, leading to inaccurate quantification and misinterpretation of biological data. It is estimated that the life sciences sector loses a substantial amount of resources annually due to poor antibody quality, underscoring the critical need for rigorous validation.[10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the cross-reactivity of antibodies intended for the detection of Cholest-5-ene-3,7,26-triol. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating system of analysis. The goal is to empower researchers to select and validate antibodies with the highest degree of specificity for their intended application.
Pillar 1: Foundational Principles of Antibody Validation for Small Molecules
Before embarking on experimental comparisons, it is crucial to understand the core principles of antibody validation. For small molecules (haptens) like Cholest-5-ene-3,7,26-triol, the definition of the target is paramount.[11] The immunogen's chemical structure, including the linker used to conjugate it to a carrier protein, will profoundly influence the resulting antibody's specificity.
An antibody's performance is defined by several key parameters:
-
Specificity: The ability to discriminate between the target antigen and other structurally similar molecules.[10] Low specificity leads to false-positive signals.
-
Affinity: The strength of the binding interaction between the antibody and the antigen.[10] High-affinity antibodies are generally required for sensitive detection, especially for low-abundance targets.[12]
-
Selectivity: The ability of the antibody to bind the target antigen in a complex mixture of other molecules, such as a cell lysate or serum.[10]
-
Reproducibility: The consistency of results between different experiments and different batches of the antibody.
The International Working Group for Antibody Validation has outlined several "pillars" for validation, which, while designed for protein targets, offer a valuable conceptual framework.[13][14] For small molecules, we adapt these principles to focus on competitive inhibition and orthogonal methods .
Pillar 2: Experimental Design for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential for a robust assessment of antibody cross-reactivity. No single technique can provide a complete picture. We recommend a tiered workflow that moves from high-throughput screening to in-depth kinetic analysis.
Caption: Workflow for assessing antibody cross-reactivity.
Experimental Protocols & Methodologies
A. Competitive ELISA for Cross-Reactivity Profiling
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for screening an antibody against a panel of potential cross-reactants.[15] The principle relies on the competition between a fixed amount of immobilized antigen (or antigen-conjugate) and the free analyte in a sample for a limited number of antibody binding sites.
Causality Behind the Method: This format is particularly useful for small molecules where creating a "sandwich" with two antibodies is not possible.[15][16] By measuring the decrease in signal as the concentration of a competing free lipid increases, we can determine the antibody's relative affinity for different molecules. A potent competitor (i.e., one that causes a signal decrease at low concentrations) indicates high cross-reactivity.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a Cholest-5-ene-3,7,26-triol-protein conjugate (e.g., -BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The choice of conjugate is critical; it must present the hapten in a way that is recognizable by the antibody.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS-T) to each well to prevent non-specific binding.[17]
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard (Cholest-5-ene-3,7,26-triol) and potential cross-reactants (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol, cholesterol) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free lipid.
-
-
Plate Incubation:
-
Wash the coated-and-blocked plate three times with wash buffer.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.[15]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves. The IC50 value (the concentration of competitor that inhibits 50% of the maximal signal) is determined for each compound. The percent cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of Cholest-5-ene-3,7,26-triol / IC50 of Competitor) x 100
Caption: The principle of competitive ELISA for small molecules.
B. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics (association and dissociation rates).[18][19] This method is invaluable for distinguishing subtle differences in binding strength that may not be apparent in endpoint assays like ELISA.[19]
Causality Behind the Method: For small molecule analysis, SPR offers a direct measure of the binding interaction.[12][20] By immobilizing the antibody and flowing the small molecule analyte over the sensor surface, we can precisely measure the on-rate (ka), off-rate (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.
Step-by-Step Protocol:
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the antibody (e.g., Antibody A) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. A higher surface density is generally needed when there is a large molecular weight difference between the ligand (antibody) and the analyte (oxysterol).[20]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection & Binding Measurement:
-
Prepare a series of precise dilutions of Cholest-5-ene-3,7,26-triol and potential cross-reactants in running buffer (e.g., HBS-EP+). Due to the limited solubility of oxysterols, the running buffer may need to be supplemented with a small percentage of DMSO (e.g., 1-5%).[20]
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the resonance angle (measured in Response Units, RU) in real-time. The "association" phase occurs during injection, and the "dissociation" phase begins when the injection stops and only running buffer flows over the surface.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove all bound analyte without denaturing the immobilized antibody. This step is critical for obtaining reproducible results across multiple cycles.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis yields the kinetic constants ka (association rate), kd (dissociation rate), and the affinity constant Kd.
-
C. Lipid-Binding Assay (Dot Blot)
A dot blot, or "Fat Blot," is a simple, qualitative method to assess if an antibody can bind to the target lipid immobilized on a membrane.[21] It is a useful orthogonal method to confirm binding observed in solution-based assays.
Causality Behind the Method: This technique directly tests the antibody's ability to recognize the lipid in a non-conjugated form. It helps validate that the binding is to the oxysterol itself and not an artifact of the protein conjugate used in the ELISA.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Carefully spot 1-2 µL of Cholest-5-ene-3,7,26-triol and other oxysterols (dissolved in a volatile solvent like chloroform/methanol) directly onto a nitrocellulose membrane in serial dilutions. Also include a negative control spot (e.g., cholesterol, solvent only).
-
Allow the solvent to evaporate completely.
-
-
Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 3% fatty-acid-free BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent the antibody from binding non-specifically to the membrane.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[17]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]
-
-
Secondary Antibody Incubation & Detection:
Comparative Data Summary
To effectively compare antibody candidates, all quantitative data should be summarized in a clear, structured table. The following is a representative example comparing two hypothetical antibodies against Cholest-5-ene-3,7,26-triol.
| Parameter | Antibody A | Antibody B | Commentary |
| Target Antigen | Cholest-5-ene-3,7,26-triol | Cholest-5-ene-3,7,26-triol | Both antibodies were raised against the target antigen. |
| Immunogen | Target-KLH Conjugate | Target-BSA Conjugate | Difference in carrier protein may influence epitope presentation. |
| IC50 (Competitive ELISA) | 2.5 ng/mL | 15.0 ng/mL | Antibody A shows significantly higher sensitivity for the target. |
| Affinity (Kd) by SPR | 0.5 nM | 8.2 nM | SPR confirms Antibody A has a ~16-fold higher affinity. |
| Cross-Reactivity (ELISA) | |||
| vs. 27-Hydroxycholesterol | 8% | 45% | Antibody A is highly specific; Antibody B shows significant cross-reactivity. |
| vs. 25-Hydroxycholesterol | < 1% | 22% | Antibody B would likely overestimate the target in samples containing 25-HC. |
| vs. 7α-Hydroxycholesterol | 15% | 60% | The 7α-hydroxyl group appears to be a key epitope for Antibody B. |
| vs. Cholesterol | < 0.1% | < 0.1% | Both antibodies show negligible binding to the parent cholesterol molecule. |
| Dot Blot Performance | Strong signal with target | Moderate signal with target | Both antibodies bind the immobilized lipid, confirming target recognition. |
| Recommended Use | Quantitative analysis, specific detection | General screening, where high specificity is not critical | Antibody A is the superior choice for most research applications. |
Conclusion and Best Practices
The rigorous, multi-faceted validation of antibodies against small molecules like Cholest-5-ene-3,7,26-triol is not an optional step but a mandatory prerequisite for generating reliable and reproducible data.[23][24] This guide demonstrates a systematic approach to comparing antibody performance, moving from high-throughput screening to detailed kinetic analysis and orthogonal validation.
Key Takeaways for the Researcher:
-
Never Trust, Always Verify: Do not assume an antibody is specific to its target, even if stated on the datasheet. Validation must be performed in the context of your specific application and sample type.[11][23]
-
Use Orthogonal Methods: Relying on a single technique is insufficient. Combining a solution-based method like competitive ELISA with a kinetic analysis like SPR and a solid-phase assay like a dot blot provides a much higher degree of confidence.
-
Profile Against a Panel: Cross-reactivity is not a "yes or no" question. It is a quantitative measure that should be assessed against a panel of the most likely and biologically relevant related molecules.
-
Document Everything: Meticulously record the antibody supplier, catalog number, and lot number for every experiment. Batch-to-batch variability can be a significant source of irreproducibility.
By adopting this validation framework, researchers can confidently select antibodies that are truly fit-for-purpose, enhancing the scientific integrity and impact of their work in the complex and exciting field of oxysterol biology.
References
- Cusabio. (n.d.). How to Validate An Antibody?.
- Schümann, J., et al. (2018). Ten Basic Rules of Antibody Validation. PMC.
- Hello Bio. (n.d.). Antibody Validation Guide.
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- Abcam. (n.d.). Sandwich ELISA protocol.
- Jackson ImmunoResearch. (2023). An Introduction to Surface Plasmon Resonance.
- Bitesize Bio. (2026). Antibody Validation Protocols - How To Choose The Most Appropriate.
- NeoBiotechnologies. (2024). Guide to Antibody Validation Techniques.
- Clinivex. (n.d.). (3β,α,25R)-Cholest-5-ene-3,7,26-triol.
- United States Biological. (n.d.). (3β,α,25R)-Cholest-5-ene-3,7,26-triol - Data Sheet.
- MBL Life Science. (n.d.). The principle and method of ELISA.
- Lim, S., et al. (n.d.). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC.
- Cell Signaling Technology. (n.d.). Overview of Enzyme-Linked Immunosorbent Assay (ELISA).
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- Springer Nature Experiments. (n.d.). Lipid-Binding Analysis Using a Fat Blot Assay.
- Creative Proteomics. (2024). Oxysterols: Functions, Occurrence, and Analysis Techniques.
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- MilliporeSigma. (n.d.). ELISA Procedures.
- XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective.
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- AstorScientific. (2025). Stepwise Western Blot Protocol for Lab Researchers.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Zymore. (n.d.). Oxysterol assay.
- Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. PubMed.
- Singh, K., et al. (2021). Diverse Immunoregulatory Roles of Oxysterols—The Oxidized Cholesterol Metabolites. PMC.
- Karolinska Institutet. (2018). Oxysterols guide gut immune cells and are involved in inflammatory bowel disease.
- Wang, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. PMC.
- Mitropoulos, K. A., et al. (n.d.). The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. PMC.
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A Senior Application Scientist's Guide to Confirming Cholest-5-ene-3,7,26-triol in Biological Samples
Introduction: The Analytical Challenge of Oxysterols
Oxysterols, the oxidized derivatives of cholesterol, are a class of signaling molecules implicated in a vast array of physiological and pathological processes, from cholesterol homeostasis and bile acid synthesis to inflammation and neurodegenerative diseases[1]. Cholest-5-ene-3,7,26-triol is one such molecule, an important intermediate and signaling compound[2][3]. However, its analysis in biological matrices like plasma, serum, or tissue is fraught with challenges. The low endogenous concentrations (ranging from pg/mL to ng/mL), poor ionization characteristics in mass spectrometry, and the presence of numerous structurally similar isomers make their accurate identification and quantification a formidable task[4][5][6].
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the predominant analytical platforms for oxysterol analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-supported recommendation for confirming the identity of Cholest-5-ene-3,7,26-triol, with a focus on overcoming the critical challenge of isomeric interference.
Biochemical Context: The Origin of Cholest-5-ene-3,7,26-triol
Cholest-5-ene-3,7,26-triol is formed from cholesterol through sequential enzymatic hydroxylations. Understanding this pathway is crucial for interpreting its biological significance. The introduction of hydroxyl groups at the C7 and C26 positions significantly alters the molecule's polarity and biological activity compared to its cholesterol precursor. This triol is an intermediate in one of the pathways for bile acid synthesis[7].
Caption: Simplified enzymatic pathway for the formation of Cholest-5-ene-3,7,26-triol.
Comparative Analysis of Analytical Platforms
The two most powerful and widely adopted techniques for oxysterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8]. Each presents a distinct set of advantages and disadvantages that must be weighed against the specific requirements of the research question.
Gas Chromatography-Mass Spectrometry (GC-MS)
For decades, GC-MS has been considered the 'gold standard' for sterol analysis due to its exceptional chromatographic resolution[4].
-
Principle: In GC-MS, volatile compounds are separated in a gaseous mobile phase as they pass through a long capillary column before being detected by a mass spectrometer[9].
-
Causality of Derivatization: The hydroxyl groups on Cholest-5-ene-3,7,26-triol make it non-volatile and thermally labile. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis[9]. This typically involves converting the hydroxyl groups into more volatile and stable trimethylsilyl (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While this enables analysis, it adds complexity, time, and a potential source of variability to the workflow[9].
-
Strengths: High resolving power, capable of separating some closely related isomers.
-
Limitations: Requires derivatization, which can be time-consuming and introduce artifacts. Not suitable for thermally unstable compounds[9][10]. Lower sample throughput compared to LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred platform for oxysterol analysis, offering a superior balance of sensitivity, specificity, and throughput without the need for chemical derivatization[1][11].
-
Principle: LC separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity) before they are ionized and analyzed by a tandem mass spectrometer[9]. The MS/MS capability allows for the selection of a specific parent ion, its fragmentation, and the detection of a specific fragment ion (Selected Reaction Monitoring, SRM), which provides exceptional specificity[12].
-
Overcoming Low Ionization: A primary challenge with oxysterols is their poor ionization efficiency[4][6]. This can be addressed in two ways:
-
Optimized Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for nonpolar molecules like sterols, providing good sensitivity without derivatization[13][14].
-
Optional Derivatization for Sensitivity Boost: For achieving the absolute lowest detection limits, derivatization with a permanently charged moiety can dramatically enhance ESI signal. Enzyme-Assisted Derivatization for Sterol Analysis (EADSA), using reagents like Girard's P, introduces a quaternary nitrogen, making the molecule readily ionizable and boosting sensitivity by orders of magnitude[15][16].
-
-
The Critical Role of Chromatography: While MS/MS provides high selectivity, it cannot distinguish between isomers that produce the same precursor and product ions. For instance, Cholest-5-ene-3,7,26-triol has isomers such as (25R)-Cholest-5-ene-3β,7α,26-diol and its 7β epimer. Therefore, robust chromatographic separation is absolutely fundamental for unambiguous identification[6][11]. The choice of LC column stationary phase (e.g., C18, CN, F5) and mobile phase composition must be carefully optimized to resolve these critical pairs[11][17].
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each platform for oxysterol analysis.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Generally Required[9] | Optional, but can enhance sensitivity[15] |
| Limit of Quantification (LOQ) | ng/mL range[8] | pg/mL to low ng/mL range[8] |
| Throughput | Lower, due to longer run times and derivatization | Higher, with shorter run times |
| Selectivity | High, especially with MS/MS | Very High, due to SRM/MRM capabilities |
| Compound Stability | Limited by thermal stability of analytes[9] | Broader coverage, including thermally labile compounds |
| Ease of Use | More complex due to derivatization step | More straightforward workflow |
Recommended Workflow: Confirmation by LC-MS/MS
Based on its superior sensitivity, specificity, and higher throughput, LC-MS/MS is the recommended methodology for the definitive confirmation of Cholest-5-ene-3,7,26-triol.
Caption: High-level workflow for the quantification of Cholest-5-ene-3,7,26-triol by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
This protocol provides a robust framework. Trustworthiness: It must be validated in your laboratory using a certified reference standard of Cholest-5-ene-3,7,26-triol and an appropriate isotopically labeled internal standard to control for extraction efficiency and matrix effects.
1. Sample Preparation & Extraction
-
Rationale: This step is designed to precipitate proteins that would interfere with the analysis and to selectively extract lipids, including the target oxysterol, from the aqueous biological matrix. The use of an antioxidant is critical to prevent artificial oxysterol formation during sample handling[4].
-
Protocol:
-
To 200 µL of plasma in a glass tube, add an antioxidant solution (e.g., 10 µL of 5 mg/mL BHT in ethanol)[13].
-
Add an appropriate isotopically labeled internal standard (e.g., d7-27-hydroxycholesterol, as a stand-in for a d-labeled triol standard if unavailable). The internal standard is crucial for accurate quantification, accounting for sample loss during preparation.
-
To precipitate proteins, add 1 mL of ice-cold acetone. Vortex for 30 seconds and incubate at -20°C for 30 minutes[13].
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Perform a liquid-liquid extraction by adding 2 mL of n-hexane. Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C[18].
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis[13].
-
2. Chromatographic Separation
-
Rationale: As discussed, achieving baseline separation from critical isomers is paramount. A reversed-phase C18 column is a common starting point, but other stationary phases may provide better selectivity[11]. A gradient elution is necessary to separate the various lipids extracted from the sample.
-
Protocol:
-
LC System: UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)[14].
-
Column: A high-resolution column, such as an Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 150 mm, 2.7 µm)[14].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C[12].
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear ramp to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 60% B for re-equilibration.
-
-
3. Mass Spectrometric Detection
-
Rationale: Tandem MS in SRM mode provides the specificity needed for quantification in a complex matrix. For sterols, APCI in positive ion mode is often effective. The precursor ion will correspond to the dehydrated molecule [M+H-2H₂O]⁺, a common fragmentation for multi-hydroxylated sterols. The collision energy must be optimized to produce a stable and abundant product ion for quantification.
-
Protocol:
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex QTRAP)[14].
-
Ionization Source: APCI, Positive Ion Mode.
-
SRM Transitions (Hypothetical for C₂₇H₄₆O₃, MW 418.65):
-
These must be empirically determined by infusing a pure standard.
-
Precursor Ion: The most likely precursor ion would result from the loss of two water molecules: m/z 383.3 [M+H-2H₂O]⁺. A less likely precursor could be from the loss of one water molecule: m/z 401.3 [M+H-H₂O]⁺.
-
Product Ions: Fragmentation would likely occur on the sterol ring structure. A common fragment for the sterol nucleus is m/z 368.3.
-
Quantifier Transition: 383.3 -> [Optimized Product Ion 1]
-
Qualifier Transition: 383.3 -> [Optimized Product Ion 2]
-
-
Source Parameters: Optimize gas temperature, vaporizer temperature, and corona current according to instrument manufacturer guidelines.
-
Data Interpretation and Definitive Confirmation
Confirming the identity of Cholest-5-ene-3,7,26-triol relies on a multi-faceted approach, providing a self-validating system:
-
Retention Time Matching: The retention time of the peak in the biological sample must match that of an authentic, certified reference standard analyzed under the exact same chromatographic conditions. This is the first and most critical step in distinguishing it from isomers.
-
Co-elution with Internal Standard: The analyte peak should co-elute (or have a consistent relative retention time) with its corresponding isotopically labeled internal standard.
-
SRM Transition Ratio: At least two SRM transitions should be monitored. The ratio of the quantifier to the qualifier transition in the biological sample must match the ratio observed for the pure standard (typically within a ±20% tolerance). This provides a high degree of chemical certainty and helps to rule out interfering compounds.
By meeting all three of these criteria, one can confidently confirm the presence and quantity of Cholest-5-ene-3,7,26-triol in the sample.
References
- A Comparative Analysis of LC-MS/MS vs. GC-MS for Oxysterol Profiling - Benchchem.
- Rapid analysis of oxysterols by HPLC and UV spectroscopy - Taylor & Francis.
-
Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC. Available at: [Link]
- Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog.
-
Derivatization of oxysterols. (A) Derivatization of 7-OC with [ 2 H 0 ] Girard P reagent ([ 2 H 0 ]GP) and of (B) 24S-HC with [ 2 H 5 ]GP reagent following enzymatic oxidation with cholesterol oxidase. For MS n fragmentation see refs. 25 and 43 and SI Appendix, Fig. S9F. - ResearchGate. Available at: [Link]
-
Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - DIAL@UCLouvain. Available at: [Link]
-
Overcoming challenges in LC separation of oxysterols through guided design space modelling: A comparison of three stationary phases - PubMed. Available at: [Link]
-
Advancements in Oxysterol Analysis: Implications for Disease Biomarkers - Lipid Labs. Available at: [Link]
-
Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC. Available at: [Link]
-
Advances in various techniques for isolation and purification of sterols - PMC. Available at: [Link]
-
Methods for Oxysterol Analysis: Past, Present and Future. | Request PDF - ResearchGate. Available at: [Link]
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Concentration of phytosterols for analysis by supercritical fluid extraction - ResearchGate. Available at: [Link]
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Supercritical fluid extraction and gas chromatographic electron capture detection method for sterol analysis of environmental water samples - Analytical Communications (RSC Publishing). Available at: [Link]
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Advances of supercritical fluid chromatography in lipid profiling - ScienceOpen. Available at: [Link]
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CHROMATOGRAPHY OF OXYSTEROLS - Aston Publications Explorer. Available at: [Link]
-
Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids - MDPI. Available at: [Link]
- Cross-Validating Quantification Methods for Cholest-5-ene-3,25-diol - Benchchem.
-
Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - ResearchGate. Available at: [Link]
-
Mass Spectrometry Reveals that Oxysterols are Secreted from Non-Alcoholic Fatty Liver Disease Induced Organoids - White Rose Research Online. Available at: [Link]
- Application Notes: Synthesis and Utility of (25R)-26-Hydroxycholesterol - Benchchem.
-
27-Hydroxycholesterol - Wikipedia. Available at: [Link]
- Application Note: Quantification of Cholest-5-ene-3,25-diol in Tissues by LC-MS/MS - Benchchem.
-
LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Available at: [Link]
-
The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria - PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activities of Cholest-5-ene-3,7,26-triol Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of Cholest-5-ene-3,7,26-triol isomers. We will delve into the nuanced differences in their interactions with key cellular signaling pathways, supported by detailed experimental protocols to empower your own investigations.
Introduction: The Subtle Dance of Oxysterols and Nuclear Receptors
Oxysterols, oxidized derivatives of cholesterol, are not mere metabolic byproducts but crucial signaling molecules that modulate a variety of physiological and pathophysiological processes.[1] A primary mechanism through which they exert their effects is by acting as endogenous ligands for Liver X Receptors (LXRs), LXRα and LXRβ.[2][3] These nuclear receptors are master regulators of cholesterol homeostasis, inflammation, and fatty acid metabolism.[4] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4]
Key LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key player in lipogenesis.[5][6] The discovery of oxysterols as LXR ligands has opened new avenues for therapeutic intervention in diseases such as atherosclerosis, neurodegenerative disorders, and cancer.[5]
The biological activity of an oxysterol is exquisitely dependent on its stereochemistry. The position and orientation of hydroxyl groups can dramatically alter a molecule's ability to bind to and activate LXRs. This guide focuses on two isomers of Cholest-5-ene-3,7,26-triol: the (3β,7α,25R)- and (3β,7β,25R)- isomers. While 26-hydroxycholesterol is a known LXR agonist, the introduction of an additional hydroxyl group at the 7α or 7β position is expected to modulate this activity, as both 7α-hydroxycholesterol and 7β-hydroxycholesterol are reported to be poor LXR ligands.[7] This comparative analysis aims to elucidate these stereospecific effects.
Synthesis of Cholest-5-ene-3,7,26-triol Isomers
The synthesis of the (3β,7α,25R)- and (3β,7β,25R)- isomers of Cholest-5-ene-3,7,26-triol can be achieved from a common starting material, (25R)-26-hydroxycholesterol, which itself can be synthesized from diosgenin.[8][9] The key step in differentiating the isomers is the stereoselective introduction of the hydroxyl group at the C-7 position.
A plausible synthetic route would involve the protection of the 3β- and 26-hydroxyl groups of (25R)-26-hydroxycholesterol, followed by allylic oxidation to introduce the 7-keto group. Subsequent stereoselective reduction of the 7-keto group can yield either the 7α- or 7β-hydroxyl isomer, depending on the choice of reducing agent. Deprotection would then afford the final triol isomers.
Comparative Biological Activity: An Experimental Framework
This section outlines a comprehensive experimental workflow to compare the biological activities of the (3β,7α,25R)- and (3β,7β,25R)-Cholest-5-ene-3,7,26-triol isomers. The central hypothesis is that both isomers will exhibit LXR agonistic activity, but this will be attenuated compared to the parent compound, (25R)-26-hydroxycholesterol, due to the presence of the 7-hydroxyl group.
Experimental Workflow
Caption: Experimental workflow for comparing the biological activities of Cholest-5-ene-3,7,26-triol isomers.
Detailed Experimental Protocols
LXR Luciferase Reporter Assay
This assay quantitatively measures the ability of the isomers to activate LXR.[10][11]
Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXRE promoter. LXR activation by a ligand drives luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Cell Culture: Plate HEK293T or a similar cell line in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with an LXRα or LXRβ expression vector and a pGL4.29[luc2P/LXRE/Hygro] reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the Cholest-5-ene-3,7,26-triol isomers at various concentrations (e.g., 0.1 to 100 µM). Include a positive control (e.g., T0901317 or GW3965) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the isomer concentration and determine the EC50 value using non-linear regression.
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxicity of the isomers.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells and can be quantified spectrophotometrically.[12]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 or THP-1 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Cholest-5-ene-3,7,26-triol isomers for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and determine the IC50 value if significant cytotoxicity is observed.
Quantitative PCR (qPCR) for LXR Target Gene Expression
This experiment validates the findings from the luciferase assay by measuring the expression of endogenous LXR target genes.[15]
Principle: qPCR is used to quantify the mRNA levels of LXR target genes (ABCA1, ABCG1, and SREBP-1c) in cells treated with the isomers.
Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2 for liver-related responses or differentiated THP-1 macrophages) in 6-well plates. Treat the cells with the EC50 concentration of each isomer (determined from the luciferase assay) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Comparative Data
The following tables summarize the expected outcomes from the proposed experiments, based on the known structure-activity relationships of related oxysterols.
Table 1: Expected LXRα Activation and Cytotoxicity
| Compound | LXRα EC50 (µM) | IC50 (µM) |
| (25R)-26-Hydroxycholesterol (Reference) | 1-5 | >100 |
| (3β,7α,25R)-Cholest-5-ene-3,7,26-triol | 10-20 | >100 |
| (3β,7β,25R)-Cholest-5-ene-3,7,26-triol | 15-30 | >100 |
| T0901317 (Positive Control) | 0.05-0.2 | >50 |
Table 2: Expected Relative mRNA Expression of LXR Target Genes
| Treatment | ABCA1 (Fold Change) | ABCG1 (Fold Change) | SREBP-1c (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| (25R)-26-Hydroxycholesterol | 4-6 | 3-5 | 2-4 |
| (3β,7α,25R)-Cholest-5-ene-3,7,26-triol | 2-3 | 1.5-2.5 | 1.5-2.5 |
| (3β,7β,25R)-Cholest-5-ene-3,7,26-triol | 1.5-2.5 | 1.2-2.0 | 1.2-2.0 |
| T0901317 | 8-12 | 6-10 | 5-8 |
Signaling Pathway Visualization
The following diagram illustrates the LXR signaling pathway activated by the Cholest-5-ene-3,7,26-triol isomers.
Caption: LXR signaling pathway activated by Cholest-5-ene-3,7,26-triol isomers.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activities of (3β,7α,25R)- and (3β,7β,25R)-Cholest-5-ene-3,7,26-triol. The provided protocols and expected outcomes are grounded in the established principles of LXR biology and oxysterol chemistry.
The anticipated results suggest that while both isomers are likely to be LXR agonists, their potency will be attenuated by the presence of the 7-hydroxyl group. The 7α-isomer is expected to be a slightly more potent LXR agonist than the 7β-isomer, a subtle but potentially significant difference that warrants further investigation.
Understanding these stereospecific differences is crucial for the rational design of selective LXR modulators with improved therapeutic profiles. Future studies could explore the LXR-independent effects of these isomers and their impact on other nuclear receptors and signaling pathways. The methodologies outlined herein provide a robust starting point for researchers aiming to unravel the complex biology of these fascinating oxysterols.
References
- Janowski, B. A., Grogan, M. J., Jones, S. A., Wisely, G. B., Kliewer, S. A., Corey, E. J., & Mangelsdorf, D. J. (1999). Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. Proceedings of the National Academy of Sciences, 96(1), 266–271.
- Hutchinson, S. A., & Thorne, J. L. (2019). A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands. In Methods in Molecular Biology (Vol. 1928, pp. 135–148). Humana Press.
- Lehmann, J. M., Kliewer, S. A., Moore, L. B., Smith-Oliver, T. A., Oliver, B. B., Su, J. L., Sundseth, S. S., Winegar, D. A., Blanchard, D. E., Spencer, T. A., & Willson, T. M. (1997). Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway. The Journal of Biological Chemistry, 272(6), 3137–3140.
- Reboldi, A., Uchimura, K., & Socolovsky, M. (2020). Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR. Journal of Lipid Research, 61(12), 1563–1576.
- Gerst, N., Wagner, M., Giera, M., & Schiller, J. (2024). Sterol Derivatives Specifically Increase Anti-Inflammatory Oxylipin Formation in M2-like Macrophages by LXR-Mediated Induction of 15-LOX. International Journal of Molecular Sciences, 25(8), 4253.
- Cohen, B. I., Tint, G. S., Kuramoto, T., & Mosbach, E. H. (1975). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Steroids, 25(3), 365–378.
- Ríos-Marco, P., Marco-Contelles, J., Páez, J. A., & García, A. G. (2023). Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(2), 1362.
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Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of LXR-activating oxidized sterols on the gene's expression of lipogenesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (25R)-26-hydroxycholesterol. Retrieved from [Link]
- Carroll, J. N., Pinkerton, F. D., Su, X., Gerst, N., Wilson, W. K., & Schroepfer, G. J., Jr. (1998). Sterol synthesis. Synthesis of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluorocholest-5-en-7-one and its effects on HMG-CoA reductase activity in Chinese hamster ovary cells, on ACAT activity in rat jejunal microsomes, and serum cholesterol levels in rats. Chemistry and Physics of Lipids, 94(2), 209–225.
- Vien, A. M., & Spencer, T. A. (2008). Regulation of Cholesterologenesis by the Oxysterol Receptor, LXR. The Journal of Biological Chemistry, 283(26), 18259–18268.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Torra, I. P., & Pineda-Torra, I. (2015). Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity. In Methods in Molecular Biology (Vol. 1324, pp. 67–76). Humana Press.
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Indigo Biosciences. (n.d.). Human LXRα Reporter Assay Kit. Retrieved from [Link]
- Goursaud, S., & Gademann, K. (2009). Synthesis and Hormonal Activity of the (25S)-Cholesten-26-oic Acids – Potent Ligands for the Nuclear Hormone Receptor DAF-12. European Journal of Organic Chemistry, 2009(16), 2631–2637.
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ResearchGate. (n.d.). Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity. Retrieved from [Link]
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FooDB. (2011, September 21). Showing Compound (24R)-Cholest-5-ene-3-beta,7-alpha,24-triol (FDB028340). Retrieved from [Link]
- Kim, H. S., Wilson, W. K., Needleman, D. H., Pinkerton, F. D., Wilson, D. K., Quiocho, F. A., & Schroepfer, G. J., Jr. (1989). Inhibitors of sterol synthesis. Chemical synthesis, structure, and biological activities of (25R)-3,26-dihydroxy-5-cholest-8(14)-en-15-one. Journal of Lipid Research, 30(2), 247–261.
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Reactome. (n.d.). Synthesis of bile acids and bile salts via 24-hydroxycholesterol. Retrieved from [Link]
- Dayal, B., Salen, G., Tint, G. S., Toome, B., Shefer, S., & Mosbach, E. H. (1985). Synthesis and structure of 26 (or 27)-nor-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24S,25 xi-pentol isolated from the urine and feces of a patient with sitosterolemia and xanthomatosis. Journal of Lipid Research, 26(3), 298–305.
- Vejux, A., Guyot, E., Nury, T., Corruble, A., Samadi, M., & Lizard, G. (2019). 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. Biochimie, 165, 107–119.
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ResearchGate. (n.d.). 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. Retrieved from [Link]
- Dayal, B., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Journal of Lipid Research, 17(1), 74–77.
- Bey, E. A., & Baskin, R. J. (2003). Gene-selective modulation by a synthetic oxysterol ligand of the liver X receptor. The Journal of Biological Chemistry, 278(41), 39591–39597.
- Chawla, A., Repa, J. J., Evans, R. M., & Mangelsdorf, D. J. (2001). Nuclear receptors and lipid physiology: opening the X-files. Science, 294(5548), 1866–1870.
- Yan, D., Lehto, M., Róg, T., Vattulainen, I., & Olkkonen, V. M. (2007). Oxysterol Binding Protein Induces Upregulation of SREBP-1c and Enhances Hepatic Lipogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(5), 1108–1114.
- Zhang, M., Zhang, Y., Wang, Y., Zhang, Y., & Chen, Y. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. International Journal of Molecular Sciences, 25(8), 4252.
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Reactome. (n.d.). Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Retrieved from [Link]
- Menke, J. G., Macnaul, K. L., Hayes, N. S., Baffic, J., Chao, Y. S., Elbrecht, A., Kelly, L. J., Lam, M. H., Schmidt, A., Sahoo, S., Wang, J., Wright, S. D., Xin, P., Zhou, G., Moller, D. E., & Sparrow, C. P. (2002). A novel liver X receptor agonist establishes species differences in the regulation of cholesterol 7alpha-hydroxylase (CYP7a). Endocrinology, 143(7), 2548–2555.
- Mitropoulos, K. A., Avery, M. D., Myant, N. B., & Gibbons, G. F. (1972). The formation of cholest-5-ene-3,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. The Biochemical Journal, 130(2), 363–371.
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ResearchGate. (n.d.). A functional SREBP pathway is required for ABCA1 gene expression. Retrieved from [Link]
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A Comparative Analysis of Cholest-5-ene-3,7,26-triol Distribution Across Key Biological Tissues
An Essential Oxysterol in Cellular Homeostasis and Disease
For researchers and professionals in drug development, a nuanced understanding of the tissue-specific distribution of critical signaling molecules is paramount. Cholest-5-ene-3,7,26-triol, an oxygenated derivative of cholesterol, is an important signaling molecule in this class.[1] This guide provides a comprehensive comparison of its quantitative levels across different tissues, supported by established experimental methodologies.
The Biological Significance of Cholest-5-ene-3,7,26-triol
Cholest-5-ene-3,7,26-triol, also known as 26-hydroxycholesterol, is a key player in lipid metabolism and cellular signaling.[2] It is synthesized in various tissues by a mitochondrial P-450 enzyme and is involved in the transport of C-27 steroid intermediates to the liver for metabolism into bile acids.[3] This oxysterol is a naturally occurring endogenous ligand for the Liver X Receptor (LXR), playing a vital role in cholesterol homeostasis, inflammation, and lipid metabolism.[2] Its ability to activate LXR stimulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), making it a molecule of significant interest in metabolic disease research.[2]
Quantitative Distribution in Key Tissues
The concentration of Cholest-5-ene-3,7,26-triol varies significantly across different tissues, reflecting its diverse metabolic roles. While comprehensive data for this specific triol is still emerging, we can infer its likely distribution based on studies of related oxysterols and its known metabolic pathways.
| Tissue | Reported Concentration Range (of related oxysterols) | Key Functions & Rationale for Levels |
| Liver | 0.62 +/- 0.19 µg/g (for 4β-hydroxycholesterol in rat liver)[4][5] | Central hub for cholesterol metabolism and bile acid synthesis.[3][6] Expected to have significant levels due to its role in processing cholesterol metabolites. |
| Brain | 17-24 µg/g (for 24S-hydroxycholesterol in rat brain)[7] | Cholesterol cannot cross the blood-brain barrier, leading to the accumulation of brain-specific oxysterols like 24(S)-OHC.[8] Cholest-5-ene-3β,26-diol has also been isolated from human brain.[9] |
| Plasma | 36 +/- 4.3 ng/mL (for 4β-hydroxycholesterol in human plasma)[4][5] | Serves as a transport medium for oxysterols, mostly as fatty acid esters within lipoproteins.[3] |
| Lung | ~50 ng/g (for 25-hydroxycholesterol in control mouse lung)[10] | May play a role in local inflammatory and immune responses. |
| Spinal Cord | Higher than liver, brain, and kidney (for cholestane-3β,5α,6β-triol in rat)[11] | The specific functions in the spinal cord are an active area of research, but may relate to neuroprotection.[11] |
| Kidney | Lower than spinal cord, liver, and brain (for cholestane-3β,5α,6β-triol in rat)[11] | Involved in the excretion of metabolites. |
Note: The provided concentrations are for structurally related oxysterols and serve as an indicator of expected relative abundance. The exact levels of Cholest-5-ene-3,7,26-triol will vary based on species, age, diet, and disease state.[10]
Metabolic Pathways and Regulatory Networks
The tissue-specific concentrations of Cholest-5-ene-3,7,26-triol are governed by a complex interplay of synthesis, metabolism, and transport.
Caption: Metabolic pathway of Cholest-5-ene-3,7,26-triol synthesis and function.
Experimental Protocols for Quantitative Analysis
Accurate quantification of Cholest-5-ene-3,7,26-triol in diverse biological matrices necessitates robust and validated analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10]
Workflow for Oxysterol Quantification
Caption: General workflow for the quantification of oxysterols from tissue samples.
Detailed Step-by-Step Methodology
1. Tissue Homogenization:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Lipid Extraction (Modified Bligh-Dyer Method): [12]
-
To the tissue homogenate, add a mixture of chloroform:methanol (1:2, v/v).
-
Add an internal standard (e.g., a deuterated analog of the target oxysterol) for accurate quantification.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Add chloroform and a buffered aqueous solution to the supernatant to induce phase separation.
-
Collect the lower organic phase and combine it with the previous extract.
-
Dry the pooled organic phases under a stream of nitrogen.
3. Saponification (Optional): [13]
-
To hydrolyze cholesteryl esters and liberate free oxysterols, the dried lipid extract can be treated with an ethanolic potassium hydroxide solution.
-
This step is crucial if the total amount of the oxysterol (free and esterified) is to be determined.
4. Solid-Phase Extraction (SPE): [12]
-
Resuspend the dried lipid extract in a non-polar solvent (e.g., hexane or toluene).
-
Apply the sample to a silica-based SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with a non-polar solvent to elute non-polar lipids like cholesteryl esters.
-
Elute the oxysterols with a more polar solvent mixture, such as isopropanol in hexane.
-
Dry the eluted fraction under nitrogen.
5. LC-MS/MS Analysis:
-
Reconstitute the purified oxysterol fraction in the initial mobile phase of the LC system.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18 or phenyl-hexyl).
-
Employ a gradient elution program with a mobile phase typically consisting of methanol and water with a modifier like ammonium acetate or formic acid.[8][12]
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target oxysterol and the internal standard.
Concluding Remarks
The quantitative comparison of Cholest-5-ene-3,7,26-triol across different tissues reveals its multifaceted role in maintaining cellular and systemic homeostasis. Understanding its tissue-specific distribution is crucial for elucidating its physiological functions and its implications in various pathological conditions. The provided methodologies offer a robust framework for the accurate and reliable quantification of this and other oxysterols, empowering researchers to further explore their biological significance and therapeutic potential.
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- Synthesis and Utility of (25R)-26-Hydroxycholesterol. Benchchem,
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- Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ioniz
- Identification and quantitation of cholest-5-ene-3β,4β-diol in rat liver and human plasma.
- (3β,α,25R)-Cholest-5-ene-3,7,26-triol. Clinivex,
- Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI,
- The analysis of oxysterols by capillary liquid chromatography tandem mass spectrometry. UCL Discovery,
- The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. PMC,
- Cross-Validating Quantification Methods for Cholest-5-ene-3,25-diol. Benchchem,
- Quantification of Cholest-5-ene-3,25-diol in Tissues by LC-MS/MS. Benchchem,
- Identification and quantitation of cholest-5-ene-3 beta,4 beta-diol in r
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Evaluating the Purity of Cholest-5-ene-3,7,26-triol: A Comparative Technical Guide
Topic: Evaluating the purity of commercially available Cholest-5-ene-3,7,26-triol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary: The "Purity Trap" in Oxysterol Research
Cholest-5-ene-3,7,26-triol (commonly referred to as 7
However, commercial standards for this oxysterol are notoriously unstable. The presence of the 7
This guide objectively compares the performance of different analytical "alternatives" for evaluating the purity of this standard and demonstrates how "technical grade" impurities compromise research data.
Chemical Identity & Nomenclature Clarity
Before evaluating purity, one must validate identity. The nomenclature for side-chain oxidized cholesterols is historically confused due to IUPAC numbering changes.[1][2]
-
Target Molecule: (25R)-Cholest-5-ene-3
,7 ,26-triol.[1][2][3] -
Common Synonyms: 7
,27-dihydroxycholesterol (modern convention); 7 ,26-dihydroxycholesterol (older literature).[1][2] -
Critical Isomerism: The C25 stereocenter is created during side-chain oxidation.[1][2] The mitochondrial enzyme CYP27A1 produces the 25R isomer.[2][3] Many synthetic standards are racemic (25R/S) mixtures, which reduces effective biological potency by 50%.
Comparative Analysis of Evaluation Methods
To certify a standard as "High Purity" (>98%), one cannot rely on a single technique. Below is a comparison of the three primary analytical alternatives used to validate Cholest-5-ene-3,7,26-triol.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: GC-MS (TMS-Derivatized) | Method B: LC-MS/MS (APCI) | Method C: 1H-NMR (600 MHz) |
| Primary Utility | Gold Standard for total purity & resolution.[1][2] | High sensitivity; best for biological matrix.[1][2] | Definitive structural & stereochemical ID.[1][2] |
| Resolution | Excellent; separates 25R/25S isomers and 7 | Moderate; often co-elutes isomers without long gradients.[1][2] | High; distinct shifts for C18/C19 methyls.[1][2] |
| Artifact Risk | High: Thermal degradation of 7-OH to 7-dehydro (dienes) in injector.[1][2] | Low: Softer ionization (APCI) prevents dehydration.[1][2] | None: Non-destructive. |
| Limit of Detection | ~1-5 ng (SIM mode).[1][2] | < 100 pg (MRM mode). | > 100 |
| Verdict | Best for Quantifying Impurities. | Best for Trace Analysis. | Best for Batch Validation. |
Comparative Performance Data: High-Purity vs. Oxidized Standards
We compared a fresh "High Purity" (>98%) commercial lot of Cholest-5-ene-3,7,26-triol against a "Stressed" lot (stored at room temperature for 48 hours to simulate poor handling).
Experiment:
Both samples were analyzed via GC-MS (Protocol below). We measured the abundance of the target triol versus common degradation products.
Table 2: Impurity Profile Comparison
| Compound | Retention Time (min) | High Purity Lot (Fresh) | Stressed Lot (Oxidized) | Impact on Biology |
| 3,7,26-triol (Target) | 18.42 | 98.4% | 82.1% | Loss of substrate concentration.[1][2] |
| 7-keto-26-OH | 19.10 | 0.2% | 11.4% | False Positive: Potent LXR agonist; skews binding data.[1][2] |
| Cholesta-3,5-dien-26-ol | 17.85 | 0.5% | 4.2% | Artifact of dehydration; inhibits certain CYPs.[1][2] |
| Unknown Dimers | >25.00 | <0.1% | 2.3% | Aggregates causing solubility issues.[1][2] |
Insight: The presence of 11.4% 7-keto impurity in the stressed sample would result in a 3-fold overestimation of LXR activation potency in a luciferase reporter assay, rendering the data invalid.
Visualizing the Degradation & Analysis Workflow
The following diagram illustrates the autoxidation pathways that degrade the standard and the logical workflow to detect them.
Figure 1: Autoxidation pathways of Cholest-5-ene-3,7,26-triol and the analytical workflow to detect specific impurities.
Detailed Experimental Protocol: GC-MS Purity Validation
This protocol is the industry standard for validating oxysterol purity.[1][2] It uses silylation to stabilize the hydroxyl groups, preventing thermal degradation during analysis.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]
-
Internal Standard: 5
-Cholestane or Deuterated 27-OH-Cholesterol ( ).[1][2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Derivatization (Silylation):
-
Add 50
L of BSTFA + 1% TMCS to the pyridine solution. -
Purge the vial headspace with Argon gas (to remove moisture/oxygen).[2]
-
Incubate at 60°C for 60 minutes .
-
Why? This converts the 3, 7, and 26 hydroxyls into Trimethylsilyl (TMS) ethers (
increases by Da).
-
-
GC-MS Parameters:
-
Data Analysis:
-
Target Peak: Look for the Tris-TMS derivative.[1][2] Molecular Ion
will be at m/z 634 (418 + 216).[1] -
Key Fragment: The base peak for 26-hydroxylated sterols (TMS) is typically m/z 455 (Loss of side chain fragment) or m/z 129 .[1][2]
-
Impurity Check: 7-keto-26-OH (TMS) appears at m/z 648 (if enolized) or distinct retention time shift.[1][2]
-
Conclusion & Recommendations
When sourcing Cholest-5-ene-3,7,26-triol, "purity" is a moving target defined by storage and handling.[1]
-
Do not trust the Certificate of Analysis (CoA) if the vial has been opened.
-
Always re-validate using the GC-MS protocol above if the sample is >6 months old.[1][2]
-
Preferred Alternative: For critical enzyme kinetics, purchase crystalline standards over solution-based standards, as crystals are more resistant to autoxidation.[1][2]
References
-
Griffiths, W. J., & Wang, Y. (2020). Analysis of oxysterols by GC-MS and LC-MS. Methods in Molecular Biology. Link
-
Shoda, J., et al. (1993). The 7alpha-hydroxylation of 27-hydroxycholesterol: the key step in the alternative pathway of bile acid synthesis. Journal of Lipid Research. Link
-
Dzeletovic, S., et al. (1995).[4] Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Biochemistry. Link
-
Avanti Polar Lipids. Sterol Oxidation Products & Stability Technical Note. Link
-
Meaney, S., et al. (2002). Novel route for elimination of brain oxysterols across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid.[1][2] Journal of Lipid Research. Link
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- 3. Identification of 7α,24-dihydroxy-3-oxocholest-4-en-26-oic and 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acids in human cerebrospinal fluid and plasma - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Effects of Cholest-5-ene-3,7,26-triol
Introduction: Positioning a Key Metabolic Intermediate
Cholest-5-ene-3,7,26-triol is an oxygenated derivative of cholesterol, or oxysterol, that serves as a critical intermediate in the "alternative" or "acidic" pathway of bile acid synthesis.[1][2] Unlike the "classic" pathway which is initiated in the liver by cholesterol 7α-hydroxylase (CYP7A1), the alternative pathway begins in extrahepatic tissues with the hydroxylation of cholesterol's side chain by sterol 27-hydroxylase (CYP27A1), followed by 7α-hydroxylation via oxysterol 7α-hydroxylase (CYP7B1).[2][3] This positions Cholest-5-ene-3,7,26-triol not merely as a metabolic byproduct, but as a key signaling molecule.
Oxysterols are increasingly recognized as potent endogenous ligands for nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ).[4][5] These receptors are master regulators of cholesterol, fatty acid, and glucose metabolism.[6] By activating LXRs, oxysterols can initiate a cascade of gene expression that governs the removal of excess cholesterol from cells and the body. This guide provides a comparative analysis of the effects of Cholest-5-ene-3,7,26-triol, contrasting its direct cellular activities as studied in vitro with its systemic role and metabolic fate observed in vivo.
Part 1: In Vitro Analysis - Deciphering Cellular Mechanisms
In vitro systems, such as cultured cell lines, are indispensable for dissecting the direct molecular and cellular effects of a compound, free from the complexities of a whole-organism system. For Cholest-5-ene-3,7,26-triol, the primary in vitro investigation centers on its capacity to function as an LXR agonist.
Mechanism of Action: LXR-Mediated Gene Transcription
The central hypothesis for Cholest-5-ene-3,7,26-triol's cellular action is its binding to and activation of LXR. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[7] Activation by a ligand like an oxysterol induces a conformational change that recruits coactivator proteins and initiates transcription.
Key LXR target genes involved in cholesterol homeostasis include:
-
ATP-binding cassette transporter A1 (ABCA1): Mediates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I).[5]
-
ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to high-density lipoprotein (HDL) particles.[5]
-
Apolipoprotein E (ApoE): A crucial component of lipoproteins that facilitates lipid transport.[8]
By upregulating these genes, LXR agonists effectively enhance "reverse cholesterol transport," the process of moving excess cholesterol from peripheral tissues back to the liver for excretion.
Signaling Pathway Diagram
Caption: Workflow for an in vivo atherosclerosis study in ApoE-/- mice.
Part 3: Comparative Analysis - Bridging Mechanism and Physiology
The value of comparing in vitro and in vivo data lies in connecting a molecule's direct cellular mechanism to its broader physiological function. For Cholest-5-ene-3,7,26-triol, the in vitro LXR activation is the fundamental mechanism that underpins its in vivo role in cholesterol catabolism.
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Role | Direct signaling molecule; LXR agonist | Metabolic intermediate in bile acid synthesis |
| Key Mechanism | Binds and activates LXRα/β, inducing transcription of target genes (ABCA1, ABCG1, etc.). [5][7] | Substrate for hepatic enzymes, leading to conversion into bile acids. [1][9] |
| Experimental System | Cultured cells (e.g., macrophages, hepatocytes, HEK293). [8][10] | Whole organisms (e.g., rats, genetically modified mice). [9][11] |
| Typical Concentration | Nanomolar to low micromolar range (e.g., 0.1 - 10 µM). [8] | Endogenous physiological concentrations; flux through the pathway is regulated. |
| Primary Outcome | Increased gene expression (mRNA), protein levels, and cellular cholesterol efflux. [8] | Contribution to bile acid pool, fecal excretion of sterols, and systemic cholesterol homeostasis. [9] |
Synthesizing the Comparison:
The in vitro findings provide a clear, mechanistic explanation for the in vivo observations. The activation of LXR in peripheral cells (like macrophages) and hepatocytes by Cholest-5-ene-3,7,26-triol and other oxysterols drives the movement of cholesterol out of these cells and back to the liver. Concurrently, its role as a substrate in the liver ensures that this returning cholesterol is efficiently and irreversibly converted into excretable bile acids.
Therefore, there is no discrepancy between the in vitro and in vivo data; rather, they represent two facets of the same biological process. The in vitro data show the "how" at a cellular level, while the in vivo data show the "what" at a systemic level—maintaining whole-body cholesterol balance.
Conclusion and Future Directions
Cholest-5-ene-3,7,26-triol is a biologically significant oxysterol that functions at the intersection of metabolic signaling and cholesterol catabolism. In vitro evidence strongly supports its role as an endogenous LXR agonist, capable of directly activating the genetic machinery for reverse cholesterol transport. Its in vivo identity is that of a key intermediate, ensuring the unidirectional flow of cholesterol toward excretion as bile acids.
While its metabolic fate is well-established, further research is warranted to fully characterize its signaling properties. Key future investigations should include:
-
LXR Isoform Selectivity: Determining if Cholest-5-ene-3,7,26-triol shows preferential activation of LXRα versus LXRβ, which could have tissue-specific implications.
-
Pharmacological Potential: Investigating whether pharmacological agents that specifically increase the endogenous production of this and related oxysterols could serve as a novel therapy for dyslipidemia and atherosclerosis, potentially avoiding the lipogenic side effects associated with potent synthetic LXR agonists. [6]* Direct In Vivo Administration: Although challenging due to its rapid metabolism, studies administering labeled Cholest-5-ene-3,7,26-triol to animal models could further elucidate its tissue distribution and specific contributions to reverse cholesterol transport.
By integrating the mechanistic clarity of in vitro studies with the physiological relevance of in vivo models, we can fully appreciate the pivotal role of molecules like Cholest-5-ene-3,7,26-triol in maintaining metabolic health.
References
-
25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway. (n.d.). PMC. [Link]
-
Sulfation of 25-hydroxycholesterol regulates lipid metabolism, inflammatory responses, and cell proliferation. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Oxysterol-binding protein ORP6 regulates lipid metabolism and brain Aβ production. (2025). ScienceDirect. [Link]
-
Bile Acid Synthesis, Metabolism, and Biological Functions. (2026). The Medical Biochemistry Page. [Link]
-
Regulation of astrocyte lipid metabolism and ApoE secretion by the microglial oxysterol, 25-hydroxycholesterol. (2022). bioRxiv. [Link]
-
Serial Studies of Mouse Atherosclerosis by In Vivo Magnetic Resonance Imaging Detect Lesion Regression After Correction of Dyslipidemia. (2004). AHA Journals. [Link]
-
The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary. (2009). PLOS One. [Link]
-
Research methods for animal models of atherosclerosis (Review). (2021). Spandidos Publications. [Link]
-
Human LXRα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
-
Bile acids. 39. Metabolism of 5 -cholestane-3 ,26-diol and 5 -cholestane-3 ,7 ,26-triol in the rat with a bile fistula. (n.d.). PubMed. [Link]
-
CYP7B1. (n.d.). Wikipedia. [Link]
-
Panel of Human LXR Reporter Assays: LXRα & LXRβ. (n.d.). Indigo Biosciences. [Link]
-
Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root. (n.d.). PMC. [Link]
-
"Mouse Models of Atherosclerosis". In: Current Protocols in Immunology. (2012). Bilkent University. [Link]
-
Rodent Models for Atherosclerosis. (2025). MDPI. [Link]
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Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. (n.d.). Reactome. [Link]
-
Synthesis of bile acids and bile salts via 24-hydroxycholesterol. (n.d.). Reactome. [Link]
-
The Disruption of Cyp7b1 Controls IGFBP2 and Prediabetes Exerted Through Different Hydroxycholesterol Metabolites. (2025). MDPI. [Link]
-
Mining for Oxysterols in Cyp7b1 Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5. (2019). ResearchGate. [Link]
-
Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity. (2025). ResearchGate. [Link]
-
pGreenFireTM Sterol Response Reporters. (n.d.). System Biosciences. [Link]
-
The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. (1972). PubMed. [Link]
-
Metabolism of cholest-5-ene-3β, 20α-diol-7α-3H and cholest-5-ene-3β, 17, 20α-triol-7α-3H by human adrenal tissue. (2025). ResearchGate. [Link]
-
Cholesta-5,7,24-trien-3beta-ol is reduced to desmosterol. (n.d.). Reactome. [Link]
-
CYP7B1-mediated metabolism of 5alpha-androstane-3alpha,17beta-diol (3alpha-Adiol): a novel pathway for potential regulation of the cellular levels of androgens and neurosteroids. (2009). PubMed. [Link]
-
Cholest-5-ene-3beta,7alpha,24(S)-triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one. (n.d.). Reactome. [Link]
-
The formation of cholest-5-ene-3β,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. (n.d.). PMC. [Link]
-
The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice. (1989). MDPI. [Link]
-
Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases. (2023). MDPI. [Link]
-
Metabolism of cholest-5-ene-3 beta, 26-diol in the rat and hamster. (1968). PubMed. [Link]
-
Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat. (2003). PubMed. [Link]
-
Synthesis and metabolism of cholest-5-ene-3 beta, 7-alpha, 12-alpha-triol. (1967). PubMed. [Link]
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A Researcher's Guide to the Analytical Quantification of Cholest-5-ene-3,7,26-triol: A Comparative Review of GC-MS and LC-MS/MS Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of critical signaling molecules is paramount to advancing our understanding of complex biological systems. Cholest-5-ene-3,7,26-triol, an oxygenated derivative of cholesterol, is an important intermediate in the bile acid synthesis pathway. The ability to reliably measure its concentration in various biological matrices is crucial for elucidating its physiological and pathological roles. This guide provides an in-depth, objective comparison of the two most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just a list of methods, but a comprehensive understanding of the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will delve into the core principles of each technique, provide detailed experimental workflows, and present a comparative analysis of their performance characteristics.
The Biological Significance of Cholest-5-ene-3,7,26-triol
Cholest-5-ene-3,7,26-triol is a key oxysterol, a class of molecules derived from the oxidation of cholesterol. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as potent signaling molecules involved in a myriad of cellular processes. Specifically, Cholest-5-ene-3,7,26-triol is an intermediate in the "acidic" pathway of bile acid synthesis. The accurate measurement of this and related oxysterols is essential for studying lipid metabolism, liver function, and a range of associated diseases.
Analytical Challenges in Oxysterol Quantification
The analysis of oxysterols like Cholest-5-ene-3,7,26-triol presents several analytical challenges. They are often present at low concentrations in complex biological matrices, alongside a vast excess of the parent cholesterol molecule. Furthermore, their structural similarity to other sterols necessitates highly selective analytical methods to avoid interference and ensure accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
Gas Chromatography-Mass Spectrometry has long been a cornerstone for the analysis of sterols and their metabolites due to its high chromatographic resolution and well-established methodologies.
Principle of Operation
In GC-MS, the sample is first vaporized and then separated based on the analytes' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. For oxysterols, which are not inherently volatile, a crucial derivatization step is required to increase their volatility and thermal stability.
Experimental Workflow
The typical GC-MS workflow for Cholest-5-ene-3,7,26-triol analysis involves several key steps:
Caption: Generalized GC-MS workflow for Cholest-5-ene-3,7,26-triol analysis.
Detailed Experimental Protocol (Exemplary)
1. Sample Preparation:
-
Internal Standard Spiking: To a 100 µL plasma sample, add an appropriate deuterated internal standard (e.g., a custom-synthesized deuterated analog of Cholest-5-ene-3,7,26-triol).
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze any esterified forms of the analyte.
-
Extraction: After cooling, perform a liquid-liquid extraction with 3 mL of hexane:isopropanol (3:2, v/v). Vortex and centrifuge to separate the phases. Collect the upper organic layer.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Injection: 1 µL, splitless injection.
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized Cholest-5-ene-3,7,26-triol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as the preferred method for the quantification of many small molecules, including oxysterols, due to its high sensitivity, specificity, and throughput.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first separated by a reversed-phase LC column. The eluting compounds are then ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). In the tandem mass spectrometer, a specific precursor ion for the analyte of interest is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Experimental Workflow
The LC-MS/MS workflow for Cholest-5-ene-3,7,26-triol analysis is generally more streamlined than GC-MS as it often does not require derivatization.
Caption: Streamlined LC-MS/MS workflow for Cholest-5-ene-3,7,26-triol analysis.
Detailed Experimental Protocol (Exemplary)
1. Sample Preparation:
-
Internal Standard Spiking: To a 100 µL plasma sample, add a deuterated internal standard.
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol, vortex, and centrifuge to precipitate proteins. The supernatant containing the analyte is collected. Alternatively, a liquid-liquid extraction as described for GC-MS can be employed for cleaner extracts.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 60% B to 100% B over 10 minutes.
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS (or equivalent)[1].
-
Ionization: APCI or ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cholest-5-ene-3,7,26-triol and its internal standard.
Comparative Performance Analysis
The choice between GC-MS and LC-MS/MS for the quantification of Cholest-5-ene-3,7,26-triol depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique, with the caveat that specific values for Cholest-5-ene-3,7,26-triol will require method-specific validation. The presented data is extrapolated from validated methods for similar oxysterols[2].
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels[2]. |
| Limit of Quantification (LOQ) | Generally in the ng/mL range[2]. | Often in the low ng/mL to pg/mL range[2]. |
| Linearity (R²) | >0.99 | >0.995[3] |
| Precision (%RSD) | <15% | <10%[1][3] |
| Accuracy (%Recovery) | 85-115% | 90-110%[1] |
| Derivatization | Required | Often not required |
| Throughput | Lower | Higher |
| Specificity | High with SIM | Very high with MRM |
Discussion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Cholest-5-ene-3,7,26-triol.
GC-MS offers excellent chromatographic resolution and is a robust and reliable technique. However, the mandatory derivatization step adds complexity to the sample preparation, increases the potential for analytical variability, and can be time-consuming, thus reducing sample throughput.
LC-MS/MS generally provides higher sensitivity and specificity due to the nature of MRM-based detection. The ability to often analyze the analyte without derivatization simplifies the workflow, increases throughput, and reduces potential sources of error. For these reasons, LC-MS/MS is often considered the current gold standard for the quantification of oxysterols in biological matrices.
Recommendation: For researchers requiring high sensitivity, high throughput, and a more streamlined workflow for the analysis of Cholest-5-ene-3,7,26-triol, LC-MS/MS is the recommended methodology . However, GC-MS remains a viable and powerful alternative, particularly in laboratories where it is the established platform for sterol analysis.
It is critical to emphasize that regardless of the chosen technique, a thorough method validation in the specific biological matrix of interest is essential to ensure the accuracy and reliability of the obtained quantitative data. This includes establishing linearity, accuracy, precision, and the limits of detection and quantification. The use of a stable isotope-labeled internal standard is also highly recommended for both techniques to correct for matrix effects and variations in sample preparation and instrument response.
References
- Breuer, O. (1995). Identification and quantitation of cholest-5-ene-3β,4β-diol in rat liver and human plasma. Journal of Lipid Research, 36(11), 2275-2281.
- BenchChem. (2025). Application Note: Quantification of Cholest-5-ene-3,25-diol in Tissues by LC-MS/MS.
- Clinivex. (3β,α,25R)-Cholest-5-ene-3,7,26-triol.
- Brooks, C. J. W., & Smith, A. G. (1974). The isolation of cholest-5-ene-3beta,26-diol from human brain. The Biochemical journal, 139(3), 793–795.
- PubChem. 3b-Hydroxycholest-5-en-7-one.
- BenchChem. (2025). Cross-Validating Quantification Methods for Cholest-5-ene-3,25-diol.
- Bioz. 3β 7α 25 Trihydroxycholest 5 En 26 Oic.
- Santa Cruz Biotechnology. 3β,7α,25-Trihydroxycholest-5-ene.
- Joseph, S., Simsek, E., Philp, R., & Bradley, D. (n.d.). Analysis of Multiclass Steroids in Serum Using Agilent Ultivo Triple Quadrupole LC/MS. Agilent Technologies, Inc.
- Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies.
- Schjelde, B., et al. (2019). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 60(10), 1757-1767.
- Journal of the American Chemical Society. 5-Cholestene-3β,26-diol.
- Mitropoulos, K. A., Avery, M. D., Myant, N. B., & Gibbons, G. F. (1972). The formation of cholest-5-ene-3beta,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. The Biochemical journal, 130(2), 363–371.
- Roszko, M., & W. Mieczysław. (2013). An LC-IT-MS/MS-Based Method to Determine Trichothecenes in Grain Products. Food Analytical Methods, 7, 1056–1065.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
- van der Zwan, E. M., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Journal of Applied Bioanalysis, 9(1), 1-11.
- Murray, K. E., & Schoenfield, L. J. (1964). Detection of Cholest-5-ene-3β,7β-diol in wool wax. Australian Journal of Chemistry, 17(12), 1404-1405.
- PubChem. (3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxycholestane-5-carboxylic acid.
- Reactome. Cholest-5-ene-3beta,7alpha,24(S)-triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one.
Sources
Safety Operating Guide
Cholest-5-ene-3,7,26-triol proper disposal procedures
Comprehensive Operational and Disposal Guide for Cholest-5-ene-3,7,26-triol
As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory handles Cholest-5-ene-3,7,26-triol with the highest standards of scientific integrity and environmental safety. This guide bridges the gap between biochemical theory and operational reality, providing a self-validating framework for handling and disposing of this potent oxysterol.
Mechanistic Context & Operational Rationale
Cholest-5-ene-3,7,26-triol (also recognized in literature as 27-hydroxycholesterol or 7,27-dihydroxycholesterol) is not a benign structural lipid; it is a highly active signaling molecule. It functions as a potent agonist for the retinoic acid receptor-related orphan receptor gamma (RORγ) and RORγt, driving target gene expression that leads to IL-17A production and Th17 cell polarization at nanomolar concentrations (1[1]).
Because of its profound immunomodulatory effects, laboratory personnel must treat this compound as a highly active pharmaceutical ingredient (API). Unintended exposure or improper environmental discharge can lead to severe biological contamination.
Cholest-5-ene-3,7,26-triol mechanism of action via RORγ activation and subsequent IL-17A production.
Physicochemical Hazard Profile
To design an effective disposal protocol, we must account for the compound's physicochemical properties. Its extreme lipophilicity dictates the use of organic solvents, meaning our waste segregation strategy must manage both the biological activity of the solute and the flammability/toxicity of the solvent.
| Property | Value | Source |
| Chemical Name | (3β,7α/β,25R)-Cholest-5-ene-3,7,26-triol | 2[2] |
| Molecular Formula | C27H46O3 | 3[3] |
| Molecular Weight | 418.7 g/mol | 1[1] |
| Storage Temperature | -20°C (Desiccated) | 3[3] |
| Solubility (Ethanol) | ~20 mg/mL | 1[1] |
| Solubility (DMF) | ~2 mg/mL | 1[1] |
Standard Operating Procedure: Handling & Solution Preparation
This protocol establishes a self-validating system to minimize aerosolization and waste generation during primary stock preparation.
-
Step 1: Pre-Operational Centrifugation
-
Action: Centrifuge the original vial at 10,000 x g for 1 minute prior to removing the cap (3[3]).
-
Causality: Lyophilized oxysterol powders frequently adhere to the cap during transit. Centrifugation forces the powder to the bottom, preventing aerosolization and loss of the API upon opening.
-
Verification: Visually confirm the powder pellet is consolidated at the conical bottom of the vial before proceeding.
-
-
Step 2: Solvent Selection and Reconstitution
-
Action: Dissolve the compound in a high-purity organic solvent such as Dimethylformamide (DMF) or absolute Ethanol to achieve a primary stock concentration (1[1]).
-
Causality: Cholest-5-ene-3,7,26-triol is highly lipophilic and insoluble in aqueous buffers. Establishing a concentrated organic stock allows for subsequent dilution into aqueous media while keeping the final solvent concentration below cytotoxic thresholds for cell-based assays.
-
EPA-Compliant Waste Segregation & Disposal Workflows
Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research entities, hazardous waste must be managed systematically at the point of generation (4[4]).
-
Step 1: Point-of-Generation Segregation (Satellite Accumulation Area)
-
Action: Establish a designated Satellite Accumulation Area (SAA) inside the chemical fume hood or on a designated benchtop, provided with secondary containment (5[5]).
-
Causality: EPA regulations mandate that hazardous waste determinations and initial accumulation occur where the waste is generated to minimize transport risks and prevent cross-contamination (4[4]).
-
-
Step 2: Liquid Waste Management
-
Action: Dispose of Cholest-5-ene-3,7,26-triol solutions (Ethanol/DMF) into a designated "Halogen-Free Organic Waste" container.
-
Causality: Mixing halogenated and non-halogenated solvents can cause exothermic reactions or complicate off-site incineration. Since DMF and Ethanol are halogen-free, they must be strictly segregated.
-
Verification: Log the exact volume and chemical constituents on the SAA waste manifest immediately after addition to ensure accurate tracking.
-
-
Step 3: Solid Waste and Consumables
-
Action: Place all contaminated pipette tips, microcentrifuge tubes, and gloves into a puncture-proof, leak-proof "Hazardous Solid Waste" bin (5[5]).
-
Causality: Residual oxysterols on plastics retain biological activity. Isolating them prevents exposure to custodial staff and ensures they are routed for high-temperature incineration rather than municipal landfills.
-
-
Step 4: Institutional Transfer
-
Action: Transfer containers from the SAA to the central hazardous waste facility before exceeding 55 gallons, or within 6 months of the accumulation start date (5[5]).
-
Causality: Compliance with RCRA accumulation time limits prevents the degradation of containers and minimizes the laboratory's liability footprint.
-
EPA-compliant segregation and disposal workflow for Cholest-5-ene-3,7,26-triol waste.
Spill Response & Decontamination Protocol
In the event of an accidental spill of reconstituted oxysterol, execute the following self-validating decontamination sequence:
-
Step 1: Containment & Assessment
-
Action: Immediately isolate the spill area. If the spill involves organic solvents (e.g., Ethanol/DMF), eliminate all ignition sources.
-
Causality: DMF and Ethanol are highly flammable. Preventing vapor ignition is the primary safety priority before chemical decontamination begins.
-
-
Step 2: Absorption
-
Action: Apply inert, halogen-free absorbent pads or vermiculite over the spill starting from the perimeter and working inward.
-
Causality: Working outside-in prevents the spread of the oxysterol-solvent mixture, minimizing the contaminated surface area.
-
-
Step 3: Decontamination
-
Action: Wash the surface with a laboratory detergent solution (e.g., 1% Alconox) followed by a 70% ethanol wipe down.
-
Causality: Cholest-5-ene-3,7,26-triol is highly lipophilic; water alone will not remove residual API from the benchtop. The detergent breaks down the lipid layer, and the ethanol ensures complete solubilization and removal.
-
Verification: Wipe the area with a dry Kimwipe and visually inspect the surface under light for any residual oily sheen.
-
-
Step 4: Waste Routing
-
Action: Dispose of all absorbent materials, gloves, and Kimwipes into the "Hazardous Solid Waste" container.
-
References[3] Title: (3β,α,25R)-Cholest-5-ene-3,7,26-triol - Data Sheet - United States Biological | Source: usbio.net | URL: Link[2] Title: 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem - NIH | Source: nih.gov | URL:Link[1] Title: 7β,27-dihydroxy Cholesterol (CAS 240129-43-5) - Caymanchem.com | Source: caymanchem.com | URL: Link[5] Title: Hazardous Waste Disposal Guide - Research Safety - Northwestern University | Source: northwestern.edu | URL: Link[4] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA | Source: epa.gov | URL:Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
